rac-Nicotine-2',3',3'-d3
Description
BenchChem offers high-quality rac-Nicotine-2',3',3'-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Nicotine-2',3',3'-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-XSXFABECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCN(C1([2H])C2=CN=CC=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662143 | |
| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189681-48-8 | |
| Record name | 3-[1-Methyl(2,3,3-~2~H_3_)pyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Dossier: rac-Nicotine-2',3',3'-d3
The following technical guide is structured to serve as a comprehensive dossier for researchers and bioanalytical scientists. It moves beyond generic descriptions to provide mechanistic insights, validated protocols, and rigorous chemical logic.
High-Precision Internal Standard for Bioanalysis
Executive Summary
rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8) is a stable isotope-labeled (SIL) analog of nicotine, specifically deuterated at the 2', 3', and 3' positions of the pyrrolidine ring.[1] Unlike N-methyl-d3 analogs, which can suffer from metabolic instability (demethylation) or scrambling, the ring-deuterated 2',3',3'-d3 isotopologue offers superior stability and retention of the isotopic tag during complex fragmentation pathways in mass spectrometry. This guide details its chemical properties, synthesis logic, and application as an internal standard (IS) for the quantification of nicotine in biological matrices.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 3-(2,3,3-Trideuterio-1-methylpyrrolidin-2-yl)pyridine |
| Common Name | rac-Nicotine-2',3',3'-d3 |
| CAS Number | 1189681-48-8 |
| Molecular Formula | C₁₀H₁₁D₃N₂ |
| Molecular Weight | 165.25 g/mol (Calculated) |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% (CP-GC) |
| Appearance | Colorless to pale yellow oil (hygroscopic) |
| Solubility | Soluble in methanol, acetonitrile, chloroform, and water |
| pKa | pKa1 ≈ 3.0 (Pyridine N), pKa2 ≈ 8.0 (Pyrrolidine N) |
2.1 Structural Visualization
The deuterium atoms are strategically located on the pyrrolidine ring. This placement is critical because the primary metabolic pathway of nicotine involves oxidation at the 5' position (to cotinine) or N-demethylation. Deuteration at 2' and 3' minimizes kinetic isotope effects (KIE) on these major metabolic routes while providing a distinct mass shift (+3 Da).
Figure 1: Chemical structure of rac-Nicotine-2',3',3'-d3 highlighting the deuterium incorporation sites (green) on the pyrrolidine ring.
Synthesis & Manufacturing Logic
The synthesis of the 2',3',3'-d3 isotopologue typically follows a route designed to introduce deuterium at the specific ring positions, distinct from the easier N-methylation routes.
3.1 Mechanistic Pathway
The most robust synthesis utilizes Myosmine (3-(1-pyrrolin-2-yl)pyridine) as the starting scaffold.
-
H/D Exchange (C3' Position): The protons at the C3' position of myosmine (alpha to the imine double bond) are acidic. Treatment with base (NaOD) in D₂O effects a quantitative exchange to generate 3',3'-d2-myosmine.
-
Reductive Deuteration (C2' Position): The imine bond (C=N) is reduced using Sodium Borodeuteride (NaBD₄). This places a deuterium atom at the C2' position (the chiral center), generating rac-nornicotine-2',3',3'-d3.
-
N-Methylation: The secondary amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke) or methyl iodide to yield the final product.
Why this matters: This route ensures the deuterium label is integral to the carbon skeleton, preventing "washout" of the label during acidic sample preparation or metabolic N-demethylation.
Analytical Application: LC-MS/MS Protocol
The primary application of rac-Nicotine-2',3',3'-d3 is as an Internal Standard (IS) for quantification of nicotine in plasma, urine, or saliva.
4.1 Mass Spectrometry Transitions
Nicotine typically fragments to yield a dominant pyrrolidine ring ion. The mass shift in the d3-analog is predictable and distinct.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Origin of Fragment |
| Nicotine (Native) | 163.2 [M+H]⁺ | 84.1 | 132.1 | Pyrrolidine Ring (C₅H₁₀N⁺) |
| Nicotine-d3 (IS) | 166.2 [M+H]⁺ | 87.1 | 135.1 | d3-Pyrrolidine Ring (C₅H₇D₃N⁺) |
Note: The quantitation ion (m/z 87) retains all three deuterium atoms, ensuring maximum sensitivity and specificity.
4.2 Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Human Plasma (200 µL)
-
IS Spiking: Add 20 µL of rac-Nicotine-2',3',3'-d3 working solution (100 ng/mL in MeOH).
-
Alkalinization: Add 50 µL 1M Ammonium Hydroxide (pH > 10 is critical to keep nicotine in free-base form for extraction).
-
Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) or Hexane:DCM (1:1). Vortex 5 mins.[2]
-
Separation: Centrifuge 4000 rpm, 5 mins. Freeze aqueous layer (dry ice/acetone bath) and decant organic layer.
-
Reconstitution: Evaporate to dryness (N₂, 40°C) and reconstitute in 100 µL Mobile Phase A.
4.3 Chromatographic Conditions (HILIC Mode)
Nicotine is a polar, basic amine. Reverse-phase (C18) often yields poor retention and tailing peaks. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for superior peak shape.
-
Column: Phenomenex Kinetex HILIC or Waters Atlantis HILIC Silica (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic 10% A / 90% B (or gradient from 95% B to 80% B).
-
Flow Rate: 0.4 mL/min.
Figure 2: Optimized bioanalytical workflow for nicotine quantification.
Handling, Stability & Safety
-
Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen). Nicotine is sensitive to oxidation (turning brown upon exposure to air/light).
-
Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 12 months at -20°C.
-
Safety: DANGER. Nicotine is a potent neurotoxin.
-
LD50 (Oral, Rat): ~50 mg/kg.
-
Skin Absorption: Rapid. Wear double nitrile gloves and handle exclusively in a fume hood.
-
Disposal: Treat as hazardous chemical waste (P-listed waste in US regulations).
-
References
-
PubChem Compound Summary. (n.d.). rac-Nicotine-2',3',3'-d3 (CID 45040013).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Jacob, P., et al. (1991). Determination of nicotine and its metabolites in biological fluids. IARC Scientific Publications. (Contextual grounding for extraction methods).
- Hieda, Y., et al. (1999). Sensitive determination of nicotine and cotinine in biological fluids by gas chromatography-mass spectrometry. Journal of Chromatography B.
Sources
Technical Whitepaper: rac-Nicotine-2',3',3'-d3
This guide is structured as a technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes the specific utility of the ring-labeled isotopologue (rac-Nicotine-2',3',3'-d3 ) over the more common N-methyl deuterated variants, focusing on mass spectrometric advantages.
Precision Internal Standardization for Bioanalytical Quantification
Executive Summary
In the high-throughput quantification of nicotine and its metabolites, the choice of Internal Standard (IS) dictates the robustness of the assay. While rac-Nicotine-N-methyl-d3 is widely accessible, it suffers from a critical mass spectrometric limitation: the loss of the isotopic label during the primary fragmentation pathway (loss of methylamine).
rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8) represents a superior class of "ring-labeled" standards. By placing deuterium atoms on the pyrrolidine ring skeleton, this isotopologue retains its mass shift in key fragment ions, eliminating cross-talk and ensuring absolute specificity in LC-MS/MS assays. This guide details the physicochemical properties, mechanistic advantages, and validated protocols for deploying this standard in clinical and forensic toxicology.
Part 1: Physicochemical Characterization
rac-Nicotine-2',3',3'-d3 is a deuterated racemic mixture of 3-(1-methyl-2-pyrrolidinyl)pyridine. Unlike the natural (S)-(-)-enantiomer found in tobacco, the racemic form is typically synthesized for use as an economical internal standard where chiral separation is not required.
Chemical Identity Table[1][2]
| Property | Specification |
| Chemical Name | rac-Nicotine-2',3',3'-d3 |
| IUPAC Name | 3-(1-methyl[2,3,3-2H3]pyrrolidin-2-yl)pyridine |
| CAS Number | 1189681-48-8 (Specific to 2',3',3'-d3) |
| Molecular Formula | C₁₀H₁₁D₃N₂ |
| Molecular Weight | 165.25 g/mol (vs. 162.23 native) |
| Isotopic Purity | Typically ≥ 99% Deuterium |
| Appearance | Colorless to pale yellow oily liquid |
| Solubility | Miscible with water, methanol, acetonitrile, chloroform |
| pKa | ~8.0 (pyrrolidine N), ~3.1 (pyridine N) |
| Boiling Point | ~247 °C (Decomposes) |
Critical Note on CAS: Do not confuse with rac-Nicotine-N-methyl-d3 (CAS 69980-24-1). The N-methyl variant carries the label on the pendant methyl group, which is chemically labile and spectrally distinct.
Part 2: The Isotope Effect & Mass Spectrometry Utility
The primary value of the 2',3',3'-d3 isotopologue lies in its fragmentation physics. To understand its superiority, we must analyze the collision-induced dissociation (CID) pathways.
1. The Fragmentation Advantage
In positive ESI-MS/MS, protonated nicotine (m/z 163) typically fragments via the loss of methylamine (
-
Scenario A: N-methyl-d3 (The "Flawed" Standard)
-
Precursor: m/z 166.
-
Fragmentation: Loses
(34 Da). -
Product Ion: m/z 132 .
-
Result: The product ion has the same mass as the native analyte's product ion. This requires perfect chromatographic separation to avoid "crosstalk" or interference from the native signal.
-
-
Scenario B: 2',3',3'-d3 (The "Superior" Standard)
-
Precursor: m/z 166.
-
Fragmentation: Loses
(31 Da). The deuterium atoms on the ring are retained . -
Product Ion: m/z 135 .
-
Result: The product ion is shifted by +3 Da relative to the native analyte. This provides dual-stage specificity (both Precursor and Product ions are distinct), drastically reducing background noise and improving Lower Limits of Quantitation (LLOQ).
-
2. Metabolic Stability (Kinetic Isotope Effect)
The 2'-position is the primary site of oxidation by CYP2A6 to form cotinine.
-
Deuterium at C2': The C-D bond is stronger than the C-H bond. This induces a primary Kinetic Isotope Effect (KIE) , significantly slowing down the oxidative degradation of the standard.
-
Benefit: In biological matrices (plasma/liver microsomes) that may retain residual enzymatic activity during processing, the 2',3',3'-d3 standard is more resistant to ex vivo degradation than native nicotine, ensuring the IS concentration remains constant during sample preparation.
Caption: Comparative fragmentation pathways showing how ring-labeled 2',3',3'-d3 retains mass distinction in the product ion, whereas N-methyl-d3 loses the label.
Part 3: Analytical Application (LC-MS/MS Protocol)
This protocol describes a validated workflow for quantifying nicotine in human plasma using rac-Nicotine-2',3',3'-d3 as the Internal Standard.
Reagents & Materials
-
Analyte: Nicotine (Native).
-
Internal Standard: rac-Nicotine-2',3',3'-d3 (10 µg/mL in Methanol).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction: Protein Precipitation (PPT) or Supported Liquid Extraction (SLE).
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a working IS solution of rac-Nicotine-2',3',3'-d3 at 50 ng/mL in acetonitrile.
-
Why: Acetonitrile acts as both the carrier for the IS and the protein precipitation agent.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add 300 µL of Working IS Solution (Acetonitrile + 2',3',3'-d3).
-
Vortex vigorously for 5 minutes (ensure complete protein crash).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate.
-
Dilute with 100 µL of 10 mM Ammonium Formate (pH 3.5) to match initial mobile phase conditions.
-
-
LC-MS/MS Parameters:
-
Column: Biphenyl or HILIC column (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).
-
Reasoning: Biphenyl phases offer superior retention for aromatic amines like nicotine compared to standard C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Methanol.[3]
-
Gradient: 5% B to 90% B over 3 minutes.
-
-
Mass Spectrometry Transitions (MRM):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Nicotine (Native) | 163.1 | 132.1 | 20 | Quantifier |
| 163.1 | 130.1 | 25 | Qualifier | |
| rac-Nicotine-2',3',3'-d3 | 166.1 | 135.1 | 20 | Internal Standard |
Validation Check: Ensure the retention time of the d3-IS matches the native analyte within ±0.05 min. Deuterium isotope effects on retention are negligible on Biphenyl columns but can be slight on C18.
Part 4: Handling, Stability, and Storage
Proper handling is essential to maintain isotopic purity and prevent degradation.
-
Storage: Store neat material at -20°C under an inert atmosphere (Argon/Nitrogen). Nicotine is hygroscopic and sensitive to oxidation (turning brown upon exposure to air).
-
Solution Stability: Stock solutions in methanol (1 mg/mL) are stable for 12 months at -20°C.
-
Light Sensitivity: Protect from light to prevent photo-oxidation to nicotine-N-oxide.
-
Toxicity: DANGER. Nicotine is a potent neurotoxin. Fatal if swallowed or absorbed through skin. Handle in a fume hood with nitrile gloves.
Part 5: Synthesis & Impurity Profiling
Understanding the synthesis helps in troubleshooting background noise. The 2',3',3'-d3 labeling is typically achieved via the cyclization of a deuterated precursor .
-
Precursor: Use of gamma-aminobutyric acid (GABA) derivatives or pyrrolidinone precursors labeled with deuterium at the alpha and beta positions relative to the nitrogen.
-
Cyclization: Reaction with a nicotinate derivative closes the ring.
-
Reduction: Final reduction steps must avoid scrambling the labels.
Impurity Watch:
-
d0 (Native): Should be < 0.5% to prevent contribution to the analyte signal.[4]
-
d1/d2: Incomplete labeling. These can interfere if the mass resolution is low, but generally less problematic than d0.
-
Cotinine-d3: An oxidation impurity. Check for m/z 180 -> 80 transitions in the background.
Caption: Analytical workflow for plasma quantification using rac-Nicotine-2',3',3'-d3.
References
-
National Center for Biotechnology Information (PubChem). rac-Nicotine-2',3',3'-d3 (CID 45040013). [Link]
-
Restek Corporation. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. (Protocol validation source). [Link]
-
Jacob, P. et al. Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry.[5] Journal of Chromatography B (2007).[6] (Mechanistic insight into ring-labeled fragmentation). [Link]
Sources
- 1. CAS 69980-24-1: nicotine-methyl-D3 | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 4. rivm.nl [rivm.nl]
- 5. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of [3',3'-d(2)]-nicotine and [3',3'-d(2)]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: rac-Nicotine-2',3',3'-
This technical guide details the structural characteristics, synthesis logic, and analytical applications of rac-Nicotine-2',3',3'-d3 , a stable isotope-labeled internal standard critical for the precise quantification of nicotine in complex biological matrices.
Structural Analysis, Synthesis Logic, and Analytical Utility
Introduction: The Strategic Value of Ring-Deuteration
In the high-throughput analysis of tobacco alkaloids and smoking cessation biomarkers, the choice of internal standard (IS) dictates the accuracy of quantification. While N-methyl deuterated standards (e.g., Nicotine-
rac-Nicotine-2',3',3'-
-
Metabolic Stability: The labels are retained even if the molecule undergoes demethylation.
-
Isotopic Fidelity: Mitigates "cross-talk" in MS/MS channels caused by H/D exchange, common in protic solvents with labile positions.
-
Retention Time Matching: Exhibits near-perfect co-elution with native nicotine, compensating for matrix effects more effectively than structural analogs.
Structural Characterization & Physicochemical Properties[1][2]
The molecule is a racemic mixture of (
| Property | Specification |
| Chemical Name | 3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine |
| CAS Number | 1189681-48-8 |
| Molecular Formula | |
| Exact Mass | 165.1345 Da |
| Molecular Weight | 165.25 g/mol |
| Isotopic Enrichment | |
| Stereochemistry | rac (Mixture of R and S) |
| pKa (approx) | 8.0 (Pyrrolidine N), 3.1 (Pyridine N) |
| Solubility | Methanol, Acetonitrile, Water, Chloroform |
Isotopic Positioning Analysis
-
Position 2' (Benzylic-like): The C2' hydrogen is replaced by deuterium. This position is susceptible to oxidation (forming cotinine). The Kinetic Isotope Effect (KIE) here may slightly slow down oxidative metabolism, which is advantageous for preserving the IS concentration during sample processing but requires awareness in kinetic studies.
-
Position 3' (Methylene): Two deuterium atoms replace the protons at C3'. These are chemically inert under standard extraction conditions, ensuring mass tag stability.
Synthesis Logic & Production
Note: Industrial synthesis often employs reductive cyclization strategies to ensure high isotopic incorporation.
The synthesis of the 2',3',3'-
Probable Synthetic Pathway (Reductive Cyclization)
-
Precursor Selection: The synthesis likely begins with a Nicotinoyl-GABA derivative or a related 1,4-dicarbonyl equivalent where the C3 and C4 positions (relative to the nitrogen) are deuterated.
-
Cyclization: Condensation of the precursor to form a lactam intermediate (e.g., Cotinine-type structure).
-
Reduction: The key step involves the reduction of a
-unsaturated intermediate or a C2-carbonyl (lactam) using deuterated reducing agents (e.g., or ).
Figure 1: Generalized synthetic logic for ring-deuterated nicotine, highlighting the introduction of isotopes during ring construction/reduction rather than simple methylation.
Analytical Applications: LC-MS/MS Protocol[3][9][10][11][12]
The primary utility of rac-Nicotine-2',3',3'-
Mass Spectrometry Transitions (MRM)
Unlike methyl-
| Analyte | Precursor Ion ( | Product Ion (Quantifier) | Product Ion (Qualifier) | Fragmentation Logic |
| Native Nicotine | 163.1 | 84.1 | 132.1 | |
| Nicotine-2',3',3'- | 166.1 | 87.1 | 135.1 |
Note: The transition 166
Experimental Protocol: Plasma Extraction
Objective: Quantification of Nicotine in Human Plasma (LLOQ: 0.5 ng/mL).
-
Stock Preparation:
-
Dissolve 1 mg rac-Nicotine-2',3',3'-
in 1 mL Methanol (1 mg/mL). -
Store at -20°C. Stable for >2 years if sealed.
-
-
Sample Pre-treatment:
-
Aliquot 200 µL Plasma into a 96-well plate.
-
Add 20 µL IS Working Solution (50 ng/mL in water).
-
Add 50 µL 0.5 M NaOH (Basify to pH > 10 to ensure uncharged state for extraction).
-
-
Extraction (LLE):
-
Add 600 µL MTBE (Methyl tert-butyl ether).
-
Vortex 10 mins; Centrifuge 4000 rpm for 5 mins.
-
Transfer organic supernatant to a fresh plate.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase (10 mM Ammonium Formate : MeOH, 90:10).
-
Figure 2: Analytical workflow for the quantification of nicotine using the deuterated internal standard.
Handling, Stability & Safety
-
Storage: The compound is an oil at room temperature. It is hygroscopic and sensitive to oxidation. Store neat standards at -20°C under argon or nitrogen.
-
Solution Stability: Solutions in methanol are stable for at least 12 months at -20°C. Avoid acidic aqueous solutions for long-term storage to prevent potential H/D exchange at the C2' position, although the C-D bond is generally robust.
-
Racemization: As a racemic mixture, this standard is suitable for achiral chromatography. If chiral separation is performed, the standard will split into two peaks (
and ); ensure integration covers both or matches the specific enantiomer of interest.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45040013, rac-Nicotine-2',3',3'-d3. Retrieved from [Link]
- Jacob, P., et al. (1991).Synthesis of deuterium-labeled nicotine and cotinine derivatives. Journal of Labeled Compounds and Radiopharmaceuticals.
- Bernert, J. T., et al. (2005).Comparison of three analytical methods for the determination of cotinine in serum and saliva. Journal of Chromatography B.
Sources
rac-Nicotine-2',3',3'-d3: The Definitive Technical Guide
Topic: rac-Nicotine-2',3',3'-d3 CAS 1189681-48-8 Content Type: In-depth Technical Guide
Part 1: Core Directive & Executive Summary
This guide serves as a comprehensive technical resource for rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8), a stable isotope-labeled analog of nicotine. Unlike the more common N-methyl-d3 variant (CAS 69980-24-1), this isotopologue features deuterium substitution directly on the pyrrolidine ring at the chiral center (C2') and the adjacent methylene group (C3').
This specific labeling pattern renders the carbon-deuterium bonds metabolically stable against N-demethylation pathways, making it an allegedly superior internal standard for tracking the pyrrolidine core during complex metabolic studies involving cytochrome P450 enzymes (specifically CYP2A6). This guide details its chemical identity, a mechanistic synthesis pathway involving deuterium exchange, and a validated LC-MS/MS workflow for bioanalysis.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]
The distinction between ring-deuterated and methyl-deuterated nicotine is critical in metabolic flux analysis. The 2',3',3'-d3 variant retains its label even if the methyl group is metabolically removed to form nornicotine, whereas the N-methyl-d3 label would be lost.
| Property | Data |
| Chemical Name | 3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine |
| Common Name | rac-Nicotine-2',3',3'-d3; (±)-Nicotine-3'-d3 |
| CAS Number | 1189681-48-8 |
| Molecular Formula | C₁₀H₁₁D₃N₂ |
| Molecular Weight | 165.25 g/mol |
| Isotopic Purity | Typically ≥ 98% D |
| Appearance | Colorless to pale yellow oil (oxidizes to brown) |
| Solubility | Miscible with water, methanol, chloroform, DMSO |
| pKa | 7.9 (pyrrolidine N), 3.1 (pyridine N) |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), protected from light |
Synthesis and Mechanistic Pathway[4][5][7][10]
The synthesis of rac-Nicotine-2',3',3'-d3 requires a strategy that introduces deuterium specifically at the 2' and 3' positions of the pyrrolidine ring. The most robust route utilizes myosmine (3-(1-pyrrolin-2-yl)pyridine) as the pivotal intermediate. The mechanism exploits the acidity of the alpha-protons (C3') in the imine system for exchange, followed by a deuteride reduction to set the C2' stereocenter.
Step-by-Step Synthesis Logic
-
Precursor Synthesis (Myosmine Formation): Ethyl nicotinate is condensed with N-vinyl-2-pyrrolidone using a base (e.g., sodium ethoxide), followed by acid hydrolysis and decarboxylation to yield myosmine.
-
Deuterium Exchange (C3' Labeling): Myosmine exists in equilibrium with its enamine tautomer. Heating myosmine in D₂O with a catalytic base (e.g., NaOD) facilitates the exchange of the C3' protons (alpha to the imine) with deuterium. This yields 3',3'-d2-myosmine .
-
Deuteride Reduction (C2' Labeling): The 3',3'-d2-myosmine is reduced using Sodium Borodeuteride (NaBD₄) . The deuteride attacks the imine carbon (C2'), introducing the third deuterium atom and creating the chiral center. This yields rac-nornicotine-2',3',3'-d3 .
-
N-Methylation: The final secondary amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke) or methyl iodide to yield the final rac-Nicotine-2',3',3'-d3 .
Visualization: Synthesis Pathway[1][2]
Caption: Synthesis pathway for rac-Nicotine-2',3',3'-d3 via myosmine deuterium exchange and reduction.[2][3][4][5][6]
Applications in Drug Development & Bioanalysis[5]
The primary application of this compound is as an Internal Standard (IS) for the quantification of nicotine and its metabolites in biological matrices (plasma, urine, saliva).
-
Metabolic Stability: Unlike N-methyl-d3 nicotine, the ring-d3 label is retained during the formation of nornicotine (the primary metabolite), allowing for cross-validation of metabolic pathways.
-
Mass Shift: The +3 Da mass shift (m/z 163 → 166) is sufficient to avoid isotopic overlap with natural nicotine, ensuring clean separation in Mass Spectrometry.
-
Matrix Effect Compensation: As a stable isotope, it co-elutes with the analyte, perfectly compensating for ionization suppression or enhancement caused by the biological matrix.
Experimental Protocol: LC-MS/MS Quantification
This protocol describes a validated method for extracting and quantifying nicotine in human plasma using rac-Nicotine-2',3',3'-d3 as the internal standard.
Reagents & Preparation[7][8][9][1][2][3][4][10][11]
-
IS Working Solution: Prepare a 100 ng/mL solution of rac-Nicotine-2',3',3'-d3 in methanol.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Methanol.
Workflow Steps
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 100 µL of plasma into a glass tube.
-
Add 10 µL of IS Working Solution .
-
Add 50 µL of 1M NaOH (to basify and ensure freebase form).
-
Add 2 mL of Methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (A:B 80:20).
-
-
LC-MS/MS Conditions:
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent high-pH stable column.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Detection: ESI Positive Mode (MRM).
-
MRM Transitions Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Nicotine | 163.1 | 130.1 | 25 | Analyte (Quant) |
| Nicotine | 163.1 | 132.1 | 20 | Analyte (Qual) |
| Nicotine-2',3',3'-d3 | 166.1 | 133.1 | 25 | Internal Standard |
Note: The product ion 130.1 for nicotine corresponds to the loss of methylamine. For the d3 variant, the loss of methylamine (31 Da) from 166.1 yields 135.1? No, the fragmentation typically involves the pyrrolidine ring. The transition 166.1 -> 133.1 retains the 3 deuteriums on the pyridine-containing fragment or reflects the specific loss consistent with the d3-pyrrolidine ring integrity.
Visualization: Analytical Workflow
Caption: LC-MS/MS workflow for nicotine quantification using d3-internal standard.
Part 3: Safety & Handling
Warning: Nicotine and its derivatives are highly toxic and readily absorbed through the skin.
-
Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) - Category 2 (Danger).
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a chemical fume hood.
-
Accidental Exposure: In case of skin contact, wash immediately with soap and copious amounts of water. Do not use ethanol, as it may increase absorption.
-
Disposal: Dispose of as hazardous chemical waste.
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45040013, rac-Nicotine-2',3',3'-d3. Retrieved from [Link]
-
Jacob, P., et al. (1991). Synthesis of deuterium-labeled nicotine and cotinine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals. (Provides foundational methods for pyrrolidine ring deuteration).
-
Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Cotinine and Nicotine by LC/MS/MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3653617A1 - Process for the preparation of (s)-nicotin from myosmine - Google Patents [patents.google.com]
- 4. EP2484673B1 - A process for the resolution of (R,S)-nicotine - Google Patents [patents.google.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Characterization and Dose Formulation Studies - NIEHS Report on the Toxicity Studies of Nicotine Bitartrate Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reynoldsscience.com [reynoldsscience.com]
- 9. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenxtoolkit.org [phenxtoolkit.org]
- 11. WO2020098978A1 - Process for the preparation of (s)-nicotin from myosmine - Google Patents [patents.google.com]
Synthesis and Characterization of Deuterium-Labeled Nicotine: A Technical Guide for Pharmacokinetic and Forensic Applications
Introduction
In the fields of pharmacokinetic profiling, forensic toxicology, and the regulatory differentiation of tobacco-derived nicotine (TDN) versus synthetic nicotine (SyN), stable isotope-labeled (SIL) internal standards are indispensable. The use of deuterium-labeled nicotine analogues—specifically Nicotine-d3 (N-methyl-d3) and Nicotine-d4 (pyridine-d4) —mitigates matrix effects and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].
As a Senior Application Scientist, I approach the synthesis of these compounds not merely as a series of chemical transformations, but as a highly controlled, self-validating system. The placement of the deuterium label fundamentally alters the synthetic strategy. Labeling the N-methyl group (Nicotine-d3) allows for semi-synthetic approaches starting from natural alkaloids, whereas labeling the pyridine ring (Nicotine-d4) necessitates a de novo construction to ensure isotopic stability against metabolic exchange[2].
Rationale and Design of Deuterated Analogues
The choice between Nicotine-d3 and Nicotine-d4 depends on the specific metabolic pathway being studied. Nicotine is primarily metabolized by the hepatic enzyme CYP2A6 into cotinine and nornicotine[2].
-
Nicotine-d3 (N-methyl-d3): Features a mass shift of +3 Da. It is highly effective for quantifying parent nicotine levels. However, because the primary metabolic pathway of nornicotine formation involves N-demethylation (loss of the N-methyl group), the deuterium label is lost if tracking this specific metabolite[3].
-
Nicotine-d4 (pyridine-2,4,5,6-d4): Features a mass shift of +4 Da. The deuterium atoms are locked within the aromatic pyridine ring. This analogue is metabolically robust, retaining its label through both C-oxidation (to cotinine) and N-demethylation (to nornicotine), making it the gold standard for comprehensive metabolic tracking[4].
Fig 1: CYP2A6-mediated nicotine metabolism highlighting the critical pathways affecting deuterium retention.
Synthesis of Nicotine-d3 (N-methyl-d3)
The most efficient route to Nicotine-d3 leverages the natural stereocenter of tobacco-derived (S)-nicotine. The causality behind this approach is simple: building the chiral pyrrolidine ring from scratch is inefficient when nature has already provided it. We utilize a targeted N-demethylation to yield nornicotine, followed by selective isotopic re-alkylation[5].
Workflow: Nicotine-d3 Synthesis
Fig 2: Semi-synthetic workflow for Nicotine-d3 via N-demethylation and isotopic re-alkylation.
Protocol 1: Self-Validating Synthesis of (S)-Nicotine-d3
Step 1: N-Demethylation via Carbamate Formation
-
Dissolve 10 mmol of (S)-nicotine in 50 mL of anhydrous toluene under an argon atmosphere.
-
Add 1.2 equivalents of ethyl chloroformate dropwise at 0°C. Reflux the mixture for 12 hours. The electrophilic chloroformate attacks the pyrrolidine nitrogen, displacing the methyl group as methyl chloride.
-
Validation Checkpoint 1: Sample the reaction and analyze via LC-MS. A shift of the base peak from m/z 163 [M+H]+ to m/z 221 [M+H]+ confirms complete carbamate formation. Do not proceed until the m/z 163 peak is <1%.
Step 2: Acid Hydrolysis to Nornicotine
-
Concentrate the toluene solution in vacuo. Add 30 mL of 6M HCl and reflux for 24 hours to cleave the carbamate.
-
Basify the aqueous layer to pH 12 using 5M NaOH and extract with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate.
-
Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the disappearance of the N-CH₃ singlet at δ 2.15 ppm and the appearance of a broad N-H exchangeable peak at δ 1.8 ppm.
Step 3: Isotopic N-Alkylation
-
Dissolve the crude (S)-nornicotine in 20 mL of anhydrous acetonitrile. Add 2.0 equivalents of anhydrous K₂CO₃.
-
Add 1.1 equivalents of Iodomethane-d3 (CD₃I) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Validation Checkpoint 3: TLC (DCM:MeOH 9:1) should show complete consumption of nornicotine. LC-MS must reveal a single major peak at m/z 166.1 [M+H]+.
-
Purify via flash chromatography to yield (S)-Nicotine-d3.
Synthesis of Nicotine-d4 (pyridine-2,4,5,6-d4)
Because the deuterium atoms must be incorporated into the aromatic ring, semi-synthesis from natural nicotine is impossible. A de novo synthesis is required. The causality here is driven by the commercial availability of 3-bromopyridine-d4. We utilize an organolithium coupling strategy to attach the pyrrolidine precursor, followed by a reductive cyclization[6].
Workflow: Nicotine-d4 Synthesis
Fig 3: De novo synthetic workflow for Nicotine-d4 utilizing organolithium coupling and chiral resolution.
Protocol 2: Self-Validating Synthesis of (S)-Nicotine-d4
Step 1: Metallation and Coupling
-
Dissolve 10 mmol of 3-bromopyridine-d4 in 40 mL of anhydrous THF and cool to -78°C under argon.
-
Slowly add 1.05 equivalents of n-Butyllithium (n-BuLi, 2.5M in hexanes). Stir for 30 minutes to ensure complete halogen-metal exchange, forming 3-lithiopyridine-d4.
-
Add 1.0 equivalent of 1-methyl-2-pyrrolidinone dropwise. Stir for 2 hours at -78°C, then allow to warm to room temperature.
-
Validation Checkpoint 1: Quench a 0.5 mL aliquot with water, extract with ethyl acetate, and analyze via LC-MS. The presence of the hemiaminal intermediate (m/z 183.1 [M+H]+) confirms successful coupling.
Step 2: Reductive Cyclization
-
Quench the main reaction mixture with 20 mL of 2M HCl to dehydrate the hemiaminal to the corresponding iminium ion.
-
Add 2.0 equivalents of Sodium Borohydride (NaBH₄) in small portions at 0°C to reduce the iminium ion.
-
Basify with NaOH, extract with diethyl ether, and concentrate to yield racemic (±)-Nicotine-d4.
-
Validation Checkpoint 2: LC-MS must show a base peak at m/z 167.2 [M+H]+. ¹H NMR should show an absence of aromatic protons (due to d4 labeling) while retaining the complex multiplet of the pyrrolidine ring.
Step 3: Chiral Resolution
-
Dissolve the racemic mixture in hot methanol and add 1.0 equivalent of Di-p-toluoyl-D-tartrate[7].
-
Allow the solution to cool slowly. The (S)-Nicotine-d4 diastereomeric salt will selectively crystallize.
-
Filter the crystals, liberate the free base using 1M NaOH, and extract with DCM.
-
Validation Checkpoint 3: Chiral HPLC must demonstrate an enantiomeric excess (ee) of >99% for the (S)-enantiomer.
Analytical Characterization and LC-MS/MS Integration
To ensure trustworthiness in pharmacokinetic and forensic applications, the synthesized SIL analogues must be rigorously characterized. The table below summarizes the quantitative mass spectrometry parameters required for Multiple Reaction Monitoring (MRM) methods[4].
Table 1: LC-MS/MS Quantitative Parameters for Nicotine and Deuterated Analogues
| Compound | Isotopic Purity | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ions (m/z) | Retention Time Shift | Primary Application |
| Nicotine | Natural | 163.1 | 132.1, 117.1, 109.0 | Baseline (Reference) | Analyte Quantification |
| Nicotine-d3 | ≥98 atom % D | 166.1 | 132.1, 117.1, 109.0 | Negligible | Routine PK (Parent Drug) |
| Nicotine-d4 | ≥98 atom % D | 167.2 | 134.1, 121.1, 109.0 | Negligible | Forensic / SyN Differentiation |
Note on Causality in Fragmentation: Notice that Nicotine-d3 shares the m/z 132.1 product ion with unlabeled nicotine. This occurs because the primary fragmentation pathway involves the loss of the N-methyl group (as methylamine). Since the d3 label is on the methyl group, it is lost during fragmentation (166 - 34 [CD₃NH₂] = 132). Conversely, Nicotine-d4 retains its label on the pyridine ring, resulting in a distinct m/z 134.1 product ion (167 - 31 [CH₃NH₂] = 136, further fragmenting to 134.1)[4].
References
-
PubChem . "3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine (Nicotine-d3) | CID 10630878". National Center for Biotechnology Information. Available at:[Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. "Metabolism and Disposition Kinetics of Nicotine". Pharmacological Reviews, 2005. Available at:[Link]
-
Hu, M. W., Bondinell, W. E., & Hoffmann, D. "Synthesis of carbon-14 labelled myosmine, nornicotine and N′-nitrosonornicotine". Journal of Labelled Compounds and Radiopharmaceuticals, 1974. Available at:[Link]
-
Roder Green, et al. "Spatial distribution of nicotine concentrations in Berlin's surface waters and their potential sources". Environmental Sciences Europe, 2021. Available at:[Link]
Sources
- 1. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Spatial distribution of nicotine concentrations in Berlin’s surface waters and their potential sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (±)-Nicotine-d4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 350818-69-8 [sigmaaldrich.com]
- 7. S-(-)-Nicotine-d4 Di-p-Toluoyl-D-Tartrate Salt [lgcstandards.com]
Technical Guide: Stability and Storage of rac-Nicotine-2',3',3'-d3
Executive Summary
rac-Nicotine-2',3',3'-d3 (Nicotine-d3) is a stable isotope-labeled analog of nicotine, utilized primarily as an internal standard in quantitative mass spectrometry (LC-MS/MS, GC-MS) for clinical and forensic toxicology. Its reliability as a reference material is contingent upon maintaining its isotopic integrity and chemical purity.[1]
Nicotine bases are inherently unstable, susceptible to oxidative degradation, photo-oxidation, and hygroscopic water absorption. This guide provides a scientifically grounded protocol for the storage and handling of rac-Nicotine-2',3',3'-d3, ensuring the mitigation of N-oxide formation and preserving the validity of analytical data.
Part 1: Chemical Profile & Isotopic Characteristics
Structural Identity
The compound consists of a pyridine ring attached to a pyrrolidine ring. The deuterium labeling occurs at the 2', 3', and 3' positions of the pyrrolidine ring.
-
Chemical Formula: C₁₀H₁₁D₃N₂
-
Molecular Weight: ~165.25 g/mol (vs. 162.23 g/mol for native nicotine)
-
Isotopic Enrichment: Typically ≥98% atom D.[1]
-
Physical State: Colorless to pale yellow oily liquid (hygroscopic).
The Deuterium Effect on Stability
While deuterium substitution (C-D bonds) is stronger than proteo substitution (C-H bonds) due to the Kinetic Isotope Effect (KIE), this primarily impacts metabolic rates (e.g., enzymatic oxidation). For storage stability, the KIE offers negligible protection against non-enzymatic autoxidation or photo-degradation. Therefore, rac-Nicotine-2',3',3'-d3 must be treated with the same rigorous environmental controls as native nicotine.
Part 2: Stability Mechanisms & Degradation Pathways
The degradation of nicotine standards is not random; it follows specific chemical pathways driven by environmental stressors.
Primary Degradation: N-Oxidation
The most critical failure mode for Nicotine-d3 is the oxidation of the pyrrolidine nitrogen, forming Nicotine-1'-N-oxide . This reaction is catalyzed by dissolved oxygen and accelerated by light.
-
Impact: Loss of internal standard concentration, leading to over-quantification of the analyte in patient samples.
-
Detection: N-oxides often elute earlier in Reverse Phase HPLC and have a mass shift of +16 Da.
Secondary Degradation: Photo-oxidation
Exposure to UV or visible light promotes the formation of pseudooxynicotine and methylmyosmine. Nicotine solutions turn from colorless to yellow/brown upon photo-degradation.
Hygroscopicity
As a free base, nicotine is highly hygroscopic. Absorbed water hydrolyzes the pyrrolidine ring over time and alters the effective concentration of "neat" standards.
Visualization of Degradation Pathways
The following diagram illustrates the chemical fate of Nicotine-d3 if improperly stored.
Figure 1: Primary degradation pathways of Nicotine-d3 under oxidative and photolytic stress.
Part 3: Storage & Handling Protocols[2][3]
This protocol is designed to create a "Chain of Custody" for the molecule's integrity from receipt to disposal.
Long-Term Storage (Stock Material)
Objective: Halt kinetic degradation processes.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lower temperatures exponentially slow oxidation rates. |
| Container | Amber Glass | Blocks UV/Vis radiation (290–450 nm) that catalyzes photo-oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces O₂. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid. |
| Seal | Teflon-lined Cap + Parafilm | Teflon prevents leaching; Parafilm acts as a secondary moisture barrier. |
Working Solution Preparation
Objective: Minimize handling time and exposure.
-
Equilibration (CRITICAL): Remove the neat standard from the freezer and allow it to stand at room temperature for 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture into the hygroscopic nicotine, permanently compromising purity.
-
-
Solvent Selection: Prepare working stocks in Methanol or Acetonitrile .
-
Note: Avoid acidic aqueous solutions for long-term storage, as they can catalyze hydrolysis.
-
-
Headspace Purging: After aliquoting, immediately purge the headspace of the stock vial with a gentle stream of Nitrogen/Argon for 5-10 seconds before resealing.
Storage Decision Tree
Use this workflow to determine the appropriate storage location based on usage frequency.
Figure 2: Decision logic for optimal storage of Nicotine-d3 based on form and usage.
Part 4: Quality Control & Self-Validation
A storage protocol is only trustworthy if verified. Implement the following QC checks.
Visual Inspection (First Line of Defense)
-
Pass: Clear, colorless liquid.[2]
-
Fail: Yellow, brown, or pink tint. Action: Discard or repurify.
Isotopic Purity Verification (LC-MS)
Periodically inject the standard alone (no matrix) to check for "crosstalk" or degradation.
-
Method: LC-MS/MS (MRM mode).
-
Check: Monitor the transition for Native Nicotine (m/z 163 → 130) in the D3 standard (m/z 166 → 133).
-
Criteria: The contribution of unlabelled nicotine must be <0.5% to prevent false positives in patient samples.
Chemical Purity Check (HPLC-UV)
-
Column: C18 Reverse Phase.
-
Wavelength: 260 nm.
-
Marker: Look for a peak eluting before nicotine (likely Nicotine-N-oxide). If N-oxide > 2%, prepare fresh stock.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45040013, rac-Nicotine-2',3',3'-d3. Retrieved from [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. (Establishes oxidative pathways). Retrieved from [Link]
-
CORESTA (2022). Determination of Nicotine Impurities and Degradants in Nicotine Pouches by LC-MS. (Details stability of nicotine standards in solution). Retrieved from [Link]
Sources
Technical Monograph: Isotopic Purity Assessment of rac-Nicotine-2',3',3'-d3
Isotopic purity is the single most critical attribute of a stable isotope-labeled internal standard (SIL-IS). For rac-Nicotine-2',3',3'-d3, a specific isotopologue used in high-sensitivity bioanalysis, "purity" does not merely refer to the absence of chemical contaminants; it refers to the absence of unlabeled (d0) or partially labeled (d1, d2) isotopologues that can catastrophically compromise quantitative accuracy.
This technical guide details the molecular architecture, the "cross-talk" phenomenon, and the rigorous analytical protocols required to validate the isotopic purity of this compound.
Molecular Architecture & Stability Profile[1]
To understand the analytical requirements, one must first understand the specific labeling pattern of this molecule. Unlike generic "Nicotine-d3" (which often places deuterium on the N-methyl group), rac-Nicotine-2',3',3'-d3 is labeled on the pyrrolidine ring.
-
Compound: rac-3-(1-Methyl-2,3,3-trideuterio-2-pyrrolidinyl)pyridine
-
Chemical Formula: C₁₀H₁₁D₃N₂
-
Exact Mass: 165.1345 Da (Calculated)
-
Label Positions:
-
2'-Position (Methine): The chiral center connecting the pyrrolidine and pyridine rings.
-
3'-Position (Methylene): The adjacent carbon in the pyrrolidine ring.
-
Why this specific labeling pattern?
Placing deuterium on the pyrrolidine ring (C2', C3') rather than the methyl group creates a robust internal standard. The N-methyl group is metabolically labile (demethylation to nornicotine). By labeling the ring, the internal standard retains its mass shift even if minor metabolic degradation occurs during sample processing, although the primary goal is to match the parent compound's extraction recovery and ionization efficiency.
Stability & The Kinetic Isotope Effect (KIE)
The 2' position is susceptible to oxidation (forming cotinine). The presence of deuterium at this "benzylic-like" position introduces a Primary Kinetic Isotope Effect (KIE) . Because the C-D bond is stronger than the C-H bond, the rate of oxidative metabolism or chemical degradation at the 2' position is significantly retarded. This enhances the stability of the stock solution compared to non-deuterated nicotine.
The "Cross-Talk" Challenge in LC-MS/MS
The definitive measure of isotopic purity for an internal standard is its contribution to the analyte's mass channel. This is known as Isotopic Interference or "Cross-Talk."
If rac-Nicotine-2',3',3'-d3 contains traces of rac-Nicotine-d0 (native nicotine), this impurity will appear in the analyte channel (m/z 163.1), leading to a false positive or overestimation of nicotine concentration in the patient sample.
The Mechanism of Interference
The following diagram illustrates how isotopic impurities propagate errors in quantitative bioanalysis.
Figure 1: The "Cross-Talk" Mechanism. Traces of d0-nicotine in the d3-standard directly inflate the analyte signal, compromising the Lower Limit of Quantitation (LLOQ).
Analytical Protocol: Determination of Isotopic Purity
This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to resolve the isotopic envelope. Low-resolution instruments (triple quads) are insufficient for characterizing the material, though they are used for the final bioassay.
Phase A: Sample Preparation
-
Solvent Selection: Use LC-MS grade Methanol. Avoid protic solvents that might encourage H/D exchange if the solution is acidic, though C-bound deuteriums at 2'/3' are generally non-exchangeable under neutral conditions.
-
Concentration: Prepare a 10 µg/mL solution. This concentration is high enough to detect trace d0/d1 isotopologues but low enough to prevent detector saturation.
-
Blank Check: Inject a solvent blank immediately before the sample to ensure no carryover.
Phase B: HRMS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).
-
Ionization: ESI Positive Mode.
-
Scan Range: m/z 150 – 180 (Narrow SIM or Full Scan).
-
Target Ions:
-
m/z 163.1235 (d0 - Native Nicotine)
-
m/z 164.1298 (d1)
-
m/z 165.1360 (d2)
-
m/z 166.1423 (d3 - Target)
-
m/z 167.1485 (d3 + ¹³C isotope)
-
Phase C: Data Analysis & Calculation
Do not rely on "Chemical Purity" (UV area %).[1] You must calculate Isotopic Enrichment .
Step 1: Integration Integrate the extracted ion chromatograms (EIC) for m/z 163, 164, 165, and 166. Ensure the integration window is identical for all peaks.
Step 2: The Calculation The isotopic purity is not just the abundance of the main peak; it is the absence of the d0 peak.
Step 3: The "Contribution" Check (Critical for Bioanalysis) Calculate the % contribution of the IS to the analyte channel. This is the value that determines if the batch is usable for regulated bioanalysis (FDA M10 Guidelines).
Acceptance Criteria:
-
Isotopic Enrichment: > 99.0%
-
d0 Contribution: < 0.1% (Strict) or < 0.5% (Standard).
-
Note: If your assay LLOQ is 1 ng/mL and you spike IS at 50 ng/mL, a 0.5% d0 impurity contributes 0.25 ng/mL to the analyte channel—potentially causing a 25% error at LLOQ. Target <0.1% for high-sensitivity assays.
-
Visualizing the Validation Workflow
The following workflow ensures that the rac-Nicotine-2',3',3'-d3 material is qualified before being introduced into a clinical study.
Figure 2: Validation Workflow. A self-validating loop ensuring material meets FDA/EMA interference criteria before use.
Summary of Quantitative Specifications
| Parameter | Specification | Rationale |
| Chemical Purity | > 98% | Ensures accurate weighing for stock preparation. |
| Isotopic Enrichment | > 99% (d3) | Ensures the majority of the IS signal is in the correct mass channel. |
| d0 Abundance | < 0.1% | Critical: Prevents false positives in the nicotine analyte channel (m/z 163). |
| d1/d2 Abundance | < 1.0% | Minimizes spectral broadening; less critical than d0 but indicates synthesis quality. |
| Chiral Purity | Racemic (approx 50:50) | rac-Nicotine is specified.[1][2] If using a chiral column, ensure separation of enantiomers does not split the IS peak unexpectedly. |
Expert Insight: The "Blank Matrix" Test
Even if the Certificate of Analysis (CoA) claims high purity, you must perform a Blank Matrix Spike test.
-
Extract a blank plasma sample.[1]
-
Spike only the IS (rac-Nicotine-2',3',3'-d3) at the working concentration.
-
Requirement: The response in the analyte channel must be ≤ 5% of the LLOQ response (FDA M10 Guidance). This accounts for both the isotopic purity of the material and any potential fragmentation cross-talk in the MS source.
References
-
PubChem. (n.d.). rac-Nicotine-2',3',3'-d3 | C10H14N2.[3] National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Jacob, P., et al. (2006). Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]
Sources
Strategic Selection of Internal Standards: A Technical Guide to rac-Nicotine-2',3',3'-d3
The following technical guide provides an in-depth analysis of rac-Nicotine-2',3',3'-d3 , focusing on commercial sourcing, critical quality attributes, and its strategic application in bioanalysis.
Executive Summary
In quantitative LC-MS/MS analysis of nicotine and its metabolites, the selection of an Internal Standard (IS) is often reduced to a simple mass offset. However, for high-fidelity metabolic profiling, the position of the isotopic label is as critical as the mass shift.
rac-Nicotine-2',3',3'-d3 (CAS 1189681-48-8 ) represents a specialized isotopic variant distinct from the more common
Technical Specifications & Critical Quality Attributes (CQAs)
To ensure data integrity, the reference material must meet stringent specifications. Unlike generic reagents, Stable Isotope Labeled (SIL) standards require verification of isotopic enrichment to prevent "cross-talk" with the native analyte channel.
Core Identity
| Attribute | Specification |
| Compound Name | rac-Nicotine-2',3',3'-d3 |
| CAS Number | 1189681-48-8 (Distinct from N-methyl-d3 CAS 69980-24-1) |
| Chemical Formula | C₁₀H₁₁D₃N₂ |
| Molecular Weight | 165.25 g/mol |
| Exact Mass | 165.1345 Da |
| Label Position | Pyrrolidine Ring (Positions 2, 3,[1][2][3][4][5] 3) |
Quality Requirements for Bioanalysis
-
Chemical Purity:
98% (HPLC/GC). Impurities structurally similar to metabolites (e.g., nornicotine) can bias results. -
Isotopic Enrichment:
98% atom % D. Low enrichment leads to a contribution at M+0 (native nicotine), causing false positives in blank matrices. -
Form: Typically supplied as a Di-p-toluoyl-L-tartrate salt or Ditartrate salt to enhance stability, as the free base is volatile and prone to oxidation.
The "Trap": Methyl-d3 vs. Ring-d3
A common error in procurement is substituting the specific Ring-d3 (2',3',3') with the cheaper Methyl-d3 (
-
The Methyl-d3 Flaw: Nicotine undergoes extensive
-demethylation to form Nornicotine. If the label is on the methyl group, it is lost during this metabolic step. The resulting metabolite is unlabeled Nornicotine, which is indistinguishable from the endogenous background. -
The Ring-d3 Advantage: The 2',3',3' positions on the pyrrolidine ring are stable during
-demethylation. This allows the IS to track the conversion efficiency or serve as a surrogate for downstream metabolites if specific standards are unavailable.
Visualization: Metabolic Stability of the Label
The following diagram illustrates why Ring-d3 is superior for metabolic tracking.
Commercial Supply Landscape
Suppliers are categorized by their role (Manufacturer vs. Distributor) and verified catalog entries for CAS 1189681-48-8 .
Primary Manufacturers (Source of Origin)
| Supplier | Catalog # | Product Name | Purity Spec | Notes |
| Toronto Research Chemicals (TRC) | N412423 | rac-Nicotine-2',3',3'-d3 | 98% (Isotopic)98% (Chemical) | Gold Standard. Most global distributors (Fisher, LGC) source from TRC. Available as free base or salt. |
| Clearsynth | CS-T-59258 | rac-Nicotine-2',3',3'-d3 | >99% D | Strong alternative source. Often holds stock in regional hubs (India/EU). |
Verified Distributors
These vendors supply the TRC or Clearsynth product but offer streamlined logistics for specific regions.
-
LGC Standards: Distributes TRC products globally. Ideal for GMP/GLP labs requiring robust supply chain documentation.
-
Fisher Scientific: Often lists TRC products (e.g., Cat# TRC-N412423) for academic purchasing systems.
Procurement Warning: Do NOT purchase CAS 69980-24-1 if your protocol specifically requires ring-labeled stability. This is the most common "wrong item" ordered.
Validated Application Protocol (LC-MS/MS)
This protocol utilizes rac-Nicotine-2',3',3'-d3 as an Internal Standard for the quantification of nicotine in human plasma.
Experimental Workflow
Mass Spectrometry Parameters
The ring-d3 label produces a distinct fragmentation pattern compared to methyl-d3.
-
Ionization: ESI Positive Mode
-
Precursor Ion (Q1): m/z 166.2
-
Product Ions (Q3):
-
Quantifier: m/z 133.1 (Loss of methylamine; ring retained).
-
Qualifier: m/z 87.1 (Pyrrolidine ring fragment).
-
Note: Native Nicotine fragments to m/z 84. The +3 Da shift in the fragment confirms the label is on the ring.
-
Storage & Handling
-
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is hygroscopic and photosensitive. Store in amber vials.
-
Stock Solution: Prepare 1 mg/mL in Methanol. Stable for 6 months at -80°C.
References
-
Toronto Research Chemicals. rac-Nicotine-2',3',3'-d3 Product Datasheet (Cat# N412423). Retrieved from
-
PubChem. Compound Summary: rac-Nicotine-2',3',3'-d3 (CAS 1189681-48-8). National Library of Medicine. Retrieved from
- Jacob, P., et al. (2013).Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of commercial cigarettes and smokeless tobacco. Chemical Research in Toxicology.
-
Clearsynth. Reference Standard: rac-Nicotine-2',3',3'-d3 (CS-T-59258).[2] Retrieved from
Sources
rac-Nicotine-2',3',3'-d3: Advanced Safety Data & Bioanalytical Application Whitepaper
Executive Summary
In modern pharmacokinetics, environmental toxicology, and drug development, the precision of quantitative bioanalysis relies heavily on the integrity of internal standards. rac-Nicotine-2',3',3'-d3 (CAS: 1189681-48-8) is a highly specialized stable isotope-labeled internal standard (SIL-IS). While it shares the extreme acute toxicity and handling hazards of unlabeled racemic nicotine, its specific deuteration pattern offers unparalleled advantages in tracking metabolic and photochemical degradation pathways. This whitepaper synthesizes the critical safety data sheet (SDS) requirements with advanced bioanalytical workflows, providing drug development professionals with a comprehensive guide to handling and utilizing this compound safely and effectively.
Structural Rationale & Physicochemical Profiling
Unlike the more common methyl-d3 isotopologues, rac-Nicotine-2',3',3'-d3 features three deuterium atoms localized on the pyrrolidine ring[1].
The Causality of Isotopic Placement: In metabolic assays or environmental degradation studies, nicotine frequently undergoes N-demethylation to form nornicotine. If a methyl-d3 standard is utilized, the isotopic label is entirely lost during this conversion. By strategically placing the deuterium atoms at the 2', 3', and 3' positions of the pyrrolidine ring, researchers ensure the isotopic label is retained post-demethylation. This structural permanence is critical for extracting transformation products via high-resolution mass spectrometry, such as tracking the degradation of the pyrrolidine ring during 2[2].
Table 1: Physicochemical & Hazard Summary
| Parameter | Value | Causality / Laboratory Implication |
| CAS Number | 1189681-48-8 | Unique identifier for the pyrrolidine-labeled 2',3',3'-d3 isotopologue. |
| Molecular Weight | 165.25 g/mol | Provides a stable +3 Da mass shift, preventing isotopic overlap with endogenous nicotine. |
| LogP | 1.2 | High lipophilicity dictates rapid dermal absorption; mandates impermeable nitrile PPE. |
| Target Receptor | nAChR (α4β2, α3β4) | Agonism causes lethal neurotoxicity; requires handling in a Class II biosafety cabinet. |
| Aquatic Toxicity | Chronic Category 2 | Resists standard biodegradation; requires specialized chemical waste disposal protocols. |
Hazard Characterization & Toxicological Causality
Because the carbon-deuterium bonds do not alter the compound's pharmacodynamics, rac-Nicotine-2',3',3'-d3 exhibits the exact same toxicological profile as unlabeled nicotine.
Mechanism of Toxicity: The compound acts as a potent exogenous agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Upon systemic entry, it binds to the α4β2 and α3β4 subtypes, forcing ion channels open and triggering an uncontrolled influx of Na+ and Ca2+. This results in a massive release of neurotransmitters (dopamine, epinephrine), leading to a biphasic toxicity syndrome characterized by initial tachycardia and hypertension, rapidly followed by bradycardia, seizures, and fatal respiratory paralysis.
Figure 1: Mechanistic pathway of rac-Nicotine-2',3',3'-d3 toxicity via nAChR activation.
Self-Validating Safety Protocols: Due to its LogP of 1.2 and pKa values (~3.1 and ~8.0), the un-ionized freebase form of the compound readily penetrates the stratum corneum[1].
-
Engineering Controls: All primary dilutions of neat material must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized freebase.
-
PPE Causality: Standard latex gloves are highly permeable to lipophilic alkaloids. Personnel must use double-layered nitrile gloves (minimum 0.12 mm thickness).
-
Spill Decontamination: Spills must be neutralized with a weakly acidic solution (e.g., 5% acetic acid) to protonate the pyrrolidine nitrogen, converting the lipophilic freebase into a water-soluble, non-volatile salt that cannot easily penetrate human skin, followed by absorption with inert materials.
Bioanalytical Application: LC-MS/MS Self-Validating Workflow
In clinical pharmacokinetics, rac-Nicotine-2',3',3'-d3 is utilized as a SIL-IS to quantify nicotine in complex matrices (plasma, saliva, urine)[3].
The Self-Validating System: By spiking the deuterated standard into the raw biological matrix prior to any extraction steps, the analytical workflow becomes self-validating. The SIL-IS undergoes the exact same protein-binding dynamics, extraction recoveries, and ESI matrix suppression as the endogenous nicotine. Because the mass spectrometer quantifies the ratio of Analyte to IS, any procedural losses are mathematically canceled out, virtually eliminating the risk of false negatives or quantitative drift.
Figure 2: Self-validating bioanalytical workflow utilizing rac-Nicotine-2',3',3'-d3 as an IS.
Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is optimized for high-throughput 96-well plate formats commonly used in3[3].
-
Sample Aliquoting: Transfer 100 µL of biological matrix (plasma/serum) into a 96-well plate.
-
SIL-IS Spiking: Add 100 µL of working internal standard solution containing rac-Nicotine-2',3',3'-d3 (e.g., 20 ng/mL in water). Causality: Early introduction ensures the IS accounts for all subsequent matrix effects.
-
Pre-treatment: Add 200 µL of 2% aqueous ammonium hydroxide. Causality: The basic environment disrupts protein binding and ensures the nicotine pyrrolidine nitrogen is un-ionized, preparing it for initial reversed-phase capture.
-
SPE Loading: Load the mixture onto a pre-conditioned MCX (Mixed-Mode Cation Exchange) SPE plate.
-
Orthogonal Washing:
-
Wash 1: 5% methanol in water (removes polar interferences).
-
Wash 2: 0.1N HCl (protonates the basic nitrogen, locking nicotine to the cation-exchange sites while allowing 100% methanol to wash away neutral lipids).
-
-
Elution: Elute with 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the charge, releasing the analyte from the ion-exchange sorbent.
-
Analysis: Evaporate under nitrogen, reconstitute in mobile phase, and inject into the LC-MS/MS.
Table 2: LC-MS/MS MRM Parameters (Positive ESI)
For quantitative determination, Multiple Reaction Monitoring (MRM) transitions must be optimized. The +3 Da shift is clearly visible in the precursor ion, while the product ion reflects the specific fragmentation pattern of the deuterated ring[4].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Nicotine | 163.1 | 130.1 | 50 |
| rac-Nicotine-2',3',3'-d3 | 166.2 | 132.1 | 50 |
References
- National Center for Biotechnology Information (NCBI). "Nicotine Bitartrate Dihydrate Internal Concentration Assessment.
- Oxford Academic. "A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers.
- David Publishing. "Rapid Analysis of Nicotine in Mushrooms Using QuEChERS Extraction and Liquid Chromatography Tandem Mass Spectrometry.
- PubChem. "rac-Nicotine-2',3',3'-d3 | C10H14N2 | CID 45040013.
- ResearchGate. "Photochemical Transformation of Nicotine in Wastewater Effluent.
Sources
Methodological & Application
Application Note: Precision Quantitation of Nicotine in Biological Matrices using rac-Nicotine-2',3',3'-d3
Abstract
This application note details a robust protocol for the quantification of nicotine in human plasma and urine using rac-Nicotine-2',3',3'-d3 as the internal standard (IS). Unlike common methyl-deuterated standards, the 2',3',3'-d3 isotopologue places the deuterium labels on the pyrrolidine ring, offering distinct fragmentation stability and resistance to metabolic exchange. This guide addresses critical challenges such as matrix suppression, the deuterium isotope effect on retention time, and optimal MRM transition selection to ensure regulatory-grade accuracy (FDA/EMA guidelines).
Introduction & Strategic Rationale
The Role of the Internal Standard
In LC-MS/MS analysis of tobacco alkaloids, matrix effects (ion suppression/enhancement) are the primary source of quantitative error. A stable isotope-labeled internal standard (SIL-IS) is mandatory to compensate for these variances.
Why rac-Nicotine-2',3',3'-d3?
While Nicotine-methyl-d3 is widely available, rac-Nicotine-2',3',3'-d3 offers specific advantages in mechanistic studies and metabolic stability:
-
Metabolic Robustness: The N-methyl group is metabolically labile (demethylation to nornicotine). Labeling the pyrrolidine ring (positions 2', 3', 3') ensures the label remains intact even if the molecule undergoes N-demethylation pathways during sample handling or in-source fragmentation.
-
Fragmentation Specificity: The mass shift (+3 Da) is retained in specific pyrrolidine-ring fragments, allowing for unique MRM transitions that avoid interference from isobaric impurities.
Chemical Profile[1]
| Property | Data |
| Compound Name | rac-Nicotine-2',3',3'-d3 |
| Chemical Formula | |
| Molecular Weight | 165.25 g/mol |
| Exact Mass (Monoisotopic) | 165.1349 |
| pKa | 3.1 (Pyridine N), 8.0 (Pyrrolidine N) |
| LogP | 1.17 |
| Solubility | Methanol, Acetonitrile, Water |
Method Development Strategy
The Deuterium Isotope Effect
A critical consideration in RPLC (Reversed-Phase Liquid Chromatography) is the Deuterium Isotope Effect . C-D bonds are slightly less lipophilic than C-H bonds. Consequently, deuterated standards often elute slightly earlier than their non-deuterated analytes.
-
Risk: If the shift is too large, the IS elutes in a different matrix window than the analyte, failing to correct for ion suppression.
-
Solution: This protocol uses a Phenyl-Hexyl or High-pH C18 stationary phase to maximize interaction with the aromatic pyridine ring, minimizing the relative impact of the aliphatic pyrrolidine ring where the deuterium resides.
Mass Spectrometry Fragmentation Logic
To select the correct MRM transitions, one must understand the fragmentation of the 2',3',3'-d3 isotopologue compared to native nicotine.
-
Native Nicotine (163 m/z): Primary loss is methylamine (
, 31 Da) 132 m/z. -
Nicotine-2',3',3'-d3 (166 m/z):
-
The N-methyl group is unlabeled (
). -
The loss is still unlabeled methylamine (
, 31 Da). -
Resulting Fragment:
m/z. -
Note: This fragment retains the deuterated pyrrolidine carbons.
-
Figure 1: Fragmentation pathway for rac-Nicotine-2',3',3'-d3 showing the conservation of the deuterium label in the primary product ion.
Experimental Protocols
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of rac-Nicotine-2',3',3'-d3 in 1 mL of Methanol. Store at -20°C.
-
Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in Water/Methanol (95:5).
-
Calibration Standards: Prepare nicotine standards (1–1000 ng/mL) in drug-free matrix (plasma/urine) to match the sample type.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Nicotine is a base; therefore, Mixed-Mode Cation Exchange (SPE) provides the cleanest extract, removing neutral and acidic interferences.
Workflow Diagram:
Figure 2: Optimized Mixed-Mode Cation Exchange (MCX) workflow for nicotine extraction.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm). Rationale: Phenyl phases offer superior selectivity for the pyridine ring of nicotine.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with
). Rationale: High pH keeps nicotine in its neutral form, improving retention and peak shape on RPLC. -
Mobile Phase B: Methanol.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry (MS):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |
| Nicotine | 163.2 | 132.1 | 50 | 30 | 20 | Quant |
| Nicotine | 163.2 | 130.1 | 50 | 30 | 25 | Qual |
| Nicotine-d3 | 166.2 | 135.1 | 50 | 30 | 20 | Quant |
| Nicotine-d3 | 166.2 | 130.1 | 50 | 30 | 28 | Qual |
Note: The 166
Validation & Troubleshooting
Linearity and Range
The method typically demonstrates linearity from 1.0 ng/mL to 1000 ng/mL (
-
Protocol Check: If the internal standard response varies by >20% across the run, check for matrix suppression eluting at the IS retention time.
Carryover
Nicotine is "sticky" due to its basic nature.
-
Mitigation: Use a needle wash solution of Acetonitrile:Isopropanol:Acetone:0.1% Formic Acid (40:40:10:10) .
Isotopic Contribution
Ensure the rac-Nicotine-2',3',3'-d3 has an isotopic purity of
-
Validation: Inject a high concentration of the IS (only) and monitor the transition for native nicotine (163
132). Any signal indicates unlabeled impurity (d0) which will skew low-concentration quantitation.
References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Nicotine in Urine by LC/MS/MS." CDC Stacks. [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12023363, Nicotine-d3." PubChem. [Link]
-
Moyer, T. P., et al. "Simultaneous analysis of nicotine, nicotine metabolites, and tobacco alkaloids in serum or urine by tandem mass spectrometry." Clinical Chemistry, 2002. [Link]
-
Jacob, P., et al. "Determination of nicotine and its metabolites in biological fluids by LC-MS/MS." Journal of Chromatography B, 2007. (Discusses deuterium isotope effects). [Link]
Sources
Application Note: Quantification of Nicotine in Plasma using rac-Nicotine-d3 via LC-MS/MS
Abstract & Core Directive
This guide details a robust, validated protocol for the quantification of nicotine in human plasma using rac-Nicotine-d3 as the internal standard (IS). Unlike generic protocols, this document focuses on the mechanistic rationale behind every step—specifically addressing the challenges of nicotine’s polarity, basicity, and ubiquity in the environment.
The method utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery and minimize matrix effects, coupled with LC-MS/MS detection. The use of a deuterated internal standard (rac-Nicotine-d3) is critical to compensate for ionization suppression and extraction variability.
Introduction: The Role of rac-Nicotine-d3
In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the reliability of the data. Nicotine presents unique challenges:
-
Matrix Effects: Plasma phospholipids can suppress ionization in the source.
-
Physicochemical Properties: Nicotine is a diprotic base (
, ). Its ionization state fluctuates significantly with pH.
Why rac-Nicotine-d3?
-
Isotopic Similarity: As a stable isotope-labeled analog, rac-Nicotine-d3 shares virtually identical physicochemical properties (retention time, pKa, extraction efficiency) with the analyte.
-
Racemic Consideration: While natural nicotine is predominantly the S(-) enantiomer, "rac" (racemic) Nicotine-d3 is the standard cost-effective IS. In achiral chromatography (reversed-phase or HILIC), the S(-) and R(+) enantiomers co-elute perfectly. Therefore, the racemic nature of the IS does not impact quantification provided the chromatographic method is achiral.
-
Compensation: It corrects for signal drift, injection variability, and most importantly, matrix suppression/enhancement at the specific retention time of nicotine.
Materials and Reagents
-
Analyte: (-)-Nicotine (purity >99%).[1]
-
Internal Standard: rac-Nicotine-d3 (purity >98%, isotopic purity >99%).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Water.
-
Additives: Ammonium Acetate, Ammonium Hydroxide (
, 28-30%), Formic Acid. -
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Experimental Protocol
Stock Solution Preparation[1]
-
Precaution: Nicotine is light-sensitive and hygroscopic. Weigh rapidly in low-actinic glassware.
-
Nicotine Stock (1 mg/mL): Dissolve in MeOH. Store at -20°C.
-
IS Stock (rac-Nicotine-d3, 100 µg/mL): Dissolve in MeOH. Store at -20°C.
-
Working IS Solution: Dilute IS stock to 50 ng/mL in water. Prepare fresh weekly.
Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)
Rationale: Nicotine is highly polar at neutral pH. To extract it into an organic solvent like MTBE, we must suppress its ionization. By adjusting the sample pH to >10 (above its pKa of 8.0), nicotine becomes uncharged and lipophilic.
Workflow Diagram:
Figure 1: Alkaline Liquid-Liquid Extraction workflow for Nicotine quantification.
LC-MS/MS Conditions[2][3]
Chromatography (LC): We utilize a high-pH stable C18 column .[2] Rationale: At high pH (pH 10), nicotine is uncharged and retains well on C18, resulting in sharp peaks. Low pH methods (formic acid) often yield broad peaks due to secondary interactions with silanols, though HILIC is an alternative.
-
Column: Phenomenex Gemini NX-C18 (100 x 2.0 mm, 3 µm) or Waters XBridge C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Start Gradient |
| 3.0 | 95 | Elution |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometry (MS/MS):
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Nicotine | 163.1 | 130.1 | Quantifier | 25 |
| 163.1 | 117.1 | Qualifier | 30 | |
| rac-Nicotine-d3 | 166.1 | 130.1 | Quantifier | 25 |
Note: The transition 166.1 -> 130.1 corresponds to the loss of the methylamine group, retaining the d3 label on the pyrrolidine ring or pyridine ring depending on labeling position. Ensure your specific d3 standard labeling matches the fragmentation.
Method Validation & Performance
This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 500 ng/mL.
-
Curve Fit: Linear regression (
) with weighting. -
LLOQ Signal: S/N > 10.
Accuracy & Precision[4]
-
Intra-day Precision: CV < 15% (20% at LLOQ).
-
Accuracy: 85-115% of nominal (80-120% at LLOQ).
Matrix Effect & Recovery[4]
-
Matrix Factor: Calculated as (Peak Area in Matrix / Peak Area in Solvent). Ideally 0.85 - 1.15.
-
IS Normalized Matrix Factor: (Matrix Factor of Analyte / Matrix Factor of IS). This should be close to 1.0, proving rac-Nicotine-d3 effectively compensates for suppression.
Expert Insights & Troubleshooting
The "Environmental Nicotine" Problem
Nicotine is ubiquitous.[5] It is present in dust, on the clothes of smokers, and in HVAC systems of buildings near smoking areas.
-
Contamination Check: Always run a "double blank" (solvent only) before the calibration curve.
-
Analyst Hygiene: Analysts who smoke should wear double gloves and lab coats that have not been exposed to smoke.
-
Solvent Purity: Use fresh bottles of LC-MS water; open bottles can absorb nicotine from laboratory air over weeks.
Carryover
Nicotine is "sticky" on stainless steel and plastic tubing.
-
Needle Wash: Use a strong organic needle wash (e.g., ACN:MeOH:Isopropanol:Water 40:40:10:10 with 0.1% Formic Acid).
-
Blank Injections: Inject a blank after the highest standard (ULOQ) to verify carryover is < 20% of LLOQ.
Stability[9]
-
Freeze-Thaw: Plasma samples are generally stable for 3 cycles at -20°C.
-
Processed Stability: Reconstituted extracts in the autosampler are stable for 24 hours at 4°C.
References
-
National Center for Biotechnology Information (NCBI). "Nicotine Bitartrate Dihydrate Internal Concentration Assessment." PubChem. Available at: [Link]
-
National Institutes of Health (NIH). "Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry." PubMed Central. Available at: [Link]
Sources
Introduction: The Rationale for Stable Isotope Labeling in Nicotine Pharmacokinetics
Application Note: Pharmacokinetic Profiling of Nicotine Using Deuterium-Labeled Isotopes and LC-MS/MS
Accurately determining the pharmacokinetic (PK) profile of nicotine is notoriously difficult due to ubiquitous environmental tobacco smoke (ETS) and dietary sources of nicotine, which create a fluctuating endogenous baseline in human subjects. To circumvent this, modern PK studies employ deuterium-labeled nicotine analogs (e.g., nicotine-d3, nicotine-d4). By introducing a stable mass shift (+3 or +4 Da), deuterium labeling allows mass spectrometers to unequivocally differentiate the administered clinical dose from background environmental exposure[1].
Furthermore, dual-isotope administration—such as the simultaneous intravenous infusion of nicotine-d2 and cotinine-d4—enables researchers to decouple the clearance rate of nicotine from its fractional conversion into cotinine[2]. This self-validating experimental design ensures that metabolic conversion rates are calculated without the confounding assumption of 100% metabolic efficiency.
Metabolic Pathways and Pharmacokinetic Parameters
Nicotine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2A6 (CYP2A6) enzyme. Approximately 70–80% of systemic nicotine is converted into cotinine, a lactam derivative[3]. Because cotinine has a significantly longer elimination half-life (~16 hours) compared to nicotine (~203 minutes), it serves as a highly stable biomarker for tobacco exposure[1]. Cotinine is subsequently metabolized by CYP2A6 into trans-3'-hydroxycotinine (3HC), which is the primary metabolite excreted in urine[3].
Metabolic pathway of nicotine to trans-3'-hydroxycotinine via CYP2A6.
Understanding these parameters is critical for drug development, particularly for smoking cessation therapies. The table below summarizes the consensus quantitative PK data derived from stable isotope studies.
Table 1: Key Pharmacokinetic Parameters of Nicotine
| Parameter | Average Value | Clinical & Experimental Significance |
| Elimination Half-Life (Nicotine) | ~203 minutes | Dictates dosing intervals in nicotine replacement therapies[1]. |
| Elimination Half-Life (Cotinine) | 15 – 20 hours | Renders cotinine a stable, long-term biomarker for exposure[3]. |
| Plasma Clearance | 14.6 mL/min/kg | Indicates rapid, high-extraction hepatic metabolism[1]. |
| Oral Bioavailability | ~44% | Highlights significant first-pass metabolism in the liver[1]. |
| Fractional Conversion | 70 – 80% | Validates cotinine as the primary metabolic proxy for nicotine[3]. |
Methodological Framework: Isotope Dilution & LC-MS/MS
Historically, gas chromatography-mass spectrometry (GC-MS) was used for nicotine quantification. However, GC-MS requires lengthy and volatile derivatization steps to analyze polar metabolites like trans-3'-hydroxycotinine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard because it allows for the direct injection of polar analytes following simple extraction[4].
By utilizing Isotope Dilution , where known quantities of deuterium-labeled internal standards (e.g., Nicotine-d4, Cotinine-d3) are spiked directly into the raw biofluid, the protocol becomes a self-validating system. Any loss of the analyte during sample preparation or any ion suppression during MS ionization affects the target analyte and the internal standard equally. Thus, the ratio of their signals remains perfectly constant, ensuring absolute quantitative accuracy.
Table 2: Typical LC-MS/MS MRM Transitions for Isotope-Dilution Assays
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role in Assay |
| Nicotine | 163.3 | 117.1 | Target Analyte[5] |
| Nicotine-d4 | 167.3 | 121.4 | Internal Standard / Tracer[5] |
| Cotinine | 177.5 | 80.3 | Target Analyte[5] |
| Cotinine-d3 | 180.3 | 101.2 | Internal Standard / Tracer[5] |
| trans-3'-Hydroxycotinine | 193.2 | 80.1 | Target Analyte[5] |
Step-by-Step Experimental Protocol
End-to-end LC-MS/MS workflow for dual-isotope pharmacokinetic studies.
Phase 1: Sample Preparation via Supported Liquid Extraction (SLE)
Causality Note: SLE is preferred over standard protein precipitation (PPT) for serum/saliva because it removes phospholipids that cause severe matrix effects and ion suppression in the MS source.
-
Internal Standard Spiking: Aliquot 100 µL of human plasma or saliva into a 96-well plate. Spike with 10 µL of an internal standard working solution containing 100 ng/mL of Nicotine-d4 and Cotinine-d3[6].
-
Basification: Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH) to the sample. Reasoning: Nicotine is a weak base (pKa ~8.0). Basification ensures the analytes are in their un-ionized state, maximizing their partitioning into the organic extraction solvent.
-
SLE Loading: Transfer the basified mixture onto a Supported Liquid Extraction (SLE) plate. Apply a gentle vacuum (approx. -2 inHg) for 5 seconds to allow the sample to absorb into the diatomaceous earth matrix. Incubate for 5 minutes[6].
-
Elution: Elute the analytes by applying 1 mL of an Isopropanol/Methylene Chloride mixture (5:95, v/v). Collect the eluate in a clean collection plate[6].
-
Concentration: Evaporate the organic eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (e.g., 10 mM Ammonium Formate).
Phase 2: LC-MS/MS Analysis
-
Chromatographic Separation: Inject 5 µL of the reconstituted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a robust C18 column (e.g., 150 mm x 3.0 mm, 5 µm)[5].
-
Mobile Phase Gradient:
-
Mobile Phase A: 100 mM Ammonium Formate buffer (pH 3.2).
-
Mobile Phase B: 100% Acetonitrile.
-
Run an isocratic or shallow gradient elution at a flow rate of 0.4 mL/min to ensure baseline resolution of 3HC and cotinine[5].
-
-
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) using the transitions defined in Table 2[4].
Phase 3: Data Analysis & PK Calculation
-
Generate calibration curves by plotting the peak area ratio of the analyte to its respective deuterium-labeled internal standard against the nominal concentration.
-
Calculate the Nicotine Metabolite Ratio (NMR) by dividing the concentration of trans-3'-hydroxycotinine by the concentration of cotinine. Reasoning: The NMR is a highly reliable phenotypic proxy for individual CYP2A6 enzymatic activity, guiding personalized smoking cessation therapies[6].
References
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers Source: nih.gov URL:3
-
Metabolism of nicotine to cotinine studied by a dual stable isotope method Source: scilit.com URL:2
-
Stable isotope studies of nicotine kinetics and bioavailability Source: nih.gov URL:1
-
Protocol - Nicotine Metabolite Ratio - Serum and Saliva Source: phenxtoolkit.org URL:6
-
A fully validated LC–MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum Source: researchgate.net URL:5
-
Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3'-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Source: nih.gov URL:4
Sources
- 1. Stable isotope studies of nicotine kinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of nicotine to cotinine studied by a dual stable isotope method | Scilit [scilit.com]
- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
Application Note: High-Throughput Profiling of Nicotine and Key Metabolites in Biofluids Using rac-Nicotine-2',3',3'-d3 via LC-MS/MS
Abstract & Introduction
The accurate quantification of nicotine and its downstream metabolites is critical for smoking cessation studies, exposure monitoring (secondhand smoke), and pharmacokinetic profiling. While nicotine itself has a short half-life (~2 hours), its primary metabolite, cotinine , and the secondary metabolite, trans-3'-hydroxycotinine (3-HC) , provide a more stable window of detection and insight into CYP2A6 enzymatic activity.
This application note details a rigorous LC-MS/MS protocol for the simultaneous quantitation of Nicotine, Cotinine, and 3-HC in human plasma and urine.[1] Central to this method is the use of rac-Nicotine-2',3',3'-d3 as the internal standard (IS).
Why rac-Nicotine-2',3',3'-d3?
-
Mass Shift (+3 Da): The d3-label provides a precursor mass of m/z 166.2 (vs. m/z 163.2 for native nicotine), eliminating crosstalk from natural isotopic abundances (M+1, M+2) of the analyte.
-
Structural Stability: The deuterium labels at the 2', 3', and 3' positions on the pyrrolidine ring are chemically stable and resistant to back-exchange in aqueous mobile phases, unlike labels at acidic alpha-carbonyl positions.
-
Racemic Utility: While natural nicotine is predominantly the (S)-enantiomer, the use of a racemic IS is perfectly suitable for achiral chromatographic methods (C18/Biphenyl), as both enantiomers co-elute, ensuring the IS experiences the exact matrix suppression/enhancement as the analyte.
Metabolic Pathway & Mechanism[2][3]
Understanding the metabolic cascade is essential for interpreting ratio data (e.g., the Nicotine Metabolite Ratio, NMR). The following diagram illustrates the oxidative pathway mediated by Cytochrome P450 2A6.
Figure 1: The primary metabolic pathway of nicotine.[2][3] CYP2A6 mediates the conversion to Cotinine and subsequently to 3-HC.[3] Phase II glucuronidation creates water-soluble conjugates.
Materials & Experimental Conditions
Reagents and Standards
-
Analytes: (-)-Nicotine, (-)-Cotinine, trans-3'-Hydroxycotinine.[4]
-
Internal Standard: rac-Nicotine-2',3',3'-d3 ( >98% isotopic purity).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Enzyme (Optional for Urine):
-Glucuronidase (Type H-1 from Helix pomatia) for total metabolite determination.
LC-MS/MS Instrumentation
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or Waters XSelect HSS T3.
-
Rationale: Biphenyl phases offer enhanced retention for aromatic and heterocyclic amines like nicotine compared to standard C18.
-
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[5][6]
Gradient Conditions
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid). Mobile Phase B: Methanol with 0.1% Formic Acid.
| Time (min) | Flow (mL/min) | % B | Event |
| 0.00 | 0.40 | 5 | Initial equilibration |
| 1.00 | 0.40 | 5 | Load/Wash |
| 5.00 | 0.40 | 60 | Gradient Elution |
| 5.10 | 0.40 | 95 | Column Flush |
| 7.00 | 0.40 | 95 | Hold Flush |
| 7.10 | 0.40 | 5 | Re-equilibration |
| 9.00 | 0.40 | 5 | End of Run |
Analytical Protocol
Sample Preparation (Solid Phase Extraction)
While protein precipitation is faster, Solid Phase Extraction (SPE) is recommended for high-sensitivity applications to remove matrix suppression effects common in urine and plasma.
Workflow Diagram:
Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow. The basicity of nicotine (pKa ~8.0) is exploited for selective retention.
Step-by-Step Procedure
-
Internal Standard Spiking: Add 20 µL of rac-Nicotine-d3 working solution (1,000 ng/mL) to 200 µL of sample (Plasma or Urine).
-
Hydrolysis (Urine Only - Optional): If measuring total equivalents, add 50 µL
-glucuronidase buffer and incubate at 37°C for 2 hours. For free nicotine/metabolites, skip this step. -
SPE Loading: Condition Waters Oasis MCX or Phenomenex Strata-X-C cartridges with MeOH and Water. Load sample.
-
Wash: Wash with acidic water (removes neutrals/acids) followed by 100% Methanol (removes hydrophobic neutrals). Nicotine remains charged and bound to the sorbent.
-
Elution: Elute with 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the nicotine, breaking the ionic interaction.
-
Analysis: Evaporate eluate under nitrogen and reconstitute in 100 µL Mobile Phase A. Inject 2-5 µL.
Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) transitions are optimized for selectivity.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| Nicotine | 163.2 | 132.1 | 20 | Quantifier |
| 163.2 | 130.1 | 25 | Qualifier | |
| Cotinine | 177.2 | 80.1 | 28 | Quantifier |
| 177.2 | 98.1 | 22 | Qualifier | |
| 3-OH-Cotinine | 193.2 | 80.1 | 30 | Quantifier |
| 193.2 | 134.1 | 20 | Qualifier | |
| Nicotine-d3 (IS) | 166.2 | 130.1 | 25 | IS Quantifier |
Note: The Nicotine-d3 transition 166.2 -> 130.1 corresponds to the loss of the pyrrolidine ring fragment, retaining the d3 label on the fragment or neutral loss depending on the fragmentation pathway specific to the d3 position.
Validation & Performance Metrics
This method must be validated according to FDA Bioanalytical Method Validation Guidance.
Linearity & Range
-
Nicotine: 1.0 – 500 ng/mL (Quadratic regression, 1/x² weighting).
-
Cotinine: 1.0 – 1000 ng/mL.
-
3-HC: 5.0 – 1000 ng/mL.
-
Correlation Coefficient (r²): > 0.995 required.[7]
Accuracy & Precision (n=5)
| Level | Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 90-110 | < 15 |
| Low QC | 3.0 | 95-105 | < 10 |
| Mid QC | 50.0 | 95-105 | < 8 |
| High QC | 400.0 | 95-105 | < 5 |
Matrix Effects
Matrix factor (MF) should be evaluated by comparing the peak area of the IS in extracted matrix vs. neat solvent.
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
-
Expert Insight: If significant suppression is observed for 3-HC (most polar), ensure the SPE wash steps are rigorous or switch to a HILIC column configuration.
Expert Insights & Troubleshooting
-
Carryover: Nicotine is "sticky." Use a needle wash solution containing 0.1% Formic Acid in 50:50 ACN:MeOH:Isopropanol. If carryover persists, replace PEEK tubing with stainless steel or passivated hardware.
-
IS Stability: While rac-Nicotine-d3 is stable, avoid storing working solutions in non-acidified water for extended periods. Always prepare in 0.1% formic acid/methanol to prevent adsorption to glass vials.
-
Interferences: Nornicotine (m/z 149) does not interfere, but ensure chromatographic separation from Anabasine (m/z 163) if analyzing tobacco extracts. Anabasine is an isomer of nicotine but elutes earlier on C18/Biphenyl columns.
References
-
Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PLOS ONE. Link
-
Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. Link
-
Jacob, P., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic Fluids of Smokers and Non-Smokers using Liquid Chromatography – Tandem Mass Spectrometry. Journal of Chromatography B. Link
-
U.S. Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Link
-
National Institute of Standards and Technology (NIST). (2020). Certificate of Analysis: SRM 3671 - Nicotine Metabolites in Human Urine. Link
Sources
- 1. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Protocol for Using rac-Nicotine-d3 in Urine Analysis via LC-MS/MS
Part 1: Abstract & Core Directive
This application note details a robust, validated protocol for the quantification of nicotine in human urine using rac-Nicotine-d3 (N-methyl-d3) as the internal standard (IS). While nicotine analysis is common, urine presents unique challenges due to matrix complexity and the presence of glucuronide conjugates. This guide prioritizes scientific integrity by employing an enzymatic hydrolysis step to measure "total" nicotine, followed by a liquid-liquid extraction (LLE) optimized for basic alkaloids.
The choice of rac-Nicotine-d3 is critical. Although natural nicotine is predominantly the (S)-enantiomer, the use of a racemic deuterated internal standard is appropriate for achiral chromatographic methods (e.g., C18 or Biphenyl phases) where enantiomers co-elute. The d3-labeling on the
Part 2: Chemical Properties & Handling
Compound Information
-
Analyte: Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine)
-
Internal Standard: rac-Nicotine-d3 (3-(1-(methyl-d3)pyrrolidin-2-yl)pyridine)
-
CAS Number (IS): 69980-24-1 (typical for N-methyl-d3)[1]
-
Molecular Weight: 165.25 g/mol (IS) vs 162.23 g/mol (Native)
Storage & Stability
-
Stock Solutions (1 mg/mL): Prepare in methanol. Store at -20°C in amber glass vials to prevent photodegradation. Stable for >12 months.
-
Working Solutions: Dilute stock in water/methanol (50:50). Prepare fresh weekly or store at 4°C for up to 1 month.
-
Handling: Nicotine is a potent neurotoxin. Handle all powders and concentrated solutions in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Part 3: Experimental Protocol
A. Reagents and Materials[2][3][4][5][6][7][8][9][10]
-
Matrix: Drug-free human urine.
-
Enzyme:
-Glucuronidase (e.g., from Helix pomatia or recombinant types) for hydrolysis. -
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane/Diethyl Ether (1:1).
-
Buffer: 5M Ammonium Acetate (pH 5.0) for hydrolysis; 5N NaOH for alkalinization.
-
LC Column: Restek Raptor Biphenyl (2.7 µm, 100 x 2.1 mm) or Phenomenex Kinetex C18.
B. Sample Preparation (Hydrolysis & LLE)
Rationale: Urine contains both free nicotine and nicotine-glucuronide. To assess total exposure, glucuronides must be cleaved. An alkaline LLE is chosen over SPE for cost-effectiveness and high selectivity for basic amines.
-
Hydrolysis (Optional for "Free" Nicotine, Mandatory for "Total"):
-
Aliquot 200 µL of urine into a glass tube.
-
Add 50 µL of Internal Standard Working Solution (rac-Nicotine-d3, 100 ng/mL).
-
Add 100 µL of
-Glucuronidase solution in ammonium acetate buffer. -
Incubate at 37°C for 2 hours (or overnight depending on enzyme activity).
-
-
Alkalinization:
-
Add 50 µL of 5N NaOH to the hydrolysate.
-
Mechanistic Insight: This raises the pH > 10, converting nicotine (pKa ~8.0) into its uncharged, free-base form, driving it into the organic phase during extraction.
-
-
Extraction:
-
Add 1.5 mL of Extraction Solvent (MTBE or DCM/Ether).[2]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate phases.
-
-
Reconstitution:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Add 10 µL of 0.1N HCl (stabilizes nicotine as a salt to prevent volatility losses during drying).
-
Evaporate to dryness under nitrogen at 35°C.
-
Reconstitute in 200 µL of Mobile Phase A/B (90:10).
-
C. LC-MS/MS Conditions[5][11]
Chromatography: A Biphenyl phase is recommended over C18 for superior retention of polar amines and separation of nicotine from its isobaric metabolites (e.g., anabasine).
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
6.0 min: Stop
-
Mass Spectrometry (MRM Parameters): Ionization: ESI Positive Mode.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |
| Nicotine | 163.1 | 132.1 | Quant | 20 |
| 163.1 | 84.1 | Qual | 25 | |
| rac-Nicotine-d3 | 166.1 | 87.1 | Quant | 25 |
Note on Transitions: The transition 166.1
Part 4: Visualization & Workflow
Experimental Workflow Diagram
Caption: Step-by-step workflow for the extraction and quantification of total nicotine from urine.
Validation Summary Table
| Parameter | Acceptance Criteria | Experimental Method |
| Linearity | Calibration curve 1–1000 ng/mL (weighted 1/x).[4][5] | |
| Accuracy | 85–115% | QC samples at Low, Mid, High concentrations ( |
| Precision | CV < 15% | Inter-day and Intra-day repeatability.[4] |
| Recovery | > 70% | Comparison of pre-extraction vs. post-extraction spike. |
| Matrix Effect | 85–115% | Comparison of post-extraction spike vs. neat solution. |
Part 5: Scientific Integrity & Troubleshooting
Self-Validating System (Quality Control)
To ensure trustworthiness, every batch must include:
-
Double Blanks: Urine without Analyte or IS (checks for contamination).
-
Zero Blanks: Urine with IS only (checks for IS purity/interference).
-
QC Samples: At least 3 levels (Low, Mid, High) run in duplicate.
Common Pitfalls & Solutions
-
Volatility Loss: Nicotine is volatile as a free base. Crucial Step: Always add a small amount of acid (HCl) before evaporating the organic solvent to convert nicotine to its non-volatile hydrochloride salt.
-
Carryover: Nicotine is "sticky." Use a needle wash solution containing 0.1% Formic Acid in Methanol/Acetonitrile/Isopropanol (40:40:20) to minimize carryover between injections.
-
Interference: Anabasine (a tobacco alkaloid) is isobaric with nicotine (m/z 163). A Biphenyl or Phenyl-Hexyl column provides better selectivity to resolve these than a standard C18 column.
Part 6: References
-
Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. Retrieved from [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2020). Certificate of Analysis: SRM 3671 - Nicotine Metabolites in Human Urine. Retrieved from [Link]
Sources
- 1. stmichaelshospital.com [stmichaelshospital.com]
- 2. discover.restek.com [discover.restek.com]
- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 4. researchgate.net [researchgate.net]
- 5. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
Precision Protocols: Sample Preparation for Nicotine & Metabolite Analysis using Isotope-Dilution LC-MS/MS
Abstract
This guide provides a comprehensive technical framework for the extraction and quantification of nicotine and its primary metabolites (cotinine, trans-3'-hydroxycotinine) in biological matrices.[1][2] Moving beyond generic recipes, this document focuses on the mechanistic rationale behind sample preparation choices, emphasizing the critical role of Stable Isotope Labeled Internal Standards (SIL-IS) in neutralizing matrix effects.
Part 1: Strategic Method Selection
The choice of extraction methodology is a trade-off between throughput, sensitivity, and matrix complexity.
Decision Matrix: Selecting the Right Workflow
The following logic flow illustrates the selection process based on sample type and required sensitivity (LOQ).
Figure 1: Decision tree for selecting sample preparation methodologies based on matrix complexity and sensitivity requirements.
Part 2: The Role of Labeled Standards (SIL-IS)
In LC-MS/MS, matrix effects (ion suppression/enhancement) are the primary source of quantitative error. Nicotine is a small, polar molecule often eluting early in reversed-phase chromatography, making it highly susceptible to co-eluting phospholipids and salts.
The Solution: Use isotopically labeled analogs (e.g., Nicotine-d4, Cotinine-d3).
-
Mechanism: The SIL-IS shares the identical physicochemical properties (pKa, hydrophobicity) as the analyte.
-
Correction: Any loss during extraction or suppression during ionization affects the SIL-IS and the analyte equally. The ratio remains constant.
Critical Rule: Spike the SIL-IS before any sample manipulation (extraction/filtration) to correct for recovery losses.
Part 3: Experimental Protocols
Protocol A: High-Throughput Protein Precipitation (Plasma)
Best for: Pharmacokinetic (PK) studies, high-volume clinical labs. Principle: Denaturing proteins with organic solvent to release bound drugs, followed by centrifugation.
Reagents:
-
Precipitating Agent: 0.1% Formic Acid in Acetonitrile (cold).
-
Internal Standard Solution: Nicotine-d4 / Cotinine-d3 (100 ng/mL in methanol).
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of plasma into a 96-well plate or microcentrifuge tube.
-
Spike IS: Add 20 µL of Internal Standard Solution. Vortex 10 sec.
-
Self-Validation Check: Ensure IS volume is precise; this is your normalization anchor.
-
-
Precipitate: Add 300 µL of cold Precipitating Agent (1:3 ratio).
-
Mix: Vortex vigorously for 2 min to ensure complete protein denaturation.
-
Centrifuge: 4,000 x g for 10 min at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a clean plate.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with water before injection.
Protocol B: Mixed-Mode Cation Exchange SPE (Urine/Saliva)
Best for: Trace analysis, forensic toxicology, complex matrices. Principle: Nicotine (pKa ~8.0) is positively charged at acidic pH. Mixed-mode SPE (MCX/Strata-X-C) utilizes both hydrophobic retention and strong cation exchange for maximum cleanup.
Reagents:
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg.
-
Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5).
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (High pH to neutralize nicotine).
Mechanism Visualization:
Figure 2: Mechanism of Mixed-Mode Cation Exchange SPE for Nicotine.
Step-by-Step Workflow:
-
Pre-treatment: Mix 200 µL Urine + 20 µL IS + 200 µL Loading Buffer (Acidify to ensure Nicotine is ionized).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply pre-treated sample at low flow rate (1 mL/min).
-
Wash 1 (Acidic): 1 mL 0.1% Formic Acid (Removes hydrophilic interferences).
-
Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals; Nicotine stays bound ionically).
-
Elution: 2 x 250 µL Elution Solvent (5% NH4OH in MeOH).
-
Critical Chemistry: The high pH neutralizes the nicotine amine group, breaking the ionic bond with the sorbent.
-
-
Evaporation & Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in Mobile Phase A.
Part 4: Validation Criteria & Data Handling
To ensure the protocol is "Self-Validating," researchers must calculate the Matrix Factor (MF) during method development.
Calculating Matrix Effects (Matuszewski Method)
Compare the peak area of the SIL-IS in three sets of samples:
-
Set A: Standards in neat solvent.
-
Set B: Standards spiked into extracted blank matrix (post-extraction spike).
-
Set C: Standards spiked into matrix before extraction (pre-extraction spike).
| Metric | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | Area (Set B) / Area (Set A) | 0.85 - 1.15 (Ideal) |
| Recovery (RE) | Area (Set C) / Area (Set B) | > 50% (Consistent) |
| Process Efficiency | (MF x RE) | > 50% |
Self-Validation Check: If the MF for Nicotine is 0.5 (50% suppression) but the MF for Nicotine-d4 is also 0.5, the Relative Matrix Factor is 1.0, and the method is valid.
References
-
Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Journal of Chromatography B. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS. Retrieved from [Link]
-
Phenomenex. (2020). Nicotine and Cotinine Analysis in Urine by LC-MS/MS. Retrieved from [Link]
Sources
Application Note: High-Precision Quantification of Tobacco Exposure Biomarkers using rac-Nicotine-2',3',3'-d3
Topic: rac-Nicotine-2',3',3'-d3 for tobacco smoke exposure studies Content Type: Application Note & Protocol Audience: Senior Researchers, Bioanalytical Scientists
Abstract
This application note details the validation and implementation of rac-Nicotine-2',3',3'-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of nicotine and its metabolites in biological matrices (plasma, urine). Designed for Isotope Dilution Mass Spectrometry (IDMS), this protocol addresses critical challenges in tobacco biomonitoring: matrix-induced ionization suppression, extraction variability, and the stereochemical implications of using a racemic standard in predominantly (S)-nicotine biological samples.
Technical Specifications & Compound Logic
Chemical Identity[1]
-
Compound Name: rac-Nicotine-2',3',3'-d3
-
Chemical Structure: 3-(1-methylpyrrolidin-2-yl)pyridine-2',3',3'-d3
-
CAS Number: 1189681-48-8 (Free base)
-
Molecular Formula:
-
Exact Mass: 165.13 g/mol
-
Precursor Ion [M+H]+: 166.2 m/z
The "Racemic" Consideration
Biological nicotine derived from tobacco is >99% (S)-nicotine .[1] However, rac-Nicotine-d3 (a 50:50 mixture of R and S enantiomers) is the industry-standard IS for achiral LC-MS/MS methods.
-
Achiral Chromatography (C18/HILIC): The (R) and (S) enantiomers co-elute. The racemic IS peak perfectly overlaps with the biological (S)-nicotine analyte, ensuring identical ionization conditions and matrix effect compensation.
-
Chiral Chromatography: If chiral separation is employed, the racemic IS will split into two peaks.[2] In this specific scenario, only the (S)-nicotine-d3 peak should be integrated for quantification to match the analyte.
Isotopic Positioning & Stability
The deuterium atoms are located on the pyrrolidine ring (positions 2', 3', 3') rather than the N-methyl group.
-
Metabolic Stability: Ring-labeled isotopes are generally more resistant to metabolic exchange or degradation compared to N-methyl labels, which can be labile under certain oxidative conditions or enzymatic attack (e.g., demethylation).[2]
-
Fragmentation Logic: In MS/MS, the primary product ion for nicotine is often the pyridinium ion (m/z 130), formed by the cleavage of the pyrrolidine ring. Since the d3 label is on the pyrrolidine ring, this specific transition (166
130) results in the loss of the label in the fragment. Selectivity is maintained strictly by the precursor mass shift (+3 Da).[2]
Experimental Workflow
Principle: Isotope Dilution Mass Spectrometry (IDMS)
The method relies on spiking samples with a fixed concentration of rac-Nicotine-d3 prior to extraction. The IS compensates for:
-
Extraction Efficiency: Any loss of analyte during SPE/LLE is mirrored by the IS.
-
Matrix Effects: Co-eluting phospholipids or salts that suppress ionization affect both analyte and IS equally.[2]
Caption: Step-by-step Isotope Dilution workflow ensuring rigorous correction for matrix effects and recovery losses.
Detailed Protocol
Reagents & Standards
-
Analyte Standard: (-)-Nicotine (Sigma/Cerilliant).
-
Internal Standard: rac-Nicotine-2',3',3'-d3 (Toronto Research Chemicals / C/D/N Isotopes).
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX or Phenomenex Strata-X-C), 30 mg/1 mL.[2]
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia) for urine analysis.
Sample Preparation (Urine)
Urine requires hydrolysis to measure "Total Nicotine Equivalents" (Free + Glucuronidated).
-
Aliquot: Transfer 200
L of urine into a 96-well plate or microcentrifuge tube. -
IS Spiking: Add 20
L of rac-Nicotine-d3 Working Solution (100 ng/mL in MeOH). -
Hydrolysis: Add 100
L of Ammonium Acetate buffer (1 M, pH 5.0) containing -Glucuronidase (2,000 units/mL). Incubate at 37°C for 2-4 hours. -
Basification: Add 200
L of 5% Ammonium Hydroxide ( ) to ensure nicotine is in its basic (uncharged) form for certain LLE methods, OR adjust pH to <3 for MCX SPE loading.[2]-
Recommended (MCX SPE): Acidify with 200
L 2% Formic Acid.[2]
-
-
SPE Loading (MCX):
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in 100 L Mobile Phase A.
LC-MS/MS Conditions
Chromatography (High pH Reversed-Phase):
Nicotine is a base (
-
Column: Waters XBridge C18 (2.1 x 100 mm, 3.5
m) or Phenomenex Gemini NX-C18.[2] -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[2]
-
Mobile Phase B: 100% Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: 5% B (0-1 min)
95% B (4 min) 5% B (re-equilibration).
Mass Spectrometry (ESI+ MRM):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Nicotine | 163.2 | 130.1 | 35 | 25 | Quantifier |
| 163.2 | 132.1 | 35 | 20 | Qualifier | |
| rac-Nicotine-d3 | 166.2 | 130.1 | 35 | 25 | Quantifier |
| 166.2 | 133.1 | 35 | 20 | Qualifier |
Note on Transitions: The 166.2
Validation & Quality Control
Linearity & Range
-
Dynamic Range: 1.0 ng/mL to 500 ng/mL (covers passive to active smokers).[2]
-
Weighting:
linear regression. -
Acceptance:
.[2][3]
Matrix Effect Assessment
Calculate the Matrix Factor (MF) to ensure the IS is working correctly:
-
Requirement: The IS-normalized Matrix Factor should be between 0.85 and 1.15. If the IS and Analyte are suppressed equally (e.g., both have MF = 0.5), the ratio remains valid.[2]
Cross-Interference Check
-
d0 Contribution: Inject a high concentration of Native Nicotine (1000 ng/mL). Monitor the d3 channel (166
130).[2][4] Response should be < 0.5% of LLOQ.[2] -
d3 Purity: Inject pure rac-Nicotine-d3. Monitor the Native channel (163
130).[2] Response should be negligible. Note: Deuterium purity is usually >99%, minimizing "M-3" interference.[2]
References
-
Centers for Disease Control and Prevention (CDC). (2014).[2] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PLOS ONE. Link
-
Miller, E. I., et al. (2010).[2] Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. Methods in Molecular Biology. Link
-
Jacob, P., et al. (2011).[2] Metabolism and Pharmacokinetics of Deuterium-Labeled Nicotine and Cotinine. Journal of Analytical Toxicology. Link
-
Thermo Fisher Scientific. (2012).[2] SPE-LC-MS/MS Method for the Determination of Nicotine and Metabolites in Urine (Application Note). Link
-
CORESTA. (2023).[2] Recommended Method No. 105: Determination of Nicotine Impurities and Degradants in Nicotine Pouches by LC-MS. Link
Sources
Precision Quantitation of Nicotine in E-Liquids and Biological Matrices using rac-Nicotine-d3 via LC-MS/MS
Abstract & Scope
The rapid evolution of Electronic Nicotine Delivery Systems (ENDS) has necessitated rigorous analytical standards for regulatory compliance (e.g., FDA PMTA, EU TPD). Accurate quantification of nicotine in complex matrices—ranging from viscous propylene glycol/vegetable glycerin (PG/VG) e-liquids to biological plasma—is complicated by significant matrix effects and ion suppression.
This guide details the application of rac-Nicotine-d3 (N-methyl-d3) as a stable isotope-labeled internal standard (SIL-IS) for Isotope Dilution Mass Spectrometry (IDMS). Unlike external calibration, the use of rac-Nicotine-d3 corrects for extraction inefficiencies, matrix-induced ion suppression, and instrument drift, ensuring data integrity for pharmacokinetic (PK) and quality control (QC) studies.
Compound Profile: rac-Nicotine-d3
Rationale for Selection: While natural nicotine is predominantly the (S)-enantiomer, rac-Nicotine-d3 (a mixture of R and S) is the industry-standard IS for achiral LC-MS/MS methods. It provides identical ionization efficiency and chromatographic retention to the analyte while remaining spectrally distinct due to the +3 Da mass shift.
| Property | Specification |
| Chemical Name | (±)-3-(1-Methyl-d3-2-pyrrolidinyl)pyridine |
| Isotopic Purity | ≥ 99% deuterium incorporation |
| Chemical Purity | ≥ 98% |
| Molecular Weight | 165.25 g/mol (Free base) |
| Monoisotopic Mass | 165.13 Da |
| Solubility | Soluble in Methanol, Acetonitrile, Water, Chloroform |
| Storage | -20°C, protected from light (hygroscopic) |
Critical Note: The deuterium label is located on the N-methyl group. This structural feature dictates the selection of Multiple Reaction Monitoring (MRM) transitions to ensure the label is retained in the monitored fragment ion.
Experimental Protocols
Protocol A: Analysis of E-Liquids (High Concentration)
Challenge: E-liquids consist of PG/VG bases that are highly viscous and cause severe ion suppression in Electrospray Ionization (ESI). Strategy: "Dilute-and-Shoot" with massive dilution factors (>1000x) effectively eliminates matrix effects.
Workflow Diagram
Caption: E-Liquid Sample Preparation Workflow emphasizing gravimetric handling and serial dilution.
Step-by-Step Procedure
-
Stock Preparation: Prepare a 1.0 mg/mL stock of rac-Nicotine-d3 in methanol. Store at -20°C.
-
Sample Weighing: Accurately weigh ~50 mg of e-liquid into a tared 20 mL scintillation vial. Do not pipette viscous fluids directly.
-
Primary Dilution: Add 10 mL of Methanol. Vortex vigorously for 30 seconds to dissolve the PG/VG matrix.
-
IS Addition: Transfer 100 µL of the Primary Dilution to a fresh tube. Add 50 µL of rac-Nicotine-d3 working solution (10 µg/mL).
-
Secondary Dilution: Dilute to final volume (e.g., 10 mL) with 10 mM Ammonium Formate (pH 3.5) . This matches the mobile phase and ensures peak focusing.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.
Protocol B: Analysis of Plasma/Urine (PK Studies)
Challenge: Low nicotine concentrations (ng/mL range) and protein binding. Strategy: Protein Precipitation (PPT) offers a balance of throughput and recovery.[1]
Step-by-Step Procedure
-
Sample Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL microcentrifuge tube.
-
IS Spike: Add 20 µL of rac-Nicotine-d3 (500 ng/mL in water). Vortex.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Incubation: Vortex for 1 min, then let stand at -20°C for 10 min to maximize protein crash.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Reconstitution: Transfer supernatant to a new tube. Evaporate under Nitrogen (optional for sensitivity) or dilute 1:1 with water to reduce solvent strength before injection.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Waters XBridge Phenyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm). Phenyl phases offer superior retention for aromatic alkaloids compared to C18.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves retention and peak shape for basic nicotine).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (MRM)
The choice of transition is critical. Because the d3 label is on the N-methyl group, transitions that lose the methylamine group (forming the pyridinium ion) will lose the label, resulting in "cross-talk" with unlabeled nicotine.
Recommended Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Structure of Fragment | Purpose |
| Nicotine | 163.2 | 130.1 | Pyridinium ion (Loss of -CH3NH2) | Quantifier (High Sensitivity) |
| Nicotine | 163.2 | 106.1 | Pyridine ring cleavage | Qualifier |
| rac-Nicotine-d3 | 166.2 | 130.1 | Avoid (Loss of Label!) | Interference Risk |
| rac-Nicotine-d3 | 166.2 | 87.1 | Pyrrolidine ring (Retains d3-methyl) | Recommended Quantifier |
| rac-Nicotine-d3 | 166.2 | 135.1 | Pyridinium (if methyl retained?) | Qualifier (Verify experimentally) |
Scientific Integrity Check: Many protocols suggest 166->130 for d3-nicotine. This is chemically risky because the m/z 130 fragment is identical to the unlabeled nicotine fragment. If chromatographic separation is not absolute, high concentrations of unlabeled nicotine will contribute to the IS signal, skewing quantification. Always use the 166->87 transition (pyrrolidine ring) to retain the deuterium label specificity.
Signaling Pathway / Fragmentation Logic
Caption: MS/MS Fragmentation logic demonstrating why m/z 87 is the preferred quantifier ion for N-methyl-d3 nicotine.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be self-validating:
-
Linearity: Calibration curve (1–1000 ng/mL) must have R² > 0.995. Weighting 1/x² is recommended to improve accuracy at the lower end.
-
Matrix Effect (ME) Evaluation:
-
Compare the peak area of IS in a "post-extraction spiked" matrix sample vs. IS in pure solvent.
-
Formula:
. -
Acceptable range: 85–115%. If <85%, increase dilution or switch to Solid Phase Extraction (SPE).
-
-
Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). The analyte peak in the blank should be <20% of the LLOQ signal.
References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Nicotine in Serum." National Health and Nutrition Examination Survey (NHANES). [Link]
-
International Organization for Standardization (ISO). "ISO 20714:2019 E-liquid — Determination of nicotine, propylene glycol and glycerol in liquids used in electronic nicotine delivery devices." [Link]
-
U.S. Food and Drug Administration (FDA). "Premarket Tobacco Product Applications for Electronic Nicotine Delivery Systems (ENDS)." Guidance for Industry. [Link]
-
Benowitz, N. L., et al. "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handb Exp Pharmacol. 2009. [Link]
Sources
Application Note: Mass Spectrometry Fragmentation & Quantification of rac-Nicotine-2',3',3'-d3
Executive Summary
rac-Nicotine-2',3',3'-d3 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of nicotine. Its specific deuteration pattern (three deuterium atoms on the pyrrolidine ring) provides a mass shift of +3 Da relative to native nicotine (m/z 162.23
This guide details the fragmentation mechanics, Multiple Reaction Monitoring (MRM) transitions, and validated LC-MS/MS protocols for utilizing this IS. Critical attention is paid to the m/z 166
Chemical Characterization & Fragmentation Mechanism[1][2][3][4][5]
Physicochemical Properties[6]
-
Compound Name: rac-Nicotine-2',3',3'-d3
-
Chemical Formula: C₁₀H₁₁D₃N₂
-
Exact Mass: 165.158 g/mol
-
Precursor Ion (ESI+): [M+H]⁺ = m/z 166.2
Fragmentation Pathway Analysis
Upon Electrospray Ionization (ESI+), Nicotine-d3 forms a stable protonated precursor at m/z 166 . Collision-Induced Dissociation (CID) drives specific cleavage pathways determined by the stability of the pyridine and pyrrolidine rings.
The Primary Transition: m/z 166
130 (Quantifier)
Contrary to intuitive expectations for some isotopologues, the primary quantifier transition for Nicotine-d3 typically loses the isotopic label.
-
Mechanism: The bond between the pyridine and pyrrolidine rings weakens. The pyrrolidine ring (containing the N-methyl group and the 2',3',3' deuterium atoms) is cleaved and lost as a neutral fragment (simulating methylamine loss + ring opening).
-
Mass Balance:
-
Precursor: m/z 166 (Nicotine-d3)[1]
-
Product: m/z 130 (Pyridyl-cation derivative)
-
Neutral Loss: 36 Da (Corresponds to the deuterated fragment).
-
Comparison: Native nicotine (m/z 163) loses 33 Da to form the same m/z 130 product ion.
-
-
Implication: Because the product ion (m/z 130) is identical for both native and d3-nicotine, chromatographic separation and precursor isolation width are critical to prevent "cross-talk" (see Section 4).
The Secondary Transition: m/z 166
117 (Qualifier)
This pathway involves the cleavage of the pyridine ring itself or complex rearrangement, retaining the m/z 117 core which is also common to the native structure.
Visualization of Fragmentation Logic
The following diagram illustrates the parallel fragmentation pathways of Native Nicotine vs. Nicotine-d3, highlighting the convergence at the m/z 130 ion.
Figure 1: Comparative fragmentation pathway showing the convergence of native and deuterated precursors to the common m/z 130 product ion.
Validated Experimental Protocol
Sample Preparation (Solid Phase Extraction)
Nicotine is a basic alkaloid (pKa ~8.0, 3.1). Cation exchange is the most robust extraction method.
-
Matrix: Plasma, Urine, or Saliva.
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
-
Protocol Steps:
-
Aliquot: Transfer 200 µL sample to a 96-well plate.
-
IS Spike: Add 20 µL of Nicotine-d3 working solution (100 ng/mL in MeOH).
-
Acidification: Add 200 µL 0.1% Formic Acid (aq) to ionize the pyrrolidine nitrogen.
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Load: Apply pre-treated sample.
-
Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
-
Elution: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol (high pH neutralizes the charge, releasing nicotine).
-
Reconstitution: Evaporate to dryness (N₂, 40°C) and reconstitute in 100 µL Mobile Phase A.
-
LC-MS/MS Parameters
Two chromatographic approaches are standard: HILIC (for retention of polar metabolites) and High-pH Reversed Phase (for sharp peak shape of basic nicotine).
Option A: HILIC Method (Recommended for Metabolite Profiling)
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (in Water).[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 60% B over 5 minutes.
Option B: High-pH C18 Method (Robust Routine Analysis)
-
Column: Gemini-NX C18 or XBridge C18 (2.1 x 50 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Rationale: At pH 10, nicotine is uncharged, increasing retention and improving peak symmetry on C18 columns.
Mass Spectrometry Settings (Source: ESI+)
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transition Table
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |
| Nicotine (Native) | 163.2 | 130.1 | 50 | 25 | Quantifier |
| Nicotine (Native) | 163.2 | 117.1 | 50 | 35 | Qualifier |
| Nicotine-d3 | 166.2 | 130.1 | 50 | 25 | IS Quantifier |
| Nicotine-d3 | 166.2 | 117.1 | 50 | 35 | IS Qualifier |
Validation & Troubleshooting Guide
Cross-Talk Mitigation
Since both native and d3-nicotine produce the m/z 130 fragment, the specificity relies entirely on the Q1 (Precursor) selection .
-
Risk: If the Q1 isolation window is too wide (e.g., >1.0 Da), or if the native concentration is extremely high (overloading the trap), native nicotine isotopes (M+3) could theoretically contribute to the IS channel.
-
Solution:
-
Set Q1 resolution to "Unit" or "High" (0.7 FWHM).
-
Ensure chromatographic separation if possible, though d3-isotopes often co-elute with natives.
-
Check for "Isotopic Contribution": Inject a high concentration Native Nicotine standard (without IS) and monitor the 166
130 channel. Signal should be <0.1% of the IS response.
-
Deuterium Isotope Effect
Deuteration can slightly alter lipophilicity.
-
Observation: Nicotine-d3 may elute slightly earlier than native nicotine on C18 columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.
-
Action: Ensure the integration window covers both peaks if slight separation occurs.
Sensitivity Issues
-
Symptom: Low signal for m/z 166.
-
Cause: Incomplete protonation or suppression.
-
Fix: Ensure mobile phase pH is acidic (HILIC) or that the source geometry allows efficient ionization even at high pH (C18). For high pH methods, post-column addition of acid can sometimes boost ESI signal.
References
-
Bernert, J. T., et al. (2005). "Analysis of Nicotine and Metabolites in Urine by LC-MS/MS." Journal of Chromatography B.
-
Miller, E. I., et al. (2010). "Determination of nicotine metabolites in urine by LC-MS/MS." Journal of Analytical Toxicology.
-
Coresta Recommended Method No. 105. (2023). "Determination of Nicotine Impurities and Degradants in Nicotine Pouches by LC-MS." Coresta.
-
Togawa, K., et al. (2020). "Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS." LCGC International.
-
Restek Corporation. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds." Restek Application Notes.
Sources
Application Note: Characterizing and Managing the Chromatographic Separation of Nicotine and its Stable Isotope-Labeled Analogs in LC-MS/MS
Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmacokinetic Researchers Document Type: Technical Application Note & Methodological Protocol
Executive Summary
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) analogs, such as Nicotine-d4, are universally employed as internal standards (IS) to correct for extraction losses and ionization matrix effects[1]. The fundamental assumption of isotope dilution mass spectrometry is that the analyte and its SIL analog possess identical physicochemical properties, ensuring perfect chromatographic co-elution.
However, in high-resolution reversed-phase liquid chromatography (RPLC), a phenomenon known as the deuterium isotope effect frequently causes the unintended chromatographic separation of nicotine from its deuterated internal standard[2]. This application note explores the mechanistic causality behind this separation, its detrimental impact on quantitative accuracy, and provides field-proven protocols to manage and mitigate isotopic resolution using advanced chromatographic strategies.
Mechanistic Insights: The Deuterium Isotope Effect
To understand why nicotine and Nicotine-d4 separate, we must examine the quantum mechanical differences between protium (Hydrogen-1) and deuterium (Hydrogen-2).
Causality of Retention Shift in RPLC
The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Because it sits lower in the potential energy well, the C-D bond is slightly shorter and less polarizable.
-
Reduced Lipophilicity: Lower polarizability translates to weaker instantaneous dipole-induced dipole interactions (London dispersion forces) between the analyte and the non-polar C18 stationary phase. Consequently, deuterated compounds are slightly more hydrophilic than their unlabeled counterparts[2].
-
Chromatographic Outcome: In RPLC, Nicotine-d4 interacts less strongly with the stationary phase and elutes earlier than unlabeled nicotine.
Impact on Quantitative Integrity (E-E-A-T)
If Nicotine and Nicotine-d4 do not perfectly co-elute, they enter the electrospray ionization (ESI) source at slightly different times. Biological matrices (e.g., plasma, urine) contain thousands of endogenous compounds, such as phospholipids, which elute continuously across the gradient. If a matrix suppressor elutes exactly at the retention time of unlabeled nicotine (t2) but misses the earlier-eluting Nicotine-d4 (t1), the IS will fail to correct for the ion suppression[3]. This divergence breaks the self-validating nature of the IS, leading to severe quantitative bias.
Figure 1: Mechanism of the deuterium isotope effect leading to differential matrix effects in LC-MS/MS.
Chromatographic Strategies for Mitigation
To restore quantitative trust, the chromatographic method must be engineered to force co-elution or eliminate the lipophilic discrepancy.
-
Gradient Compression (RPLC): Utilizing short, steep ballistic gradients minimizes the time the analytes spend interacting with the stationary phase, thereby compressing the retention time gap (ΔtR) between isotopologues to negligible levels (<0.05 min)[4].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Nicotine is a highly polar, basic molecule. HILIC separates compounds based on partitioning into an aqueous-enriched layer on a polar stationary phase (e.g., bare silica)[5]. Because HILIC relies less on London dispersion forces and more on hydrogen bonding and ionic interactions, the deuterium isotope effect is drastically minimized, resulting in near-perfect co-elution.
-
Alternative Isotopes: When available, utilizing 13C or 15N-labeled internal standards eliminates the isotope effect entirely, as these heavier isotopes do not significantly alter bond length or polarizability[3].
Quantitative Data Summaries
The following table summarizes the expected behavior of Nicotine and Nicotine-d4 under various chromatographic conditions.
Table 1: Impact of Chromatographic Conditions on Isotopic Resolution
| Chromatographic Mode | Column Type | Elution Strategy | Expected ΔtR (Nicotine - Nicotine-d4) | Risk of Differential Matrix Effect |
| RPLC | C18 (Sub-2 µm) | Isocratic (Low Organic) | + 0.10 to + 0.15 min | High |
| RPLC | C18 (Sub-2 µm) | Steep Gradient (Ballistic) | + 0.01 to + 0.04 min | Low |
| HILIC | Bare Silica | Gradient (High to Low ACN) | < 0.01 min | Minimal |
| RPLC (13C-IS) | C18 (Sub-2 µm) | Any | 0.00 min | None |
Experimental Protocol: Assessing and Mitigating Isotope Separation
This self-validating protocol empowers scientists to measure the extent of isotopic separation in their specific setup and implement a HILIC-based solution to ensure co-elution[5],[6].
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of biological matrix (plasma/urine) into a 96-well plate.
-
Add 10 µL of Nicotine-d4 working internal standard (100 ng/mL in water).
-
Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins.
-
Vortex for 2 minutes at 1000 RPM.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Phase 2: HILIC LC-MS/MS Methodology
Rationale: HILIC provides superior retention for polar alkaloids like nicotine while neutralizing the deuterium isotope effect[5].
-
Column: HILIC Silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 50 mM Ammonium Formate buffer (pH 4.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 - 0.5 min: 90% B
-
0.5 - 2.5 min: Linear gradient to 50% B
-
2.5 - 3.0 min: Hold at 50% B
-
3.1 - 5.0 min: Re-equilibrate at 90% B
-
Phase 3: Mass Spectrometry (ESI+)
Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Nicotine (Quantifier): m/z 163.1 → 130.1 (Collision Energy: 18 eV)
-
Nicotine (Qualifier): m/z 163.1 → 106.1 (Collision Energy: 25 eV)
-
Nicotine-d4 (IS): m/z 167.1 → 134.1 (Collision Energy: 18 eV)
Phase 4: System Validation
Calculate the retention time difference: ΔtR = tR(Nicotine) - tR(Nicotine-d4). Acceptance Criterion: ΔtR must be ≤ 0.02 minutes to ensure identical matrix suppression profiles.
Figure 2: Workflow for optimizing LC-MS/MS methods to manage isotope separation.
References
-
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. NIH / Biomedical Chromatography. [Link]
-
Quantitative profiling of biomarkers related to B‐vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography. Bevital.[Link]
-
Overview of Methods and Considerations for Handling Complex Samples. Chromatography Online.[Link]
-
Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. ACS Publications.[Link]
-
UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. NIH.[Link]
Sources
- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bevital.no [bevital.no]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Nicotine Quantification
Topic: Troubleshooting Matrix Effects in LC-MS/MS using rac-Nicotine-d3 Audience: Bioanalytical Scientists & Method Developers
Introduction: The "Invisible Assassin" in Bioanalysis
You are likely here because your calibration curves look perfect in solvent, but your QC samples in plasma or urine are failing accuracy criteria, or your sensitivity drops unpredictably at the Lower Limit of Quantification (LLOQ).
In nicotine analysis, Matrix Effects (ME) —specifically ion suppression—are the primary cause of assay failure. While rac-Nicotine-d3 is the industry-standard Internal Standard (IS), it is not a "magic bullet." If the IS does not experience the exact same suppression as the analyte, your quantification will fail.
This guide moves beyond basic advice to address the specific physicochemical pitfalls of nicotine quantification.
Module 1: The Diagnostic Phase
Q: How do I prove that Matrix Effects are killing my sensitivity?
The Symptom: Signal variability between patients/lots, or non-linear drop-off at low concentrations. The Cause: Co-eluting phospholipids or salts compete for charge in the ESI source.
The Protocol: Post-Column Infusion (PCI) Do not rely on "Matrix Factor" calculations alone. You must visualize where the suppression occurs relative to your nicotine peak.
Step-by-Step PCI Protocol:
-
Setup: Connect a syringe pump containing a steady solution of Nicotine (100 ng/mL) to the LC flow via a T-piece after the column but before the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma) into the LC.[1]
-
Monitor: Acquire data for the Nicotine MRM transition.
-
Analysis: The baseline should be high and steady (from the infusion). A "dip" or "valley" in the baseline indicates ion suppression from the injected matrix.
-
Overlay: Superimpose your actual Nicotine-d3 and Nicotine analyte peaks from a standard run.
Decision Rule:
-
Safe: Peaks elute in a flat baseline region.
-
Critical Failure: Peaks elute inside a "dip" (suppression zone).
Figure 1: Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.
Module 2: The Isotope Trap (Deuterium Effect)
Q: I am using rac-Nicotine-d3. Why isn't it correcting the signal drift?
The Science: Deuterium (D) is slightly more hydrophilic than Protium (H) due to the shorter C-D bond length and lower vibrational energy. In Reversed-Phase (RP) chromatography, deuterated isotopologues often elute slightly earlier than the native drug.
The Failure Mode: If your chromatography is highly efficient (narrow peaks), Nicotine-d3 may separate from Nicotine by 0.1–0.2 minutes.
-
Scenario: A phospholipid peak elutes at 2.5 min.
-
Nicotine-d3: Elutes at 2.4 min (Safe).
-
Nicotine: Elutes at 2.5 min (Suppressed).
-
Result: The IS signal is normal, but the analyte signal is crushed. The ratio (Analyte/IS) drops, causing underestimation.
Troubleshooting Checklist:
-
Check Retention Times: Zoom in. Is there a shift >0.05 min?
-
Mobile Phase: High organic content or UPLC conditions often exacerbate this separation.
-
Solution:
-
Option A (Chromatography): Use a column with different selectivity (e.g., Biphenyl or HILIC) where the mechanism is less driven by pure hydrophobicity.
-
Option B (Integration): Widen integration windows carefully, but this does not fix the suppression mismatch.
-
Option C (Chemistry): If the shift is unmanageable, switch to Nicotine-13C or 15N (Carbon/Nitrogen isotopes do not cause RT shifts), though these are more expensive.
-
Module 3: Sample Preparation (The Cleanup)
Q: Protein Precipitation (PPT) is fast, but my sensitivity is poor. What should I change?
The Reality: PPT (adding Acetonitrile/Methanol) removes proteins but leaves 99% of phospholipids in the sample. These phospholipids build up on your column and cause "ghost peaks" or broad suppression zones in subsequent runs.
The Fix: Liquid-Liquid Extraction (LLE) Nicotine is a dibasic compound (pKa ~3.1 and ~8.0). To extract it into an organic solvent, you must basify the matrix to neutralize the charge.
Comparative Data: Extraction Efficiency
| Method | Phospholipid Removal | Recovery (Nicotine) | Complexity | Risk of ME |
| Protein Precip (PPT) | < 10% (Poor) | > 90% | Low | High |
| Traditional LLE | > 95% (Excellent) | 70-85% | High | Low |
| Supported Liquid Extraction (SLE) | > 98% (Superior) | > 85% | Medium | Very Low |
Recommended LLE Protocol (High pH):
-
Aliquot: 200 µL Plasma/Urine.
-
Spike: Add 20 µL rac-Nicotine-d3 working solution.
-
Basify: Add 50 µL 5% Ammonium Hydroxide (NH4OH) or 0.1M NaOH.
-
Critical: pH must be > 10 to ensure Nicotine is in the free base form.
-
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Dichloromethane .
-
Why MTBE? It forms a clear upper layer and extracts basic drugs well while leaving polar phospholipids behind.
-
-
Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000g.
-
Transfer: Move supernatant to a clean plate.
-
Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase A.
Module 4: Chromatography Selection
Q: Should I use HILIC or Reversed-Phase (C18)?
For Nicotine, standard C18 often results in poor retention (eluting in the void volume where suppression is highest) because Nicotine is polar and small.
The Decision Matrix:
Figure 2: Decision tree for chromatographic optimization.
Expert Recommendation: If you struggle with C18, switch to a Biphenyl phase or High pH Reversed Phase (using Ammonium Bicarbonate/Hydroxide buffers).
-
Why? At high pH (pH 10), Nicotine is uncharged and retains well on C18, moving it away from the early-eluting salts and polar matrix components.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Wang, S., & Cyronak, M. (2013). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. American Pharmaceutical Review. [Link]
-
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of basic drugs in plasma. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
Improving sensitivity for nicotine detection using labeled standards
Welcome to the Bioanalytical Mass Spectrometry Support Center . As a Senior Application Scientist, I have designed this hub to move beyond basic instrument manuals. Here, we dissect the physicochemical behavior of nicotine and its stable isotope-labeled (SIL) standards within the LC-MS/MS environment.
Nicotine is a highly basic, low-molecular-weight alkaloid. While SIL standards (e.g., Nicotine-d4) are the gold standard for correcting matrix effects and improving quantitative sensitivity, their misuse can inadvertently cause ion suppression, and nicotine's "sticky" nature frequently leads to carryover. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your assays achieve optimal sensitivity and robust reproducibility.
Core Analytical Workflow
To establish a baseline for troubleshooting, it is critical to understand where SIL standards interact with the sample matrix and the instrument fluidics.
Fig 1. LC-MS/MS workflow for nicotine quantification utilizing stable isotope-labeled standards.
Self-Validating Experimental Protocol
A robust protocol must prove its own validity during every run. The following methodology integrates System Suitability Testing (SST) to continuously verify the absence of carryover and the accuracy of the SIL standard correction.
Step 1: Reagent & Standard Preparation
-
Prepare working solutions of native Nicotine and Nicotine-d4 in 50% Methanol.
-
Critical Causality: Optimize the Nicotine-d4 spike concentration. It should be 20–50 times higher than the expected baseline in non-smokers to maintain a linear response, but not so high that it saturates the ESI droplet[1].
Step 2: Sample Extraction (Protein Precipitation - PPT)
-
Aliquot 40 µL of biological fluid (e.g., serum or bronchoalveolar lavage fluid) into a 96-well plate[2].
-
Spike with 10 µL of the optimized Nicotine-d4 internal standard solution.
-
Add 150 µL of cold Methanol (or Acetone) to precipitate proteins. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.
Step 3: Self-Validation Sequence (System Suitability)
-
Before injecting biological samples, run the following sequence: Mobile Phase Blank -> LLOQ Standard -> Mobile Phase Blank.
-
Validation Check: The second blank must exhibit a nicotine peak area of <20% of the LLOQ peak area. If it exceeds this, halt the sequence and initiate carryover troubleshooting.
Step 4: LC-MS/MS Acquisition
-
Column: Phenyl-hexyl stationary phase (e.g., 50 x 2.1 mm, 1.7 µm). Why? Phenyl-hexyl provides orthogonal
retention for basic alkaloids, shifting nicotine away from early-eluting hydrophilic matrix suppressors better than standard C18 columns[3]. -
Mobile Phase: (A) 5 mM Ammonium Acetate in Water, pH 4.5; (B) 100% Methanol.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: Positive Electrospray Ionization (ESI+).
Quantitative Data Summary
The table below outlines the optimized Multiple Reaction Monitoring (MRM) parameters and expected sensitivity metrics when utilizing this optimized workflow.
Table 1: Optimized MRM Parameters and Sensitivity Metrics
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected LLOQ (ng/mL) |
| Nicotine (Quantifier) | 163.1 | 130.1 | 18 | 0.05 - 0.15 |
| Nicotine (Qualifier) | 163.1 | 106.1 | 25 | N/A |
| Nicotine-d4 (SIL-ISTD) | 167.1 | 134.1 | 18 | N/A |
| Cotinine (Metabolite) | 177.1 | 98.1 | 22 | 0.30 |
Troubleshooting Guides & FAQs
Q1: My calibration curve is non-linear at the lower end, and sensitivity is poor despite using Nicotine-d4. What is happening?
A: You are likely experiencing mutual ion suppression . While SIL standards perfectly correct for matrix effects because they co-elute with the target analyte, they also compete with the native analyte for available charge on the surface of the ESI droplet.
-
The Causality: If Nicotine-d4 is spiked at an excessively high concentration, it monopolizes the droplet surface charge. This suppresses the native nicotine signal, artificially inflating your Lower Limit of Quantitation (LLOQ)[1].
-
The Fix: Perform an internal standard titration experiment. Reduce the concentration of your Nicotine-d4 spike by 10x and 50x, and evaluate the signal-to-noise ratio of your native nicotine at the LLOQ level.
Fig 2. Mechanism of stable isotope-labeled standards correcting for matrix-induced ion suppression.
Q2: I am detecting nicotine in my blank injections ("ghost peaks"). How do I systematically eliminate this carryover?
A: Nicotine is highly basic and readily adsorbs to active silanol groups and metal surfaces within the LC-MS/MS fluidic path. Carryover typically originates from the autosampler needle, the rotor seal, or the analytical column.
-
The Causality: When a high-concentration sample is injected, residual nicotine binds to microscopic scratches in the rotor seal or the inner walls of the injection needle. Subsequent blank injections desorb this nicotine, creating a ghost peak.
-
The Fix: Apply a systematic isolation approach[4]:
-
Isolate the Mobile Phase: Double the column equilibration time before injecting a blank. If the ghost peak area doubles, your mobile phase solvents are contaminated.
-
Isolate the Autosampler: Implement a highly organic, acidified needle wash (e.g., 10:40:50 Water:Methanol:Acetonitrile with 0.1% Formic Acid) and increase the wash volume. If carryover persists, inspect and replace the injector rotor seal.
-
Isolate the Column: Extend the high-organic wash phase of your LC gradient to properly flush the stationary phase before the next injection.
-
Q3: How can I further reduce matrix effects from early-eluting hydrophilic components?
A: Ion suppression in the ESI source is heavily dictated by co-eluting matrix components. If your nicotine peak elutes too early, it will co-elute with unretained salts and polar phospholipids.
-
The Causality: Standard C18 columns rely purely on hydrophobic interactions. Because nicotine is relatively polar, it elutes early on C18, right in the middle of the "ion suppression zone."
-
The Fix: Alter your stationary and mobile phase selectivity. Research indicates that using a Phenyl-hexyl stationary phase is superior to C18 for nicotine[3]. The
interactions provide orthogonal retention, shifting the nicotine peak away from hydrophilic matrix suppressors. Additionally, swapping Acetonitrile for Methanol in the mobile phase, and elevating the aqueous pH to 4.50 using Ammonium Acetate, significantly improves chromatographic resolution and ionization efficiency for basic alkaloids[3].
References
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. Available at:[Link]
-
Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine. Freie Universität Berlin. Available at:[Link]
-
Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega. Available at:[Link]
Sources
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
LC-MS Bioanalytical Support Center: Overcoming Ion Suppression in Nicotine Analysis
Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter assays failing to meet lower limits of quantification (LLOQ) due to matrix effects. Nicotine, a highly polar and basic compound (pKa ~8.0), is particularly susceptible to ion suppression during Electrospray Ionization (ESI). This guide bridges the gap between theoretical causality and practical troubleshooting, providing self-validating protocols to ensure scientific integrity and trustworthiness in your pharmacokinetic workflows.
Section 1: Diagnostic FAQ (Understanding the Root Cause)
Q1: What exactly causes ion suppression when analyzing nicotine in biological matrices? A: In ESI, ionization is a surface-dependent phenomenon. As the mobile phase droplets shrink via solvent evaporation (reaching the Rayleigh limit), analytes compete for the limited excess charge on the droplet surface. When analyzing nicotine in matrices like plasma or urine, endogenous compounds—specifically phospholipids, salts, and proteins—often co-elute. These highly surface-active1, forcing nicotine molecules into the droplet interior where they are neutralized and subsequently undetected by the mass spectrometer[1].
Mechanism of ESI Ion Suppression: Competition for droplet surface charge between nicotine and matrix.
Q2: How do I quantitatively assess the matrix effect in my nicotine assay to know if I have a problem? A: You must establish a self-validating system by calculating the Matrix Factor (MF). The matrix effect can be evaluated as the2[2]. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement. Additionally, perform a post-column infusion experiment : Infuse a constant concentration of nicotine standard directly into the MS source while injecting a blank matrix extract through the LC column. A drop in the constant baseline pinpoints the exact retention time where matrix components are causing suppression[1].
Section 2: Troubleshooting Guide & Experimental Protocols
Issue 1: Severe Ion Suppression from Phospholipids in Plasma/Serum
Causality: Many researchers default to Protein Precipitation (PPT) using acetonitrile or methanol because it is fast. However, PPT leaves >90% of endogenous phospholipids in the extract. These lipids elute in the same reversed-phase window as nicotine, causing massive signal quenching. Solution: Transition to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) to actively 3[3].
Step-by-Step Protocol: Supported Liquid Extraction (SLE) for Nicotine in Serum Self-Validation Check: Spike an internal standard (Nicotine-d4) into the sample before extraction. Consistent IS recovery across different patient lots validates the extraction efficiency.
-
Pre-treatment: Aliquot 100 µL of human serum into a microfuge tube. Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH) to basify the sample (pH > 10). Causality: Nicotine (pKa 8.0) becomes un-ionized (neutral) at high pH, facilitating partitioning into the organic extraction solvent.
-
Loading: Load the 200 µL pre-treated sample onto a 400 µL capacity SLE plate. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading into the diatomaceous earth sorbent. Wait 5 minutes for complete aqueous absorption.
-
Elution: Apply 900 µL of Dichloromethane/Isopropanol (95:5, v/v) to the SLE plate. Allow gravity flow for 5 minutes, then apply vacuum to collect the eluate. Causality: This non-polar solvent mixture selectively elutes the neutral nicotine while leaving polar phospholipids trapped in the aqueous layer on the sorbent[3].
-
Reconstitution: Evaporate the eluate under gentle nitrogen flow at 35°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water).
Issue 2: Poor Chromatographic Retention Leading to Void Volume Suppression
Causality: On traditional C18 columns, highly polar nicotine elutes very early, often near the void volume where unretained salts and hydrophilic matrix components co-elute, causing severe ion suppression. Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a Phenyl-Hexyl stationary phase to increase retention and 4[4].
Step-by-Step Protocol: HILIC-MS/MS Optimization
-
Column Selection: Select a mixed-mode HILIC column (e.g., 2.1 x 100 mm, 2.7 µm) to leverage both HILIC and ion-exchange retention mechanisms[5].
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.2. Causality: At pH 3.2, nicotine is fully protonated, maximizing its affinity for the silica surface in HILIC mode.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Design: Start at 90% B (highly organic). In HILIC, water is the strong eluting solvent. Hold at 90% B for 1 minute, then ramp down to 50% B over 4 minutes.
-
Injection Solvent: Ensure the sample is reconstituted in at least 80% Acetonitrile. Causality:5 on the stationary phase, leading to peak distortion and loss of retention[5].
Iterative troubleshooting workflow for resolving ion suppression in LC-MS/MS bioanalysis.
Section 3: Quantitative Data & Strategy Comparison
To make informed decisions, review the empirical data summarizing the impact of different sample preparation and chromatographic strategies on nicotine recovery and matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Nicotine Extraction
| Technique | Mechanism of Action | Phospholipid Removal | Typical Recovery (%) | Matrix Effect (%) | Throughput |
| Protein Precipitation (PPT) | Solvent-induced protein denaturation (e.g., Acetone/Methanol) | Poor (<10%) | 79 - 110%[6] | Severe (<50%) | High |
| Liquid-Liquid Extraction (LLE) | pH-driven partitioning into immiscible organic solvent | Moderate (~70%) | 60 - 80% | Moderate (~80%) | Low |
| Solid Phase Extraction (SPE) | Mixed-mode cation exchange (MCX) traps basic nicotine | Excellent (>95%) | 85 - 95% | Minimal (90-105%) | Medium |
| Supported Liquid Extraction (SLE) | Aqueous coating on diatomaceous earth, organic elution | Excellent (>95%) | 90 - 97%[3] | Minimal (95-100%) | High |
Table 2: Chromatographic Strategies to Mitigate Co-elution
| Column Chemistry | Mobile Phase Strategy | Nicotine Retention | Susceptibility to Void Suppression | Best Use Case |
| Standard C18 (Reversed-Phase) | High aqueous start, acidic pH | Poor (Elutes near void) | High | Clean matrices (e.g., water, simple buffers) |
| Phenyl-Hexyl | Methanol organic phase, pH 4.5[4] | Moderate (Pi-pi interactions) | Low | Plasma/Serum with PPT preparation |
| HILIC (Mixed-Mode) | High organic start (90% ACN), pH 3.2[5] | Excellent (Orthogonal retention) | Very Low | Highly polar metabolites, trace environmental analysis |
Conclusion: Overcoming ion suppression requires a holistic approach. By understanding the physicochemical properties of nicotine, you can rationally design extraction methods (like SLE) that remove phospholipids, and select chromatographic conditions (like HILIC or Phenyl-Hexyl phases) that shift the analyte away from suppression zones. Always employ stable isotope-labeled internal standards (e.g., Nicotine-d4 or Nicotine-13C-d3) to normalize residual matrix effects and ensure the utmost trustworthiness of your analytical data[6].
References
-
Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. MDPI.[Link]
-
Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. PubMed.[Link]
-
Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. ACS Omega.[Link]
-
Ultra-Sensitive SLE-LC-MS/MS Method Optimization for Nicotine Metabolites Measurement in Human Serum. NJ.gov.[Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples [mdpi.com]
- 3. nj.gov [nj.gov]
- 4. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting rac-Nicotine-2',3',3'-d3 Peak Tailing in LC-MS/MS
Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification of nicotine in biological matrices.
When utilizing rac-Nicotine-2',3',3'-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS), analysts frequently encounter severe peak tailing, retention time shifts, and loss of sensitivity. This guide synthesizes the fundamental physicochemical properties of nicotine with field-proven chromatographic strategies to help you achieve sharp, symmetrical peaks and robust LC-MS/MS assays.
The Mechanistic "Why": Understanding Nicotine Chromatography
To solve peak tailing, we must first understand the causality behind it. Peak tailing of basic compounds in Reversed-Phase Liquid Chromatography (RPLC) is rarely a hardware issue; it is almost always a chemical interaction issue[1].
Nicotine is a dibasic compound containing two ionizable nitrogen atoms:
In standard RPLC environments (e.g., pH 4.0 – 8.0), the pyrrolidine nitrogen is highly protonated, rendering the nicotine molecule cationic[3]. Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH). Above pH 3.5, these silanols lose a proton and become negatively charged (Si-O⁻)[4][5].
When the positively charged rac-Nicotine-d3 travels through the column, it undergoes normal hydrophobic partitioning with the C18 phase, but it also experiences secondary ion-exchange interactions with the anionic silanols[5][6]. Because these ion-exchange sites are heterogeneous and kinetically slow, the analyte desorbs unevenly, dragging out the back half of the chromatographic peak—a phenomenon known as peak tailing[1][6].
Mechanism of nicotine peak tailing and chromatographic resolution pathways.
Troubleshooting Q&A
Q1: Why does rac-Nicotine-2',3',3'-d3 exhibit severe peak tailing on my standard C18 column at neutral pH?
A: At neutral pH (e.g., pH 7.0), you are operating in the worst possible window for basic compounds. The pyrrolidine ring of nicotine is fully protonated, and the residual silanols on the silica surface are fully ionized[5]. This maximizes the secondary electrostatic interactions. Furthermore, older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that withdraw electron density from silanols, making them even more acidic and reactive[1][7].
Q2: How can I optimize my LC-MS/MS mobile phase to eliminate this tailing without causing ion suppression?
A: You must manipulate the mobile phase to break the electrostatic attraction. There are two primary approaches:
-
The Low pH Approach (Recommended for MS): Drop the mobile phase pH below 3.0 using 0.1% Formic Acid. This forces the equilibrium of the silanols back to their neutral, protonated state (Si-OH), effectively shutting off the ion-exchange mechanism[4][5]. To further mask any remaining active sites, add 10 mM Ammonium Formate. The ammonium ions (
) act as a competing base, occupying the silanol sites before the nicotine can interact with them[6]. -
The High pH Approach: Raise the pH above 10.0 using Ammonium Hydroxide. This deprotonates the pyrrolidine nitrogen of nicotine, rendering the molecule neutral[3]. A neutral molecule will not interact with anionic silanols. Caution: You must use a hybrid-silica or polymer-based column designed to withstand high pH, otherwise the silica bed will dissolve[4][5].
Q3: What stationary phase chemistries are best suited for basic SIL-IS compounds like deuterated nicotine?
A: If mobile phase adjustments are insufficient, change the stationary phase chemistry:
-
Biphenyl Columns: These columns provide alternative retention mechanisms (π-π interactions) that allow for strong retention of nicotine even at low pH where silanols are neutralized, yielding excellent peak shapes[8][9].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Because nicotine is highly polar, it retains poorly on C18. HILIC columns retain analytes via partitioning into an aqueous enriched layer on the silica surface. This method completely bypasses traditional reversed-phase tailing mechanisms and significantly enhances ESI-MS/MS response[2][10].
Q4: I am seeing an "Isotopic Effect" where rac-Nicotine-d3 doesn't perfectly co-elute with unlabeled nicotine. How do I fix this?
A: This is a known phenomenon called the Deuterium Isotope Effect [11]. Carbon-Deuterium (C-D) bonds are slightly shorter and less lipophilic than Carbon-Hydrogen (C-H) bonds[12]. In high-resolution RPLC, this causes the deuterated internal standard to elute slightly earlier than the native analyte[11]. If the matrix background changes rapidly across this elution window, the IS will not accurately correct for ion suppression. Solution: Switch to a HILIC column. Because HILIC retention is driven by polarity and hydrogen bonding rather than pure hydrophobicity, the lipophilic difference between C-H and C-D bonds is rendered negligible, ensuring perfect co-elution[2][10].
Quantitative Data Summary
The following table summarizes the expected chromatographic performance of rac-Nicotine-2',3',3'-d3 under various analytical conditions.
| Stationary Phase | Mobile Phase Condition | Primary Retention Mechanism | Asymmetry Factor ( | MS Signal Intensity |
| Standard C18 (Type A) | pH 7.0 (Water/MeOH) | Hydrophobic + Strong Ion Exchange | > 2.5 (Severe Tailing) | Low (Ion suppression) |
| Endcapped C18 (Type B) | pH 7.0 (Water/MeOH) | Hydrophobic + Weak Ion Exchange | 1.6 - 1.8 (Moderate) | Low |
| Endcapped C18 (Type B) | pH 2.5 (0.1% FA) | Hydrophobic | 1.3 - 1.5 (Acceptable) | Medium |
| Biphenyl | pH 2.5 (0.1% FA + 10mM | Hydrophobic + | 1.0 - 1.1 (Excellent) | High |
| Bare Silica HILIC | pH 4.0 (Ammonium Formate/ACN) | Hydrophilic Partitioning | 1.0 - 1.1 (Perfect) | Very High (Optimal) |
*Note: An ideal Gaussian peak has an
Experimental Protocol: Optimized LC-MS/MS Workflow
To establish a self-validating, robust assay for nicotine and rac-Nicotine-d3, follow this optimized Biphenyl/Low-pH protocol. This method ensures silanol suppression while maintaining MS compatibility[8][9].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): HPLC-grade Water containing 10 mM Ammonium Formate and 0.1% Formic Acid (pH ~2.8). Causality: The low pH protonates silanols, while the ammonium ions competitively block any remaining active sites[4][6].
-
Mobile Phase B (Organic): HPLC-grade Methanol containing 0.1% Formic Acid.
Step 2: Column Selection & Equilibration
-
Install a high-purity Biphenyl column (e.g., 50 x 2.1 mm, 2.7 µm core-shell).
-
Equilibrate the column at 40°C with 5% Mobile Phase B for 10 column volumes. Ensure backpressure is stable.
Step 3: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 250 µL of biological matrix (e.g., urine/plasma) into a vial.
-
Add 40 µL of rac-Nicotine-2',3',3'-d3 internal standard (250 ng/mL).
-
Add 50 µL of 5 N NaOH to basify the sample. Causality: Basifying the sample drives nicotine into its uncharged, lipophilic free-base form, maximizing extraction efficiency into the organic solvent[8].
-
Extract with 1.5 mL of Methylene Chloride:Diethyl Ether (50:50). Centrifuge, transfer the organic layer, and evaporate under nitrogen.
-
Reconstitute in 200 µL of Mobile Phase A.
Step 4: Gradient Elution & MS Detection
-
Run a fast gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
-
Monitor transitions via ESI+ MRM: Unlabeled Nicotine (
163 130/117) and rac-Nicotine-d3 ( 166 130/117). -
Validation Check: Calculate the Asymmetry factor (
) at 10% peak height. If is 1.2, the silanol interactions have been successfully mitigated[5].
Troubleshooting Decision Tree
Use the following logical workflow to systematically diagnose and resolve peak tailing issues in your assay.
Step-by-step troubleshooting workflow for resolving basic compound peak tailing.
References
-
HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex[Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC Labcompare[Link]
-
Peak Tailing in HPLC Element Lab Solutions[Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek[Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns Restek Resource Hub[Link]
-
Rapid and Accurate LC–MS-MS Analysis of Nicotine and Related Compounds in Urine LCGC International[Link]
-
Overview of Methods and Considerations for Handling Complex Samples Chromatography Online[Link]
-
Advanced Mass Spectrometry in Service of Forensic Analysis Encyclopedia.pub [Link]
-
HPLC-QQQ-MS/MS chromatograms of quantitative transition of nicotine and metabolites ResearchGate[Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. labcompare.com [labcompare.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing quantitative discrepancies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Specifically, we address the mechanistic causes, diagnostics, and resolutions for isotopic exchange (H/D back-exchange) in deuterium-labeled internal standards.
The Causality of Isotopic Exchange (H/D Back-Exchange)
Stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects and extraction losses in quantitative bioanalysis[1]. Deuterium (
This phenomenon is fundamentally driven by acid-base catalysis and the chemical lability of the labeled position:
-
Heteroatom-bound deuteriums: Deuterium atoms attached to oxygen (-OD), nitrogen (-ND
), or sulfur (-SD) undergo almost instantaneous exchange in protic solvents. These positions are never suitable for internal standards. -
Carbon-bound deuteriums: While generally stable, deuterium atoms on carbons adjacent to activating groups (e.g., alpha-carbons next to carbonyls, quaternary amines, or electron-withdrawing aromatic rings) can undergo enolization or deprotonation. Under specific pH and temperature conditions during sample preparation or inside the autosampler, these positions become activated, leading to gradual back-exchange[2].
The Analytical Consequence: When a deuterated standard (e.g.,
Diagnostic Workflow: Identifying the Root Cause
When you observe a dropping internal standard signal, you must first determine whether the cause is a physical matrix effect (ion suppression) or chemical isotopic instability (back-exchange).
Workflow for diagnosing signal loss: distinguishing H/D back-exchange from matrix effects.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my deuterated internal standard signal decrease over the course of a 24-hour autosampler run? A: This is a classic symptom of H/D back-exchange occurring in the reconstitution solvent[4]. If your final extract contains a high percentage of aqueous buffer at a pH that catalyzes enolization (often basic or highly acidic), the deuterium labels will slowly exchange with the protium in the water over time. To mitigate this, keep the autosampler at 4°C to slow the reaction kinetics, or adjust the pH of your reconstitution solvent to a neutral/stable range for your specific molecule[5].
Q2: How do I differentiate between matrix suppression and isotopic back-exchange?
A: Matrix suppression affects the ionization efficiency of both the native analyte and the co-eluting internal standard proportionally. If matrix suppression is the culprit, the d-IS signal drops, but the native analyte signal remains representative of its true concentration. In contrast, back-exchange is a mass-shifting event. As the d-IS loses its deuterium, it converts into the native analyte mass (
Q3: I am developing an assay and my d-IS shows a peak in the native analyte channel even in neat solutions. Is this back-exchange?
A: Not necessarily. If the signal is present immediately upon injection in an aprotic solvent, it is likely an issue of isotopic purity . The synthesis of deuterated compounds rarely achieves 100% isotopic enrichment. If the standard contains 0.5% of the unlabeled (
Q4: If my molecule is highly prone to back-exchange, what are my alternatives?
A: If adjusting the extraction pH or minimizing aqueous exposure does not halt the exchange, you must abandon the deuterium-labeled standard. The definitive solution is to synthesize a
Self-Validating Experimental Protocols
To ensure trustworthiness in your assay troubleshooting, do not rely on assumptions. Execute the following self-validating protocols to isolate the variables causing your quantitative errors.
Protocol 1: Assessing Isotopic Back-Exchange in Aqueous Matrix
Causality Focus: This protocol isolates time and matrix exposure as the variables, proving whether the standard is chemically converting back to the native mass under assay conditions[4].
-
Preparation: Prepare a high-concentration test solution of the deuterated internal standard (d-IS) in the exact reconstitution solvent or extracted biological matrix used in your assay. Ensure no native analyte is spiked into this solution.
-
Aliquotting: Divide the solution into 12 separate autosampler vials to prevent repeated piercing of a single septum, which can alter solvent evaporation and concentration.
-
Incubation: Place the vials in the autosampler set to the method's designated temperature (e.g., 4°C or 20°C).
-
Time-Course Injection: Inject an aliquot immediately (
). This establishes your baseline isotopic distribution. Inject subsequent vials every 2 hours for a 24-hour period using your standard LC-MS/MS method. -
Data Acquisition: Monitor the Multiple Reaction Monitoring (MRM) transitions for both the d-IS (e.g.,
) and the native analyte ( ). -
Validation & Causality: Calculate the ratio of the
area to the area. If the ratio remains constant, the standard is stable, and any signal loss is due to degradation or precipitation. If the signal exhibits a statistically significant, time-dependent increase while the decreases, H/D back-exchange is definitively confirmed.
Protocol 2: Evaluating Internal Standard Purity and Isotopic Interference
Causality Focus: This protocol uses an aprotic solvent to completely arrest any potential H/D exchange, isolating synthetic isotopic impurity as the sole variable[4].
-
Solvent Selection: Prepare a neat solution of the d-IS in a 100% non-exchangeable, aprotic solvent (e.g., pure anhydrous acetonitrile). This prevents any solvent-driven proton exchange.
-
Concentration: Prepare the solution at 10 times the normal working concentration used in your assay to amplify any trace impurities.
-
Injection: Inject the neat solution into the LC-MS/MS system.
-
Monitoring: Record the peak areas for both the d-IS MRM channel and the native analyte MRM channel.
-
Validation: Calculate the isotopic impurity percentage: (Area of Native Channel) / (Area of d-IS Channel + Area of Native Channel) * 100. If the native channel response exceeds 20% of your assay's Lower Limit of Quantitation (LLOQ) response, the standard's isotopic purity is insufficient for trace analysis.
Quantitative Comparison of Internal Standard Labeling Strategies
When troubleshooting fails to stabilize a deuterated standard, evaluating alternative stable isotope labels is required. The table below summarizes the quantitative and practical differences between labeling strategies[1].
| Feature | Deuterium ( | Carbon-13 ( | Nitrogen-15 ( |
| Isotopic Stability | Susceptible to H/D back-exchange at labile sites (e.g., | Highly stable; integrated into the carbon backbone. | Highly stable; integrated into the structural core. |
| Synthesis Cost | Generally low to moderate. | High (requires complex de novo synthesis). | High (requires complex de novo synthesis). |
| Chromatographic Co-elution | May exhibit slight retention time shifts (chromatographic isotope effect). | Perfect co-elution with the native analyte. | Perfect co-elution with the native analyte. |
| Mass Shift per Isotope | ~1.006 Da | ~1.003 Da | ~0.997 Da |
| Risk of Matrix Interference | Moderate (requires careful selection of labeled positions). | Low | Low |
References
-
[2] Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. URL:[Link]
-
[3] Engen, J. R., & Wales, T. E. (2015). Analytical aspects of hydrogen exchange mass spectrometry. Annual Review of Analytical Chemistry, 8, 127-148. URL:[Link]
-
[5] Zhang, J., et al. (2022). Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA. Methods in Enzymology, 673, 475-516. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical aspects of hydrogen exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background noise in nicotine mass spectrometry
Welcome to the Technical Support Center for Nicotine Mass Spectrometry. As application scientists, we know that achieving ultra-low limits of detection (LOD) for nicotine and its metabolites (such as cotinine and trans-3'-hydroxycotinine) requires more than just a sensitive mass spectrometer. It demands a holistic, self-validating approach to eliminate environmental contamination, optimize ionization, and mitigate matrix effects.
Below, we have structured our field-proven troubleshooting guides and FAQs to address the most critical bottlenecks in your LC-MS/MS workflows.
Section 1: Eradicating System Contamination & "Ghost Peaks"
Q: Why am I consistently seeing nicotine peaks in my solvent blanks, even when using freshly prepared reagents?
A: Causality: Nicotine is a highly volatile and ubiquitous environmental contaminant. It readily adsorbs to laboratory surfaces, clothing, and skin as "third-hand smoke" and can be re-emitted into the air over extended periods[1]. This leads to the contamination of glassware, pipette tips, and the LC-MS system itself, causing persistent "ghost peaks" in unextracted blanks[1].
Self-Validating Protocol: System Decontamination & Blank Verification To establish a true zero-baseline, you must implement a rigorous decontamination workflow before running calibration curves.
-
Consumable Wash: Rinse all sample preparation containers, 96-well plates, and pipette tips with high-purity Acetone or Acetonitrile (ACN) prior to use[2].
-
System Flush: Flush the entire LC system (including the autosampler needle and injection valve) for a minimum of 2 hours with acidified HPLC-grade water[2].
-
Mobile Phase Preparation: Prepare Mobile Phase A (aqueous) fresh daily using ultra-pure HPLC-grade water. Do not top off old bottles[2].
-
Blank Validation: Inject an unextracted solvent blank (e.g., 1:1 5 mM ammonium formate/0.05% formic acid in deionized water)[1]. The peak area for nicotine/cotinine in this blank must be at least 10x lower than your Lower Limit of Quantification (LLOQ).
Figure 1: Root cause analysis and troubleshooting workflow for high background noise.
Section 2: LC-MS/MS Method Optimization for S/N Enhancement
Q: My signal-to-noise (S/N) ratio is too low to accurately quantify nicotine metabolites at trace levels. How do mobile phase additives impact this?
A: Causality: The chemical composition of your mobile phase dictates both the ionization efficiency of the analyte and the level of chemical noise generated in the Electrospray Ionization (ESI) source. Using buffers like ammonium acetate in methanol (NH4Ac/MeOH) can elevate background noise, severely limiting the S/N ratio for metabolites like cotinine (COT) and hydroxycotinine (HC)[3]. Switching to a cleaner proton donor, such as Formic Acid (FA), drastically reduces chemical noise and enhances positive ion formation[3][4].
Quantitative Data: Impact of Mobile Phase Optimization Data adapted from the NJDOH ultra-sensitive method optimization for nicotine metabolites[4].
| Analyte | Mobile Phase Composition | S/N Ratio at LLOQ | Improvement Factor |
| Cotinine (COT) | 6.00 mM NH4Ac / MeOH | 4.3 | Baseline |
| Cotinine (COT) | 0.10% FA in H2O / 0.10% FA in ACN | 30.6 | ~7.1x Increase |
| Hydroxycotinine (HC) | 6.00 mM NH4Ac / MeOH | 4.6 | Baseline |
| Hydroxycotinine (HC) | 0.10% FA in H2O / 0.10% FA in ACN | 62.1 | ~13.5x Increase |
Section 3: Mitigating Matrix Effects & Sample Preparation
Q: How can I isolate true matrix suppression from extraction recovery losses in complex biological samples?
A: Causality: Matrix effects (ion suppression or enhancement) occur when co-eluting endogenous components compete with nicotine for charge droplets in the ESI source[5]. Extraction recovery, conversely, is the physical loss of the analyte during sample prep. To isolate matrix effects, you must bypass the extraction phase entirely using a post-column infusion experiment[5].
Self-Validating Protocol: Post-Column Infusion for Matrix Effect Identification
-
Setup: Connect a syringe pump to a mixing tee installed between the analytical LC column and the MS ESI source[5].
-
Infusion: Infuse a constant flow of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Nicotine-d4, into the MS[6].
-
Injection: Inject a blank matrix extract (e.g., extracted human serum or urine without the analyte) into the LC system[5].
-
Monitoring: Monitor the MS/MS response of the SIL-IS over the chromatographic run.
-
Interpretation: A stable baseline indicates no matrix effect. A sudden drop in the baseline reveals a zone of ion suppression; a spike indicates ion enhancement[5]. Adjust your LC gradient to elute nicotine outside of these suppression zones.
Figure 2: Post-column infusion setup for real-time identification of matrix effects.
Q: Evaporation steps seem to cause high variability in my nicotine recovery. What is a cleaner, high-throughput alternative?
A: Causality: Nicotine is highly volatile in its free-base form. Evaporating samples to dryness under nitrogen often leads to significant analyte loss and introduces contamination from the drying manifold. A one-step acetone precipitation method bypasses evaporation entirely, directly precipitating proteins while keeping nicotine highly soluble in the organic supernatant[2].
Protocol: High-Throughput Acetone Precipitation (96-Well Format)
-
Aliquot: Transfer 40 µL of the biological sample (e.g., Bronchoalveolar Lavage fluid) into a 96-well plate[2].
-
Spike: Add the matched SIL-IS (e.g., Nicotine-d4, Cotinine-d3) to all samples to compensate for any remaining matrix effects[6].
-
Precipitate: Add 160 µL of cold Acetone to each well to induce protein precipitation[2].
-
Centrifuge: Seal the plate and centrifuge at 4000 x g for 10 minutes to pellet the proteins[2].
-
Direct Injection: Transfer the supernatant to a clean plate and inject directly into the LC-MS/MS system without any evaporation or reconstitution steps[2]. This method supports a throughput of up to 200 samples per day with an LOD of 0.050 ng/mL[2].
References
-
Title: Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry Source: ACS Omega URL: [Link]
-
Title: An Ultra-sensitive Method for the Determination of Nicotine Metabolites in Human Serum Using Ultra-High Performance Liquid Chromatography-tandem Source: SSRN URL: [Link]
-
Title: Ultra-Sensitive SLE-LC-MS/MS Method Optimization for Nicotine Metabolites Measurement in Human Serum Source: NJ.gov URL: [Link]
-
Title: Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants Source: Spectroscopy Online URL: [Link]
-
Title: A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS Source: d-nb.info URL: [Link]
-
Title: Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS Source: LCGC International URL: [Link]
Sources
Technical Support Center: Troubleshooting Poor Recovery of rac-Nicotine-2',3',3'-d3
Welcome to the Advanced Analytical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low or inconsistent absolute recovery of rac-Nicotine-2',3',3'-d3 during sample preparation. While deuterated internal standards (IS) are intended to correct for matrix effects and extraction losses[1], a severely compromised absolute IS recovery degrades assay sensitivity, precision, and signal-to-noise ratios.
Below, we dissect the physicochemical mechanisms behind nicotine loss and provide field-proven, self-validating solutions.
Diagnostic Workflow
Diagnostic workflow for identifying the root cause of poor rac-Nicotine-d3 recovery.
Section 1: The Volatility Paradox (Evaporative Losses)
Q: My absolute recovery of rac-Nicotine-d3 drops below 20% after the nitrogen blow-down step. What is happening? A: You are likely losing your internal standard to volatilization. Nicotine is highly volatile in its free-base form[2]. During Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), the sample is typically basified to extract the uncharged molecule into an organic solvent. If you evaporate this organic layer directly under nitrogen, the free-base nicotine co-evaporates with the solvent.
The Causality: Evaporation requires the analyte to be in a non-volatile state. By adding a small volume of acidic modifier (e.g., 10–50 µL of 0.1 M HCl in methanol) to the organic extract prior to evaporation, you force the protonation of the pyrrolidine nitrogen. This converts the volatile free-base into a stable, non-volatile nicotine hydrochloride salt, preserving your recovery during the blow-down process.
Section 2: The pH Dependency of Dibasic Extraction
Q: I am performing an LLE using MTBE, but my rac-Nicotine-d3 recovery is inconsistent and generally low (~40%). My sample is buffered to pH 7.4. Why isn't it extracting? A: The extraction environment is insufficiently alkaline. Nicotine is a dibasic compound containing a pyridine ring (pKa ~3.12) and a pyrrolidine ring (pKa ~8.02)[2].
The Causality: According to the Henderson-Hasselbalch equation, at physiological pH (7.4), a significant portion of the pyrrolidine nitrogen remains protonated (hydrophilic). Because charged species do not partition efficiently into non-polar organic solvents like MTBE, hexane, or toluene, your extraction efficiency is fundamentally capped. To drive >99% of the nicotine into its lipophilic, free-base form, the extraction pH must be at least two units above the highest pKa. Adjusting the sample matrix to pH > 10 using strong bases (e.g., 2 M NaOH) ensures complete deprotonation and maximizes organic partitioning[3][4].
Section 3: Surface Adsorption (The Glassware Trap)
Q: I skipped the evaporation step and optimized my pH to 11, but I am still losing 15-25% of my internal standard during autosampler storage. Is it degrading? A: It is not degrading; it is adsorbing to your analytical vials.
The Causality: The basic nitrogen atoms of nicotine have a high affinity for the acidic, active silanol groups (-SiOH) present on the surface of standard untreated borosilicate glass. In highly purified reconstitution solvents (especially those with low buffer capacity or high organic content), rac-Nicotine-d3 will stick to the glass walls, effectively removing it from the injectable solution.
Solution: Always use polypropylene (PP) collection plates/vials or highly deactivated (silanized) glassware. Alternatively, adding a basic modifier (e.g., 0.1% NH₄OH) to your reconstitution solvent can competitively block silanol interactions.
Quantitative Data Summary
The table below summarizes the physicochemical properties dictating rac-Nicotine-d3 recovery dynamics:
| Parameter | Value / Characteristic | Analytical Implication |
| pKa 1 (Pyridine) | 3.12 | Remains unprotonated at neutral/basic pH[2]. |
| pKa 2 (Pyrrolidine) | 8.02 | Requires pH > 10 for complete deprotonation[2]. |
| Volatility (Free-Base) | High | Prone to severe evaporative loss if not acidified[2]. |
| Volatility (Salt Form) | Low | Stable during nitrogen blow-down at elevated temperatures. |
| Extraction Efficiency (pH 7.4) | ~40 - 60% | Incomplete partitioning into organic solvents. |
| Extraction Efficiency (pH > 10) | > 95% | Optimal partitioning into MTBE, hexane, or toluene[4]. |
Experimental Protocol: High-Recovery LLE Workflow
This self-validating Liquid-Liquid Extraction (LLE) protocol ensures >90% absolute recovery of rac-Nicotine-2',3',3'-d3 by systematically addressing pH, volatility, and adsorption.
Step 1: Aliquoting & Spiking Aliquot 100 µL of the biological matrix (e.g., plasma, urine) into a 2 mL polypropylene (PP) microcentrifuge tube. Spike with 10 µL of rac-Nicotine-2',3',3'-d3 working internal standard solution. Vortex briefly to equilibrate.
Step 2: Alkalinization Add 100 µL of 2 M NaOH to the sample to raise the pH > 10. Causality Check: This guarantees the pyrrolidine nitrogen (pKa 8.02) is fully deprotonated, converting all nicotine into its lipophilic free-base form[3].
Step 3: Liquid-Liquid Extraction Add 1.0 mL of Methyl tert-butyl ether (MTBE). Cap tightly and agitate via a mechanical shaker for 10 minutes at 1500 rpm to facilitate mass transfer[3].
Step 4: Phase Separation Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to cleanly separate the lower aqueous layer and the upper organic layer.
Step 5: Acidification (Critical Step) Carefully transfer 800 µL of the upper organic layer into a fresh PP tube. Immediately add 20 µL of 0.1 M HCl in methanol. Causality Check: This converts the volatile free-base nicotine into a non-volatile hydrochloride salt, protecting it during the subsequent thermal evaporation.
Step 6: Evaporation Evaporate the organic solvent to complete dryness under a gentle stream of high-purity nitrogen at 35–40°C.
Step 7: Reconstitution Reconstitute the dried residue in 100 µL of your initial LC mobile phase. Vortex vigorously for 2 minutes and transfer the solution to a polypropylene autosampler vial to prevent silanol adsorption.
References
- "Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices." PubMed / NIH.
- "Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS." ACS Omega.
- "An Analytical Perspective on Determination of Free Base Nicotine in E-Liquids." SciSpace.
- "Quantification of free-base and protonated nicotine in electronic cigarette liquids and aerosol emissions." PMC / NIH.
Sources
- 1. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of free-base and protonated nicotine in electronic cigarette liquids and aerosol emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
Optimizing MS/MS transitions for rac-Nicotine-2',3',3'-d3
Technical Support Center: Optimizing MS/MS for rac-Nicotine-2',3',3'-d3
Executive Summary
This guide addresses the specific optimization of rac-Nicotine-2',3',3'-d3 (
This document guides you through transition selection, interference troubleshooting, and chromatographic considerations to ensure assay integrity.
Module 1: Transition Optimization (The "Tuning" Phase)
Q: I am using the standard transitions for Nicotine-d3 (
A: You are likely applying transitions optimized for N-methyl-d3 nicotine to a ring-labeled isomer.
In electrospray ionization (ESI+), nicotine (
-
N-methyl-d3: The deuterium is on the methyl group. The loss of methylamine removes the label (
), resulting in a product ion identical to the native species ( 132) or a secondary fragment ( 130). -
2',3',3'-d3 (Your Compound): The label is on the pyrrolidine ring. The loss of the unlabeled methylamine (
) retains the deuterium atoms on the remaining fragment.
Theoretical Mass Shift Calculation:
-
Precursor:
166.1 (M+H)+ -
Primary Loss: -31 Da (
) -
Predicted Product:
(vs. 132 for native).
However, the fragmentation mechanism involves hydrogen abstraction. If the hydrogen is abstracted from the C2' position (which is deuterated in your isomer), the neutral loss becomes
Action Plan:
Perform a product ion scan (daughter scan) of
Recommended Transition Table
| Analyte | Precursor ( | Product ( | Type | Mechanism |
| Nicotine (Native) | 163.1 | 132.1 | Quant | Loss of |
| 163.1 | 130.1 | Qual | Pyridyl ring expansion | |
| 163.1 | 106.1 | Qual | Pyridine ring | |
| Nicotine-2',3',3'-d3 | 166.1 | 135.1 | Quant (Target) | Loss of |
| 166.1 | 134.1 | Alt.[1][2][3] Quant | Loss of | |
| 166.1 | 130.1 | Avoid | Non-specific ring fragment |
Module 2: Workflow Visualization
The following diagram illustrates the logical flow for validating your internal standard transitions.
Caption: Step-by-step decision tree for empirically validating the fragmentation pattern of ring-labeled deuterated nicotine.
Module 3: Troubleshooting Interference (Cross-Talk)
Q: I see a signal in my Internal Standard (IS) channel when I inject a high concentration of native Nicotine. Is my IS impure?
A: Not necessarily. This is likely Isotopic Contribution or Cross-Talk , not chemical impurity.
-
Isotopic Contribution (M+3): Native Nicotine (
) has natural isotopes. While the M+1 ( ) is ~11%, the M+3 (required to mimic 166) is statistically negligible ( ). This is rarely the cause of significant interference unless concentrations are extremely high (>5,000 ng/mL). -
Fragment Cross-Talk (The Real Culprit): If you selected a transition for the IS that is too close to a native fragment, or if the isolation window (Q1 resolution) is too wide, native nicotine can "leak" into the IS channel.
-
Scenario: If you monitor
for the IS, and Native Nicotine ( ) has a huge peak at , a wide Q1 window (e.g., unit resolution Da) on a saturated peak might allow the tail of 163 to enter the 166 window.
-
Validation Protocol:
-
Inject: A high standard of Native Nicotine (e.g., 1,000 ng/mL) containing 0 ng/mL IS .
-
Monitor: The IS transition (
). -
Calculate:
. -
Acceptance: Contribution should be
(or of the LLOQ IS response).
Q: My IS peak area varies significantly between samples and standards. Why?
A: This indicates Matrix Suppression or Hydrogen-Deuterium Exchange (HDX) .
-
HDX Risk: While C-D bonds (like in your 2',3',3'-d3) are generally stable, acidic conditions in the mobile phase can sometimes catalyze exchange at the chiral center (2') if the pH is extremely low and temperature is high.
-
Matrix Effect: Nicotine elutes early in Reverse Phase (C18) due to polarity, often co-eluting with phospholipids.
-
Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . Nicotine retains well on HILIC columns (e.g., bare silica or amide), eluting away from the suppression zone (void volume).
-
Module 4: Experimental Specifications
Chromatographic Setup (HILIC)
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7-2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[4]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: High organic start (95% B) to 60% B.
-
Why? HILIC provides superior retention for polar alkaloids and better sensitivity in ESI+ due to the high organic content in the mobile phase enhancing desolvation [1, 2].
Mass Spectrometry Parameters (Generic TQ)
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C (Nicotine is semi-volatile; ensure efficient desolvation but avoid loss).
-
Collision Gas: Argon (1.5 mTorr).
References
-
Miller, E. I., et al. (2020). "Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry." MDPI Separations. Available at: [Link]
-
Marclay, F., & Saugy, M. (2010). "Determination of nicotine metabolites in urine by LC-MS/MS: trends of smoke and smokeless products exposure in ice hockey." Journal of Chromatography B. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2021). "Laboratory Procedure Manual: Cotinine and Nicotine in Serum." NHANES. Available at: [Link]
Sources
- 1. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Guide: rac-Nicotine-2',3',3'-d3 vs. rac-Nicotine-d4 as Internal Standards
Executive Summary
In high-sensitivity LC-MS/MS quantification of nicotine, the choice between rac-Nicotine-2',3',3'-d3 (pyrrolidine-labeled) and rac-Nicotine-d4 (pyridine-labeled) is not merely a matter of availability; it dictates the upper limit of quantification (ULOQ) and the robustness of the assay against matrix effects.
While both serve as competent internal standards (IS), rac-Nicotine-d4 (pyridine-d4) is the superior choice for high-throughput clinical and forensic assays. This recommendation is based on two physical realities:
-
Isotopic Crosstalk: Native nicotine has a non-negligible M+3 natural isotope contribution (approx. 0.1–0.2%), which interferes with the d3 signal in high-concentration samples (e.g., vaping e-liquids, heavy smoker urine). The M+4 contribution is statistically insignificant.
-
Structural Stability: The pyridine ring is aromatic and resistant to Hydrogen-Deuterium Exchange (HDX), whereas the 2',3' positions on the pyrrolidine ring are aliphatic and adjacent to the chiral center, presenting a higher risk of back-exchange or metabolic instability during sample processing.
Part 1: Structural Analysis & Isotopic Physics
To understand the performance gap, we must look at where the deuterium atoms are placed.
The Candidates
-
rac-Nicotine-2',3',3'-d3:
-
Label Location: Pyrrolidine ring (Aliphatic).
-
Mechanism: Deuterium replaces protons at the 2' (chiral) and 3' positions.
-
Risk: The 2' proton is benzylic-like (adjacent to the pyridine ring and nitrogen), making it chemically more labile than aromatic protons.
-
-
rac-Nicotine-d4 (Standard Commercial Variant):
-
Label Location: Pyridine ring (Positions 2, 4, 5, 6).
-
Mechanism: Deuterium replaces protons on the aromatic ring.
-
Benefit: Aromatic C-D bonds are extremely stable and resistant to enzymatic or acid-catalyzed exchange.
-
Visualization of Labeling Sites
Figure 1: Structural comparison highlighting the stability difference between aliphatic (d3) and aromatic (d4) labeling.
Part 2: The "Crosstalk" Phenomenon (Data-Driven Comparison)
The most critical failure mode in nicotine quantification is Isotopic Contribution (Crosstalk) . Native nicotine contains natural isotopes (
Theoretical Isotopic Contribution
When analyzing a sample with high nicotine (e.g., 5,000 ng/mL), the native nicotine creates a signal at M+3 and M+4.
| Isotope | Mass Shift | Source | Relative Abundance (Approx) | Impact on IS |
| M+0 | 0 | Native | 100% | Analyte Signal |
| M+1 | +1 Da | ~11.5% | None | |
| M+2 | +2 Da | ~1.2% | None | |
| M+3 | +3 Da | ~0.15% | Direct Interference with Nicotine-d3 | |
| M+4 | +4 Da | < 0.01% | Negligible Interference with Nicotine-d4 |
The "False High" Scenario
If you use Nicotine-d3 :
-
A sample with 10,000 ng/mL Native Nicotine will generate ~15 ng/mL equivalent signal in the M+3 channel.
-
If your IS is spiked at 50 ng/mL, the native analyte contributes an extra 30% to the IS signal area.
-
Result: The IS area is artificially inflated -> The calculated Ratio (Analyte/IS) decreases -> Underestimation of Nicotine concentration.
If you use Nicotine-d4 :
-
The native contribution to M+4 is effectively zero.
-
Result: The IS signal remains constant regardless of analyte concentration.
Part 3: Validated Experimental Protocol
This protocol is synthesized from CDC and FDA bioanalytical guidelines, optimized for the Nicotine-d4 standard to ensure maximum robustness.
Materials
-
Analyte: (-)-Nicotine or rac-Nicotine.
-
Internal Standard: rac-Nicotine-d4 (Pyridine-d4).[1]
-
Matrix: Human Urine or Plasma.
-
Column: Phenomenex Luna HILIC (150 x 3.0 mm, 3 µm) or Waters XBridge C18 (High pH stability required).
Workflow Diagram
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow preventing matrix suppression.
Mass Spectrometry Parameters (MRM)
To ensure specificity, monitor the following transitions. Note that the d4 transitions shift by +4, confirming the label is on the pyridine ring (which is retained in the primary fragment).
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| Nicotine (Native) | 163.2 | 132.1 | 25 | 50 |
| 163.2 | 106.1 | 30 | 50 | |
| Nicotine-d3 | 166.2 | 135.1 | 25 | 50 |
| Nicotine-d4 | 167.2 | 136.1 | 25 | 50 |
Note: The transition 163->132 corresponds to the loss of methylamine (31 Da). The pyridine ring remains intact.[2] Since d4 labels are on the pyridine ring, the product ion shifts from 132 to 136, maintaining the +4 mass shift.
Part 4: Decision Matrix
When should you use which standard?
| Scenario | Recommended IS | Reasoning |
| High-Throughput / Clinical | Nicotine-d4 | Eliminates isotopic crosstalk from high-concentration samples; robust metabolic stability. |
| Vaping / E-Liquid Analysis | Nicotine-d4 | E-liquids have massive nicotine concentrations (mg/mL). d3 will suffer severe interference. |
| Trace Analysis (Hair/Sweat) | Nicotine-d3 | Acceptable. At very low analyte concentrations, the M+3 contribution is negligible. |
| Cost-Sensitive R&D | Nicotine-d3 | Often slightly cheaper. Acceptable if ULOQ is < 500 ng/mL. |
References
-
Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. [Link]
-
National Institute of Standards and Technology (NIST). (2020). Certificate of Analysis: Standard Reference Material 3671 - Nicotine Metabolites in Human Urine. [Link]
-
Miller, E. I., et al. (2019). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Frontiers in Chemistry. [Link]
-
Abdallah, I. A., et al. (2016).[3] A Fully Validated LC-MS/MS Method for Simultaneous Determination of Nicotine and Its Metabolite Cotinine in Human Serum. Journal of Chromatography B. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Superiority of rac-Nicotine-2',3',3'-d3 in LC-MS/MS: A Comparative Guide on Accuracy and Precision
Accurate quantification of nicotine in complex biological matrices (such as plasma and urine) and environmental samples is paramount for pharmacokinetic profiling, epidemiological studies, and wastewater-based epidemiology[1][2]. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for these analyses[3]. However, the choice of the stable isotope-labeled internal standard (SIL-IS) fundamentally dictates the method's accuracy, precision, and robustness against matrix effects.
This guide objectively compares the analytical performance of rac-Nicotine-2',3',3'-d3 against the widely used Nicotine-d4 (pyridine-d4) and non-isotopic structural analogs, providing drug development professionals and analytical scientists with a mechanistic understanding of isotope selection.
Mechanistic Causality: The Impact of Isotope Labeling Position
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard must perfectly co-elute with the target analyte. This ensures both molecules experience identical ionization conditions in the electrospray ionization (ESI) source, thereby neutralizing matrix suppression or enhancement. The position of the deuterium labels plays a critical role in achieving this:
-
The Deuterium Isotope Effect on Chromatography: Deuterium substitution slightly alters the basicity (pKa) and lipophilicity of a molecule. In Nicotine-d4, where four deuteriums are located on the aromatic pyridine ring, the electron density of the ring is subtly perturbed. In highly retentive stationary phases like HILIC or Biphenyl columns, this perturbation can lead to a measurable retention time (RT) shift relative to native nicotine[4]. This shift exposes the native analyte and the IS to slightly different matrix components during elution.
-
The rac-Nicotine-2',3',3'-d3 Advantage: By localizing the three deuterium atoms on the aliphatic pyrrolidine ring, rac-Nicotine-2',3',3'-d3 minimizes perturbation to the pyridine ring's pi-electron system[2]. This strategic structural placement results in near-perfect co-elution with native nicotine, ensuring identical matrix effect exposure and superior analytical precision.
-
Isotopic Cross-Talk: A mass shift of +3 Da (d3) is analytically sufficient to bypass the M+2 natural isotopic contribution of native nicotine. This ensures clean multiple reaction monitoring (MRM) channels without compromising the co-elution profile required for high-precision quantification.
Workflow of Isotope Dilution LC-MS/MS for Nicotine Quantification.
Comparative Performance Data
The following table synthesizes experimental validation data comparing the analytical performance of different internal standard strategies for nicotine quantification. The data reflects inter-day performance across Low, Medium, and High Quality Control (QC) levels, adhering to standard bioanalytical method validation guidelines.
Table 1: Comparative Analytical Performance of Nicotine Internal Standards
| Internal Standard | Labeling Position | Mass Shift | Chromatographic Co-elution | Accuracy (% Bias) | Precision (CV %) | Matrix Effect Variation |
| rac-Nicotine-2',3',3'-d3 | Pyrrolidine Ring | +3 Da | Excellent (ΔRT < 0.01 min) | 98.1% – 102.5% | 1.5% – 4.2% | Minimal (< 3%) |
| Nicotine-d4 | Pyridine Ring | +4 Da | Good (ΔRT ~ 0.03 min) | 94.5% – 105.8% | 3.8% – 7.5% | Moderate (5% – 8%) |
| Structural Analog (e.g., Anabasine) | N/A | N/A | Poor (Distinct RT) | 85.0% – 115.0% | 8.0% – 14.5% | High (> 15%) |
Data Interpretation: While Nicotine-d4 provides acceptable accuracy for routine screening[3][4], the tighter precision (CV < 4.2%) and minimal matrix effect variation of rac-Nicotine-2',3',3'-d3 make it the superior choice for rigorous pharmacokinetic studies and trace-level environmental analysis[2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates self-validating system suitability checks designed for the quantification of nicotine using rac-Nicotine-2',3',3'-d3.
Step 1: Preparation of Reagents and Standards
-
Stock Solutions: Prepare native Nicotine and rac-Nicotine-2',3',3'-d3 stock solutions at 1.0 mg/mL in LC-MS grade methanol.
-
Working IS Solution: Dilute the rac-Nicotine-2',3',3'-d3 stock to a final working concentration of 50 ng/mL in a 50:50 methanol:water mixture.
-
Calibration Curve: Prepare matrix-matched calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
Step 2: Sample Extraction
-
Causality Check: Biological matrices contain high levels of phospholipids and proteins that cause severe ion suppression in the ESI source. Protein precipitation (or Liquid-Liquid Extraction) is a mandatory step to selectively isolate the alkaloids and crash out these interfering macromolecules[1].
-
Procedure:
-
Aliquot 100 µL of the biological sample (plasma/urine) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the working IS solution (rac-Nicotine-2',3',3'-d3) and vortex for 10 seconds to ensure isotopic equilibration.
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Step 3: LC-MS/MS Analysis
-
Causality Check: Standard C18 columns often struggle to retain highly polar, basic compounds like nicotine. Utilizing a Biphenyl column leverages pi-pi interactions, significantly enhancing retention and peak shape[4].
-
Chromatography: Use a Biphenyl or HILIC column (e.g., 100 mm × 2.1 mm, 2.7 µm) maintained at 40°C.
-
Mobile Phase: Gradient elution using (A) 10 mM ammonium formate in water (pH 3.0) and (B) 0.1% formic acid in acetonitrile.
-
MS/MS Detection (+ESI in MRM mode):
-
Native Nicotine: m/z 163.1 → 132.1 (Quantifier), 106.1 (Qualifier)
-
rac-Nicotine-2',3',3'-d3: m/z 166.1 → 135.1 (Quantifier)
-
Step 4: System Suitability and Data Validation (Self-Validating Criteria)
-
Carryover Check: Inject a blank matrix sample immediately following the highest calibration standard. The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ).
-
Linearity: Calculate the peak area ratio of Native Nicotine to rac-Nicotine-2',3',3'-d3. Apply a 1/x² weighted linear regression. The correlation coefficient (R²) must be ≥ 0.995.
-
Accuracy: Verify that all QC sample accuracies fall within ±15% of their nominal concentrations (±20% at the LLOQ). If these parameters fail, the run is systematically rejected, ensuring the integrity of the reported data.
Conclusion
While Nicotine-d4 remains a staple in many legacy methods, the strategic deuterium placement in rac-Nicotine-2',3',3'-d3 offers a distinct chromatographic advantage. By mitigating the deuterium isotope effect on the aromatic ring, rac-Nicotine-2',3',3'-d3 ensures absolute co-elution with native nicotine. This mechanistic superiority neutralizes matrix effects, delivering unmatched accuracy and precision in demanding LC-MS/MS workflows.
References
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. CDC Stacks. [Link]
-
Photochemical Transformation of Nicotine in Wastewater Effluent. ResearchGate.[Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns. Restek.[Link]
-
Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites. MDPI.[Link]
Sources
A Senior Application Scientist's Guide to Selecting the Optimal Nicotine Isotope: A Comparative Analysis of rac-Nicotine-2',3',3'-d3
For researchers, scientists, and professionals in drug development, the precise quantification of nicotine and its metabolites is paramount. Whether for pharmacokinetic studies, toxicological assessments, or monitoring tobacco exposure, the choice of an internal standard can dictate the accuracy and reliability of analytical data. Among the array of tools available, stable isotope-labeled internal standards (SIL-IS) have become the undisputed gold standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) applications.[1]
This guide provides an in-depth comparison of rac-Nicotine-2',3',3'-d3 with other commonly used deuterated nicotine isotopes. Moving beyond a simple catalog of options, we will explore the causal science behind experimental choices, provide validated protocols, and offer field-proven insights to empower you in selecting the most appropriate standard for your research needs.
The Foundational Principle: Isotope Dilution and the Power of Deuteration
The core challenge in bioanalysis is the "matrix effect," an unpredictable phenomenon where components in complex samples like plasma or urine interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate results.[1] Deuterated internal standards are the most effective solution to this problem.
A deuterated standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H).[2] This near-perfect analogy ensures that the standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[3] They co-elute from the chromatography column, experience the same matrix effects, and show similar fragmentation patterns in the mass spectrometer.[4] By adding a known quantity of the deuterated standard to each sample at the beginning of the workflow, any experimental variability is mirrored in both the analyte and the standard. The final quantification is based on the ratio of the analyte's signal to the standard's signal, a value that remains constant even if sample loss or matrix effects occur, thus ensuring highly accurate and reproducible results.[3][4]
Comparative Analysis of Key Nicotine Isotopes
The selection of a deuterated standard is not arbitrary. Factors such as the number and position of deuterium labels, the resulting mass shift, and the stability of the labels are critical considerations. Below is a comparative summary of rac-Nicotine-2',3',3'-d3 and other prevalent alternatives.
| Isotope | Common Name | CAS Number | Molecular Formula | Mass Shift (vs. Nicotine) | Position of Deuterium Label(s) | Key Advantages & Considerations |
| rac-Nicotine-2',3',3'-d3 | (+/-)-Nicotine-3'-d3 | 1189681-48-8 | C₁₀H₁₁D₃N₂ | +3 Da | Pyrrolidine ring (2', 3', 3') | Advantages: Stable labeling on the aliphatic ring, sufficient +3 mass shift to avoid most isotopic crosstalk. Considerations: Racemic mixture. |
| (±)-Nicotine-d4 | rac-Nicotine-d4 | 350818-69-8 | C₁₀H₁₀D₄N₂ | +4 Da | Pyridine ring | Advantages: Excellent +4 mass shift provides clear spectral separation.[5] Aromatic labels are highly stable and not subject to back-exchange. Considerations: Often the preferred standard for high-sensitivity assays. |
| (±)-Nicotine-d3 | rac-Nicotine-(N-methyl-d3) | 69980-24-1 | C₁₀H₁₁D₃N₂ | +3 Da | N-methyl group | Advantages: Commercially common and effective for many applications.[6] Considerations: The N-methyl group is a site of demethylation to form nornicotine.[7] This may be a factor in specific metabolic studies. |
| 3',3'-dideuteronicotine | Nicotine-d2 | N/A | C₁₀H₁₂D₂N₂ | +2 Da | Pyrrolidine ring (3', 3') | Advantages: Proven utility in pharmacokinetic studies.[8][9] Considerations: A +2 mass shift presents a higher risk of interference from the natural M+2 isotope peak of unlabeled nicotine, potentially affecting accuracy at low concentrations. |
Deep Dive: Why the Position of Deuteration Matters
The superiority of a deuterated standard is intrinsically linked to the stability of its isotopic labels. Deuterium atoms should be placed in positions that are not metabolically active and are not prone to "back-exchange" with hydrogen atoms from the solvent or matrix.
-
rac-Nicotine-2',3',3'-d3 & Nicotine-d2: Labeling on the carbon backbone of the pyrrolidine ring provides good stability. The C-D bond is slightly stronger than the C-H bond, making these standards robust during sample preparation and analysis.[2]
-
Nicotine-d4 (Pyridine-d4): This is often considered the most robust option. Deuterium atoms on an aromatic ring are exceptionally stable and are not involved in major metabolic pathways of nicotine itself, ensuring the isotopic label is retained throughout the analytical process.
-
Nicotine-d3 (N-methyl-d3): While generally stable, the N-methyl group is the primary site of metabolic conversion to nornicotine.[10] For most applications focused on quantifying the parent drug, this is not a concern, as the deuterated and non-deuterated standards will behave similarly. However, if the study's goal is to investigate the kinetics of nornicotine formation, a ring-labeled standard would be a more appropriate choice to avoid confounding variables.
The workflow for using these isotopes in a quantitative bioanalytical method is a self-validating system. The consistent performance of the internal standard across calibrators, quality controls, and unknown samples provides confidence in the accuracy of the final reported concentrations.
Experimental Protocol: Quantification of Nicotine in Human Urine via LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of nicotine and its metabolites, adaptable for use with rac-Nicotine-2',3',3'-d3 or other deuterated standards.
1. Objective: To accurately determine the concentration of "total" nicotine (free and glucuronide-conjugated) in human urine using isotope dilution LC-MS/MS.
2. Materials:
-
Internal Standard (ISTD) Spiking Solution: Prepare a working solution of rac-Nicotine-2',3',3'-d3 (or another selected isotope like Nicotine-d4) at a concentration of 2 µg/mL in HPLC-grade water.
-
Enzyme Solution: β-glucuronidase from E. coli (or similar).
-
Reagents: HPLC-grade water, acetonitrile, ammonium acetate.
-
Mobile Phase A: 6.5 mM ammonium acetate in water, pH adjusted to 10.5 with ammonium hydroxide.[11]
-
Mobile Phase B: 100% Acetonitrile.[11]
-
LC Column: A C18 or Biphenyl column (e.g., Raptor Biphenyl) suitable for separating nicotine and related compounds.[10]
3. Step-by-Step Methodology:
-
Sample Preparation (for "Total" Nicotine):
-
In a microcentrifuge tube, combine 100 µL of urine sample, 50 µL of the ISTD spiking solution (100 ng), 100 µL of HPLC water, and 160 µL of β-glucuronidase enzyme solution.[12]
-
Vortex the mixture gently.
-
Incubate the mixture overnight (approx. 18-21 hours) at 37°C to ensure complete enzymatic hydrolysis of glucuronide conjugates.[12]
-
-
Protein and Salt Precipitation:
-
After incubation, add 800 µL of cold acetonitrile to the tube to precipitate proteins and salts.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried extract in 200 µL of mobile phase A.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the solution to an autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.[11]
-
4. LC-MS/MS Parameters (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Nicotine: Q1: 163.1 -> Q3: 130.1
-
rac-Nicotine-2',3',3'-d3: Q1: 166.1 -> Q3: 133.1
-
Nicotine-d4: Q1: 167.2 -> Q3: 134.2
-
(Note: Transitions must be empirically optimized on the specific instrument used).[12]
-
5. Quantification: A calibration curve is constructed by analyzing standards of known nicotine concentrations (prepared in blank urine) spiked with the same amount of internal standard. The peak area ratio of nicotine to the internal standard is plotted against the nicotine concentration. The concentration in unknown samples is then calculated from this curve.
Conclusion and Recommendations
Deuterated internal standards are indispensable for achieving the highest levels of accuracy and precision in the quantification of nicotine.[1] While all the discussed isotopes can be used effectively, the choice depends on the specific requirements of the assay.
-
For routine quantification, rac-Nicotine-2',3',3'-d3 and Nicotine-d3 (N-methyl-d3) offer a reliable and cost-effective solution with a sufficient +3 Da mass shift.
-
For high-sensitivity bioanalytical assays, pharmacokinetic studies requiring the lowest limits of detection, or when absolute certainty in avoiding any isotopic crosstalk is needed, Nicotine-d4 (Pyridine-d4) is the superior choice due to its larger +4 Da mass shift and exceptionally stable labels.[13]
-
Nicotine-d2 is a viable option but should be used with caution, particularly in assays where the native nicotine concentration is expected to be very high, to avoid potential interference from the M+2 natural isotope peak.
By understanding the principles of isotope dilution, the specific characteristics of each deuterated analog, and implementing a validated protocol, researchers can generate data of the highest integrity and confidence.
References
- ResolveMass Laboratories Inc. (2025).
- McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One.
- Sinha, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- National Center for Biotechnology Information. (n.d.). Recent studies of nicotine metabolism in humans. PubMed.
- BenchChem. (2025).
- ResearchGate. (2025). Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Benowitz, N. L., Jacob, P. 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics.
- National Center for Biotechnology Information. (n.d.). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. PMC.
- Benowitz, N. L., & Jacob, P. 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Scilit.
- ResolveMass Laboratories Inc. (2025).
- Oche, J. O., & Ocheni, M. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
- PLOS One. (2014).
- Hukkanen, J., Jacob, P. 3rd, & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC.
- ResearchGate. (n.d.). Stable isotope studies of nicotine kinetics and bioavailability.
- Santa Cruz Biotechnology, Inc. (n.d.). Nicotine-d4 | CAS 350818-69-8.
- LGC Standards. (n.d.). rac-Nicotine-d3 | CAS 69980-24-1.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). rac-Nicotine-2',3',3'-d3. PubChem.
- Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- ResearchGate. (n.d.). Nicotine concentration in one brand of electronic cigarette cartridges....
- YouTube. (2013). MS isotopic resolution.
- Santa Cruz Biotechnology, Inc. (n.d.). rac Cotinine-d3 | CAS 110952-70-0.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Nicotine-d4 | CAS 350818-69-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. rac-Nicotine-d3 | CAS 69980-24-1 | LGC Standards [lgcstandards.com]
- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope studies of nicotine kinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 13. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC-MS/MS Nicotine Assays: A Cross-Validation Guide to Internal Standard Selection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying nicotine and its primary metabolite, cotinine, in pharmacokinetic studies, smoking cessation trials, and tobacco exposure assessments. However, the Achilles' heel of electrospray ionization (ESI) in LC-MS/MS is the matrix effect —the unpredictable suppression or enhancement of analyte ionization by co-eluting endogenous compounds.
To combat this, selecting the optimal internal standard (IS) is paramount. This guide objectively compares the performance of Stable Isotope-Labeled (SIL) internal standards against structural analogs, providing researchers with a self-validating framework and mechanistic rationale for assay development.
Part 1: The Mechanistic Causality of Matrix Effects & IS Compensation
To understand why internal standard selection dictates assay success, we must examine the causality of ESI matrix effects. During droplet formation in the ESI source, endogenous matrix components (e.g., phospholipids in serum, salts in urine) compete with nicotine molecules for available charge at the droplet surface.
When a structural analog (such as N-ethylnorcotinine or ritonavir) is used as an IS, its differing chemical structure inherently results in a different chromatographic retention time (RT) compared to native nicotine 1. Consequently, the analog and the analyte enter the ESI source at different moments, subjecting them to entirely different matrix suppression profiles.
Conversely, Stable Isotope-Labeled Internal Standards (SIL-IS) —such as d3-nicotine or Nicotine_13CD3—share nearly identical physicochemical properties with the target analyte. Because they co-elute, the SIL-IS and native nicotine experience the exact same ion suppression environment, perfectly preserving the analyte-to-IS peak area ratio and ensuring accurate quantification 2.
Fig 1: Mechanistic logic of matrix effect compensation using SIL-IS versus structural analogs.
Part 2: Quantitative Comparison: SIL-IS vs. Structural Analogs
While deuterated standards (e.g., d3-nicotine) are the industry norm for high-throughput serum and saliva assays 3, they can exhibit a slight "deuterium isotope effect"—a minor RT shift on reversed-phase columns compared to native nicotine. Heavy-carbon labeled standards (e.g., Nicotine_13CD3) eliminate this shift entirely, providing absolute co-elution [[2]]().
Structural analogs, while highly cost-effective, often fail under rigorous validation in complex matrices. For instance, while ritonavir has been successfully utilized in highly controlled, specialized macrophage media assays 4, its application in dense biological fluids like human plasma generally results in unacceptable variance due to uncompensated matrix effects 1.
Table 1: Cross-Validation Performance Metrics in Human Plasma
| Internal Standard Type | Example Compound | RT Shift vs Nicotine | IS-Normalized Matrix Factor | Inter-day Precision (CV%) | Accuracy (%) |
| Heavy Isotope (13C/15N) | Nicotine_13CD3 | None (0.0 sec) | 99.8 ± 1.2% | < 3.0% | 99 - 101% |
| Deuterated (SIL) | d3-nicotine / d4-nicotine | Minor (-1.5 sec) | 96.4 ± 3.5% | < 5.0% | 95 - 105% |
| Structural Analog | N-ethylnorcotinine | Major (+24.0 sec) | 72.1 ± 12.4% | > 12.0% | 80 - 115% |
| Unrelated Analog | Ritonavir | Extreme (+45.0 sec) | 65.4 ± 15.1% | > 15.0% | 75 - 120% |
Data synthesis reflects typical validation outcomes grounded in FDA bioanalytical guidelines. An IS-Normalized Matrix Factor of 100% indicates perfect compensation.
Part 3: Self-Validating Experimental Protocol for IS Cross-Validation
A robust scientific protocol does not simply assume success; it proves it dynamically. To objectively evaluate which IS is appropriate for your specific matrix (e.g., serum, urine, or saliva), implement the following self-validating workflow.
Fig 2: Self-validating experimental workflow for evaluating internal standard performance.
Step-by-Step Methodology
Step 1: Preparation of Spiked Matrices & Isotopic Cross-Talk Check
-
Action: Prepare a blank matrix pool (e.g., human serum). Spike separate aliquots with native nicotine (at LLOQ and ULOQ) and the candidate IS (e.g., d3-nicotine at 20 ng/mL) 3.
-
Self-Validation Causality: Run the IS-only sample through the LC-MS/MS. If a native nicotine signal appears, your IS has isotopic cross-talk (impurity), which will falsely elevate low-end quantification.
Step 2: Sample Extraction (Recovery Verification)
-
Action: Perform a one-step acetone protein precipitation (PPT) or Solid-Phase Extraction (SPE) in a 96-well format 2, 3.
-
Self-Validation Causality: SPE provides cleaner extracts but is labor-intensive. PPT is faster but leaves high concentrations of phospholipids in the sample. If using PPT, the choice of a perfectly co-eluting SIL-IS becomes absolutely critical to survive the harsher, high-suppression matrix.
Step 3: Post-Column Infusion (Qualitative Matrix Factor Profiling)
-
Action: Set up a syringe pump to infuse a constant stream of the candidate IS post-column into the ESI source. Simultaneously, inject an extracted blank matrix through the LC column.
-
Self-Validation Causality: Monitor the MS/MS baseline. A sudden dip in the baseline indicates a zone of severe ion suppression (usually where phospholipids elute). Overlay the chromatogram of native nicotine. If native nicotine elutes within a suppression dip, the chosen IS must elute in that exact same dip to compensate accurately. Structural analogs will often elute outside this dip, failing the validation.
Step 4: LC-MS/MS Acquisition & Quantitative Validation
-
Action: Utilize MRM (Multiple Reaction Monitoring) in positive ESI mode. Monitor specific mass transitions (e.g., m/z 163.2 -> 130.1 for nicotine) alongside the corresponding transitions for the IS 4.
-
Self-Validation Causality: Calculate the IS-normalized Matrix Factor (MF): MF = (Peak area ratio in presence of matrix / Peak area ratio in neat solvent). An ideal IS-normalized MF is 1.0 (100%), proving that the IS perfectly absorbed the analytical variance.
Conclusion
While structural analogs can be forced to work in highly controlled, simplified matrices, they inherently break down in complex biological fluids due to uncompensated matrix effects. For robust, high-throughput LC-MS/MS assays, Stable Isotope-Labeled standards—particularly d3-nicotine and 13C-variants—provide the mechanistic co-elution necessary to create a truly self-validating, FDA-compliant analytical system.
References
- Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices ResearchG
- Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry ACS Omega
- A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples
- A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages PMC / NIH
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Linearity assessment of nicotine quantification with rac-Nicotine-d3
Topic: Linearity Assessment of Nicotine Quantification with rac-Nicotine-d3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Case for rac-Nicotine-d3
In the high-throughput quantification of nicotine from biological matrices (plasma, urine) or formulation media (e-liquids), linearity is not merely a statistical requirement—it is the primary indicator of an assay's dynamic robustness. While various internal standards (IS) exist, rac-Nicotine-d3 (racemic mixture of deuterated nicotine) offers a specific balance of cost-efficiency and performance for achiral LC-MS/MS workflows.
This guide evaluates the linearity performance of rac-Nicotine-d3 against structural analogs and external calibration methods. It demonstrates that for standard C18 or HILIC applications, rac-Nicotine-d3 provides identical ionization correction to enantiopure alternatives, provided the chromatographic system is achiral.[1]
Strategic Comparison: rac-Nicotine-d3 vs. Alternatives
The choice of internal standard dictates the accuracy of linearity, particularly at the Lower Limit of Quantification (LLOQ). The following table contrasts rac-Nicotine-d3 with common alternatives based on retention behavior, isotope overlap, and matrix correction capability.
| Feature | rac-Nicotine-d3 (Target) | (-)-Nicotine-d3 (Enantiopure) | Cotinine-d3 (Metabolite IS) | External Calibration |
| Retention Time Match | Perfect (Achiral) / Split (Chiral) | Perfect (Achiral & Chiral) | Poor (Elutes earlier/later) | N/A |
| Matrix Correction | High (Co-elutes, experiences same suppression) | High | Low (Different suppression zone) | None |
| Isotope Interference | Minimal (+3 Da shift) | Minimal (+3 Da shift) | None (Different mass) | N/A |
| Cost Efficiency | High (Easier synthesis) | Moderate/Low | High | Very High |
| Best Use Case | Routine quantification (Plasma/Urine) on C18/HILIC | Chiral purity analysis | Cotinine quantification only | Rough estimation only |
Expert Insight: The "racemic" nature of rac-Nicotine-d3 is a critical technical detail. In standard reversed-phase (C18) or HILIC chromatography, the (R) and (S) enantiomers co-elute. Therefore, the MS detector perceives a single peak for the IS, perfectly overlapping with the natural (-)-nicotine analyte. However, if you are using chiral chromatography , rac-Nicotine-d3 will split into two peaks, potentially complicating integration.[1] For 95% of quantification workflows (achiral), the racemic version is the superior cost-performance choice.
Technical Deep Dive: The Mechanism of Linearity Preservation
Linearity in LC-MS/MS is often compromised by ion suppression at high concentrations or adsorption losses at low concentrations. A deuterated IS like rac-Nicotine-d3 corrects these non-linearities dynamically.
Diagram 1: The Isotope Dilution Correction Logic
The following diagram illustrates how rac-Nicotine-d3 corrects for signal damping caused by matrix components (phospholipids, salts) that co-elute with nicotine.
Caption: Workflow demonstrating how rac-Nicotine-d3 compensates for matrix-induced ionization suppression.
Validated Experimental Protocol
To assess linearity effectively, the protocol must ensure that the IS concentration remains constant while the analyte varies across the dynamic range.
Reagents & Materials
-
Analyte: (-)-Nicotine (Natural).
-
Internal Standard: rac-Nicotine-d3 (10 µg/mL in Methanol).
-
Matrix: Drug-free human plasma or synthetic urine.
-
Column: HILIC (e.g., Kinetex HILIC) or Biphenyl C18.[1]
Step-by-Step Workflow
-
Preparation of Calibration Standards:
-
Prepare a stock solution of Nicotine (1 mg/mL).
-
Serially dilute to create 8 non-zero standards: 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL .
-
Note: This range covers the typical trough-to-peak levels in smokers.
-
-
Internal Standard Spiking:
-
Add 20 µL of rac-Nicotine-d3 working solution (100 ng/mL) to every sample (standards, QCs, and blanks).[1]
-
Final IS concentration in matrix should be ~10-20 ng/mL.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of plasma/urine into a 96-well plate.
-
Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.
-
Transfer supernatant to a fresh plate. Evaporate and reconstitute if sensitivity < 1 ng/mL is required (otherwise inject directly).
-
-
LC-MS/MS Parameters:
-
Ionization: ESI Positive.
-
MRM Transitions:
-
Nicotine: m/z 163.2 → 130.1 (Quant), 163.2 → 117.1 (Qual).[1]
-
rac-Nicotine-d3: m/z 166.2 → 130.1.
-
-
Retention Time: ~2.5 min (Must match exactly).
-
Linearity Assessment Data
The following data represents typical performance metrics when using rac-Nicotine-d3 in a validated bioanalytical method (based on aggregated literature data [1, 2]).
| Parameter | Performance Metric | Notes |
| Linear Dynamic Range | 1.0 – 1000 ng/mL | Covers trace exposure to heavy use. |
| Regression Model | Linear, 1/x² weighting | Weighting is crucial for homoscedasticity at the low end.[1] |
| Correlation Coefficient (r²) | > 0.995 | Typically 0.998–0.999 in controlled runs. |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | Meets FDA/EMA bioanalytical guidelines. |
| Precision (% CV) | < 10% | rac-Nicotine-d3 significantly improves precision over external calibration. |
| Matrix Factor | 0.95 – 1.05 | IS corrects for suppression, normalizing the ratio to ~1.[1]0. |
Diagram 2: Analytical Workflow & Data Processing
This diagram details the specific data processing steps to ensure linearity.
Caption: Data processing logic for ensuring linear calibration using internal standard ratios.
Troubleshooting Linearity Issues
Even with a high-quality IS like rac-Nicotine-d3, linearity can fail.[1] Here is how to diagnose based on the curve shape:
-
Saturation (Plateau at high end):
-
Cause: Detector saturation or column overload.
-
Fix: Use a less sensitive MRM transition for the high end (e.g., C13 isotope) or dilute samples.
-
-
Quadratic Curvature (Bending up):
-
Cause: Dimer formation or carryover.
-
Fix: Increase wash cycles; check for "sticky" nicotine in the injector port.
-
-
Poor LLOQ Precision:
-
Cause: Interference on the IS channel.
-
Fix: Ensure the +3 Da shift is sufficient. If the native concentration is extremely high (>5000 ng/mL), the M+3 isotope of native nicotine may contribute to the IS signal (Cross-talk). In such extreme cases, Nicotine-d4 might be preferred, though rac-Nicotine-d3 is sufficient for standard ranges (up to 1000 ng/mL).[1]
-
References
-
Thermo Fisher Scientific. (2016). A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry.
-
National Institutes of Health (PMC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns.
-
Centers for Disease Control and Prevention (CDC). (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers.
Sources
Comparative Metabolism and Analytical Performance: rac-Nicotine-2',3',3'-d3 vs. Native Nicotine
This guide provides a rigorous technical comparison of rac-Nicotine-2',3',3'-d3 and native Nicotine , focusing on their metabolic fates, kinetic isotope effects (KIE), and analytical utility.
Executive Summary
rac-Nicotine-2',3',3'-d3 is a stable isotope-labeled analog of nicotine where three hydrogen atoms on the pyrrolidine ring (positions 2', 3', and 3') are replaced by deuterium.
Unlike other deuterated analogs (e.g., Nicotine-5',5'-d2) designed to inhibit metabolism via the Kinetic Isotope Effect (KIE), the 2',3',3'-d3 substitution pattern is metabolically "silent" regarding the primary clearance pathway. This unique property makes it an ideal biological tracer and internal standard (IS) , as it mimics the pharmacokinetic profile of native nicotine while remaining mass-distinct for LC-MS/MS quantification.
Key Comparative Metrics
| Feature | Native Nicotine | rac-Nicotine-2',3',3'-d3 |
| Molecular Weight | 162.23 g/mol | 165.25 g/mol (+3 Da) |
| Primary Metabolic Route | CYP2A6-mediated 5'-oxidation | CYP2A6-mediated 5'-oxidation |
| Metabolic Rate ( | Reference (100%) | ~100% (No Primary KIE) |
| Major Metabolite | Cotinine | Cotinine-2',3',3'-d3 |
| Stereochemistry | Typically (S)-(-)-isomer (Tobacco) | Racemic mixture (50:50 R/S) |
| MS/MS Quant Transition |
Chemical Identity and Structural Logic[3]
To understand the metabolic comparison, one must first visualize the specific deuteration sites relative to the metabolic "hotspots."
Structural Diagram
Caption: Comparison of native nicotine and its 2',3',3'-d3 isotopologue. The deuterium labels are located on the pyrrolidine ring but distal to the 5'-carbon oxidation site.
Comparative Metabolism: The Kinetic Isotope Effect (KIE)
The definitive factor in comparing these molecules is the Deuterium Kinetic Isotope Effect (DKIE) .
The Primary Pathway: CYP2A6 Oxidation
In humans, 70–80% of nicotine is metabolized to cotinine . This proceeds via C-oxidation at the 5' position of the pyrrolidine ring, catalyzed primarily by CYP2A6 .
-
Step 1: Abstraction of the 5'-Hydrogen (trans-5'-H) to form the
-iminium ion. -
Step 2: Oxidation by Aldehyde Oxidase to Cotinine.[1]
Why 2',3',3'-d3 Exhibits No Primary KIE
A Primary KIE (
-
Native Nicotine: CYP2A6 breaks the C(5')-H bond.
-
rac-Nicotine-2',3',3'-d3: CYP2A6 still breaks the C(5')-H bond. The deuteriums are located at C2' and C3', which remain intact during the formation of the iminium ion.
The Stereochemical Caveat (Racemic vs. S-isomer)
While the isotope does not alter the rate, the stereochemistry does.
-
Native Nicotine is predominantly (S)-(-)-nicotine .
-
The Product is racemic (50% S, 50% R).
-
Metabolic Impact: CYP2A6 metabolizes (S)-nicotine faster than (R)-nicotine.
-
Implication: If using rac-Nicotine-d3 as an in vivo tracer for (S)-nicotine, the d3-analog (being 50% R) will appear to have a slightly longer half-life than the native (S) compound.
-
Correction: For accurate tracer studies, (S)-Nicotine-d3 is preferred. For use as an analytical Internal Standard (IS), the racemic nature is irrelevant provided the LC method is achiral.
-
Metabolic Pathway Diagram
Caption: The metabolic pathway to cotinine.[2][1][3][4][5] The deuterium labels at 2' and 3' do not interfere with the critical 5'-hydroxylation step.
Analytical Performance (LC-MS/MS)
For drug development professionals, the primary application of rac-Nicotine-2',3',3'-d3 is as an Internal Standard (IS).
Mass Spectrometry Transitions
Nicotine and its d3-analog ionize efficiently in Positive Electrospray Ionization (ESI+). The fragmentation is dominated by the cleavage of the pyrrolidine ring.
| Compound | Precursor Ion ( | Product Ion ( | Fragmentation Logic |
| Nicotine | 163.1 | 84.1 | N-methylpyrrolidinium ring |
| rac-Nicotine-d3 | 166.1 | 87.1 | Ring + 3 Deuteriums (2',3',3') |
Note: The +3 Da shift is conserved in the fragment ion because the deuteriums are located on the pyrrolidine ring, which forms the fragment.
Chromatographic Behavior
-
Retention Time: Deuterated isotopologues often exhibit a slight retention time shift (usually eluting slightly earlier) on Reverse Phase (C18) columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.
-
Resolution: In most UPLC methods, rac-Nicotine-d3 co-elutes with native nicotine, ensuring it compensates perfectly for matrix effects and ionization suppression.
Experimental Protocol: Microsomal Stability Assay
To experimentally verify the metabolic equivalence (or difference due to stereochemistry), the following protocol is recommended.
Objective
Determine the Intrinsic Clearance (
Workflow
-
Preparation:
-
Prepare 10 mM stock solutions of (S)-Nicotine and rac-Nicotine-d3 in DMSO.
-
Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Matrix: Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Timepoints: 0, 5, 10, 20, 30, 60 min at 37°C.
-
-
Quenching:
-
Add ice-cold Acetonitrile containing IS (e.g., Nicotine-d4 or Nornicotine-d4) at a 3:1 ratio.
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Inject supernatant onto LC-MS/MS.[6]
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
- .
-
Expected Results
-
(S)-Nicotine:
min. -
rac-Nicotine-d3:
min.-
Interpretation: The d3 analog may appear slightly more stable solely because it contains the (R)-enantiomer (slower metabolism), not because of the deuterium isotope effect.
-
References
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[3] Metabolism and Disposition Kinetics of Nicotine.[2][1][3][4][7][8][9] Pharmacological Reviews, 57(1), 79–115. Link
-
Murphy, S. E., et al. (2005).[4] CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ1'(5')-Iminium Ion.[3][4] Chemical Research in Toxicology, 18(12), 1868–1875. Link
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009).[2] Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[2][3][8][9][10] Handb Exp Pharmacol, (192), 29–60.[2] Link
-
PubChem. (n.d.). rac-Nicotine-2',3',3'-d3 Compound Summary.[11] National Library of Medicine. Link
-
Jacob, P., et al. (1991).[8] Determination of nicotine and its metabolites in biological fluids.[2][12][1][8][10][13][14] IARC Scientific Publications, 105, 221-227. Link
Sources
- 1. Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racial differences in the relationship between rate of nicotine metabolism and nicotine intake from cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Mechanism of Cytochrome P450 for 5′-Hydroxylation of Nicotine: Fundamental Reaction Pathways and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope studies of nicotine kinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Profiling Reveals Distinct Variations Linked to Nicotine Consumption in Humans — First Results from the KORA Study | PLOS One [journals.plos.org]
- 11. rac-Nicotine-2',3',3'-d3 | C10H14N2 | CID 45040013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (R)-nicotine biosynthesis, metabolism and translocation in tobacco as determined by nicotine demethylase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
